Autoinducer-2
Description
Properties
Molecular Formula |
C5H10BO7- |
|---|---|
Molecular Weight |
192.94 g/mol |
IUPAC Name |
(1R,5S,8S)-3,3-dihydroxy-5-methyl-2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane-1,8-diol |
InChI |
InChI=1S/C5H10BO7/c1-4-5(8,3(7)2-11-4)13-6(9,10)12-4/h3,7-10H,2H2,1H3/q-1/t3-,4+,5+/m0/s1 |
InChI Key |
ACKRRKSNOOISSG-VPENINKCSA-N |
SMILES |
[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |
Isomeric SMILES |
[B-]1(O[C@@]2([C@](O1)([C@H](CO2)O)O)C)(O)O |
Canonical SMILES |
[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |
Synonyms |
AI-2 autoinducer autoinducer 2 C8HSL compound N-octanoyl-HSL N-octanoyl-L-homoserine lactone N-octanoylhomoserine lactone VAI-2 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of a Universal Bacterial Signal: A Technical Guide to Autoinducer-2
For Researchers, Scientists, and Drug Development Professionals
The Chemical Identity of Autoinducer-2
AI-2 Signaling Pathways: A Dichotomy in Bacterial Recognition
The Vibrio LuxPQ Signaling Cascade
References
- 1. This compound enhances the defense of Vibrio furnissii against oxidative stress and DNA damage by modulation of c-di-GMP signaling via a two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing in Escherichia coli Is Signaled by AI-2/LsrR: Effects on Small RNA and Biofilm Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three autoinducer molecules act in concert to control virulence gene expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Bacterial Communication: An In-depth Technical Guide to the Autoinducer-2 Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
The Central Pathway: From Metabolic Byproduct to Signaling Molecule
The overall pathway can be summarized as follows:
-
Cleavage of SRH: The enzyme LuxS (S-ribosylhomocysteinase) cleaves the thioether bond of SRH to produce homocysteine and DPD.[5][7]
Key Enzymes of the Pathway
Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase)
Pfs is a crucial enzyme that functions in the recycling of adenine and methionine.[11] It catalyzes the irreversible hydrolysis of the N-glycosidic bond in SAH and 5'-methylthioadenosine (MTA), another byproduct of SAM metabolism.[11] This reaction is vital for relieving the product inhibition of methyltransferases by SAH.[11]
LuxS (S-ribosylhomocysteinase)
Quantitative Data on Enzyme Kinetics
The following table summarizes the Michaelis-Menten constants for S-adenosylhomocysteine hydrolase from Corynebacterium glutamicum, providing insight into the enzyme's affinity for its substrates.
| Substrate | Michaelis-Menten Constant (Km) |
| S-adenosylhomocysteine (SAH) | 12 µM |
| Adenosine | 1.4 µM |
| Homocysteine | 40 µM |
| Data from a study on S-adenosylhomocysteine hydrolase from Corynebacterium glutamicum.[15] |
Experimental Protocols
In Vitro Synthesis of this compound
Materials:
-
Purified Pfs enzyme
-
Purified LuxS enzyme
-
S-adenosyl-L-homocysteine (SAH) solution (10 mM)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
5-kDa centrifugal filter units
-
Incubator or water bath at 37°C
Procedure:
-
Combine 1 mg each of purified Pfs and LuxS enzymes in a 50-ml conical tube.
-
Add 10 mM of the substrate, S-adenosyl-l-homocysteine (SAH), to the enzyme mixture.
-
Incubate the reaction mixture at 37°C for 1 hour with shaking.
-
After incubation, transfer the contents to a 5-kDa centrifugal filter.
Quantification of AI-2 using the Vibrio harveyi Reporter Bioassay
Materials:
-
Vibrio harveyi reporter strain (e.g., BB170)
-
Appropriate growth medium (e.g., AB medium)
-
Cell-free supernatant from the bacterial culture of interest
-
Luminometer
-
Sterile culture tubes and microplates
Procedure:
-
Grow the Vibrio harveyi reporter strain overnight in the appropriate medium.
-
Dilute the overnight culture (e.g., 1:5000) into fresh medium.
-
Add a specific volume of the cell-free supernatant from the bacterial culture being tested to the diluted reporter strain culture.
-
As a negative control, add sterile growth medium instead of the supernatant.
-
Incubate the cultures at 30°C with shaking.
-
Measure the bioluminescence at regular intervals using a luminometer.
-
The fold induction of bioluminescence is calculated by dividing the light produced in the presence of the supernatant by the light produced by the negative control.[18]
Regulation of AI-2 Synthesis and its Implications for Drug Development
Conclusion
The this compound synthesis pathway represents a fundamental mechanism of bacterial communication with profound implications for bacterial physiology and pathogenesis. A thorough understanding of this pathway, from its enzymatic machinery to its regulation, is essential for the development of innovative anti-quorum sensing therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this promising therapeutic target.
References
- 1. journals.asm.org [journals.asm.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of S-ribosylhomocysteinase (LuxS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. methylguanosine.com [methylguanosine.com]
- 11. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4,5-Dihydroxy-2,3-pentanedione - Wikipedia [en.wikipedia.org]
- 14. Crystal structure of the quorum-sensing protein LuxS reveals a catalytic metal site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-adenosylhomocysteine hydrolase from Corynebacterium glutamicum: cloning, overexpression, purification, and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mapping Stress-Induced Changes in Autoinducer AI-2 Production in Chemostat-Cultivated Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. A stochastic model of Escherichia coli AI-2 quorum signal circuit reveals alternative synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Central Role of LuxS in Autoinducer-2 Production: A Technical Guide for Researchers
Introduction to LuxS and Autoinducer-2
The significance of LuxS extends beyond quorum sensing; it is also a key component of the activated methyl cycle (AMC), a central metabolic pathway in bacteria responsible for recycling methionine and generating S-adenosylmethionine (SAM), the primary methyl donor in the cell.[8] This dual role of LuxS in both metabolism and cell-to-cell communication makes it a fascinating subject of study and a potential target for novel antimicrobial strategies.
The Enzymatic Mechanism of LuxS and its Role in the Activated Methyl Cycle
Quantitative Data on LuxS Activity and AI-2 Production
Table 1: Kinetic Parameters of LuxS from Various Bacterial Species
| Bacterial Species | Km for SRH (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Escherichia coli | 17 | - | 1.1 x 104 | [9] |
| Bacillus subtilis | 2.4 | - | - | [3] |
| Vibrio harveyi | - | - | - | [9] |
| Vibrio cholerae | - | - | - | [5] |
| Bacterial Species | Growth Conditions | AI-2 Concentration | Reference |
| Escherichia coli K12 | Monoculture, 6h growth | ~400 nM - 100 µM detectable range | [6] |
| Staphylococcus aureus NCTC8325 | Monoculture, stationary phase | Peak activity observed | [10][11] |
| Pseudomonas aeruginosa PAO1 | Co-culture with AI-2 producer | Responds to 0.1 nM - 1 µM | [12][13] |
| Lactobacillus rhamnosus GG | Monoculture, 8h growth | Highest concentration observed | [14] |
| Campylobacter jejuni 81116AI2+ | - | ~42 µM | [6] |
| Enterococcus faecalis V583ΔABC | - | up to 108 µM | [6] |
Table 3: Inhibitors of LuxS and their Potency
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Target Organism (if specified) | Reference |
| 3-Deoxy-SRH (Compound 10) | Competitive | 55 ± 6 | - | Bacillus subtilis | [3] |
| 3-Methoxy-SRH (Compound 12) | Competitive | 42 ± 8 | - | Bacillus subtilis | [3] |
| SXH (Compound 16) | Time-dependent | 4.2 ± 1.2 (KI), 0.43 ± 0.04 (KI*) | - | Bacillus subtilis | [3] |
| Furanone C30 | - | - | - | Escherichia coli O157:H7 | [15] |
| M414-3326 | - | - | <10 | Escherichia coli O157:H7 | [15] |
| 3254-3286 | - | - | <10 | Escherichia coli O157:H7 | [15] |
| L413-0180 | - | - | <10 | Escherichia coli O157:H7 | [15] |
| Carnosol | - | - | 58.04 | Escherichia coli MG1655 | [1] |
| Chlorogenic acid | - | - | 60.52 | Escherichia coli MG1655 | [1] |
| Apigenin | - | - | 70.63 | Escherichia coli MG1655 | [1] |
KI represents the inhibition constant for the tighter binding state in time-dependent inhibition.*
AI-2 Signaling Pathways
4.1 LuxP/Q System in Vibrionales
4.2 Lsr System in Enterobacteriaceae
Experimental Protocols
5.1 Purification of His-tagged LuxS Protein
This protocol describes the purification of a recombinant His-tagged LuxS protein from E. coli using Nickel-NTA affinity chromatography.
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged luxS gene. Grow the cells in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8. Induce protein expression with IPTG (typically 0.1-1 mM) and continue to grow for 3-4 hours at 30-37°C or overnight at 16-20°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble His-tagged LuxS.
-
Binding: Add Ni-NTA agarose (B213101) resin to the cleared lysate and incubate with gentle agitation for 1-2 hours at 4°C to allow the His-tagged protein to bind to the resin.
-
Washing: Load the lysate-resin mixture onto a chromatography column. Wash the resin with several column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged LuxS protein from the resin using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the purified LuxS protein.
5.2 In Vitro LuxS Activity Assay
This assay measures the activity of purified LuxS by quantifying the production of homocysteine using Ellman's reagent (DTNB).
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM HEPES, pH 7.5), the substrate S-ribosylhomocysteine (SRH), and the purified LuxS enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA).
-
Quantification of Homocysteine:
-
Prepare a solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.5).
-
Add the DTNB solution to the quenched reaction mixture.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of free thiols (homocysteine) produced in the reaction.
-
-
Standard Curve: Generate a standard curve using known concentrations of L-cysteine or L-homocysteine to quantify the amount of homocysteine produced in the enzymatic reaction.
-
Preparation of Bacterial Supernatant: Grow the bacterial strain of interest in a suitable medium. At various time points, collect culture samples and centrifuge to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Reporter Strain Preparation: Grow an overnight culture of V. harveyi BB170 in Autoinducer Bioassay (AB) medium. Dilute the overnight culture 1:5000 in fresh AB medium.
-
Measurement: Incubate the plate at 30°C with shaking. Measure bioluminescence at regular intervals (e.g., every 30-60 minutes) using a luminometer.
5.4 Site-Directed Mutagenesis of the LuxS Active Site
This protocol describes a general method for introducing a point mutation into the luxS gene, for example, to change the catalytically important cysteine residue at position 84 to a serine (C84S).
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change. The mutation should be located in the middle of the primers, with approximately 15-20 nucleotides of correct sequence on either side.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the wild-type luxS gene as a template. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, thus selectively degrading the parental (wild-type) plasmid template, which was isolated from a dam+ E. coli strain. The newly synthesized, unmethylated PCR product containing the mutation remains intact.
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the luxS gene to confirm the presence of the desired mutation.
Conclusion and Future Directions
References
- 1. Autoinducer 2-Dependent Escherichia coli Biofilm Formation Is Enhanced in a Dual-Species Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. static.igem.org [static.igem.org]
- 5. aklectures.com [aklectures.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staphylococcus aureus AI-2 Quorum Sensing Associates with the KdpDE Two-Component System To Regulate Capsular Polysaccharide Synthesis and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
- 13. This compound regulates Pseudomonas aeruginosa PAO1 biofilm formation and virulence production in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]
- 15. med.upenn.edu [med.upenn.edu]
The Ins and Outs of a Universal Language: A Technical Guide to Autoinducer-2 Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
AI-2 Synthesis: The Role of the LuxS Enzyme
Quantitative Data: LuxS Enzyme Kinetics
While detailed kinetic data for LuxS from various organisms can be found in the literature, a representative study on Bacillus subtilis LuxS provides the following parameters:
| Parameter | Value | Reference |
| Km for SRH | 1.8 ± 0.3 µM | --INVALID-LINK-- |
| kcat | 0.95 ± 0.04 s-1 | --INVALID-LINK-- |
| kcat/Km | 5.3 x 105 M-1s-1 | --INVALID-LINK-- |
AI-2 Perception: Two Major Paradigms
The LuxP/Q Two-Component System in Vibrio harveyi
The Lsr ABC Transporter System
| Receptor | Ligand | Dissociation Constant (Kd) | Organism | Reference |
| LsrB | R-THMF (AI-2) | ~160 µM | S. typhimurium | [7] |
| LsrB | AI-2 | 0.19 ± 0.03 µM | E. coli | [8] |
| LsrB | AI-2 | 0.20 ± 0.04 µM | B. anthracis | [8] |
Intracellular AI-2 Signaling: The LsrR Cascade
Quantitative Data: LsrK Kinetics and Gene Expression
A continuous UV-vis spectrophotometric assay has been used to determine the steady-state kinetics of LsrK.[5][9]
| Parameter | Value | Reference |
| kcat | 7.4 ± 0.6 s-1 | [5][9] |
| Km,ATP | 150 ± 30 µM | [5][9] |
| Km(app),DPD | 1.0 ± 0.2 mM | [5][9] |
| Gene | Fold Change | Reference |
| lsrA | -9.8 | [10] |
| lsrC | -4.7 | [10] |
| lsrD | -3.7 | [10] |
| lsrB | -7.2 | [10] |
| lsrF | -3.9 | [10] |
| lsrG | -4.1 | [10] |
| lsrK | -2.9 | [10] |
| lsrR | -2.1 | [10] |
Experimental Protocols
Vibrio harveyi Bioluminescence Assay for AI-2 Detection
Materials:
-
Vibrio harveyi BB170 reporter strain
-
AB medium
-
Bacterial culture supernatant to be tested
-
96-well microtiter plate
-
Luminometer
Procedure:
-
Grow the V. harveyi BB170 reporter strain overnight at 30°C with shaking in AB medium.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
In a 96-well microtiter plate, add 90 µL of the diluted reporter strain to each well.
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence every hour for 6-8 hours using a luminometer.
AI-2 Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: DPD in the sample is first derivatized to a more stable and detectable compound. This derivative is then separated by high-performance liquid chromatography and quantified by tandem mass spectrometry.
Materials:
-
Bacterial culture supernatant
-
Derivatization agent: 4,5-Dimethylbenzene-1,2-diamine (DMBDM)
-
HPLC system coupled to a tandem mass spectrometer
-
Appropriate column and mobile phases
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells and filter the supernatant through a 0.22 µm filter to obtain cell-free supernatant.
-
Derivatization: Mix the cell-free supernatant with the DMBDM solution and incubate to allow the derivatization reaction to complete. The reaction conditions (temperature, time) should be optimized.
Electrophoretic Mobility Shift Assay (EMSA) for LsrR-DNA Binding
Principle: A DNA fragment containing the LsrR binding site is labeled (e.g., with a fluorescent dye or radioisotope). The labeled DNA is incubated with purified LsrR protein and then separated by non-denaturing polyacrylamide gel electrophoresis. If LsrR binds to the DNA, the complex will migrate more slowly through the gel than the free DNA, resulting in a "shifted" band.
Materials:
-
Purified LsrR protein
-
Labeled DNA probe containing the lsr operon promoter region
-
Unlabeled competitor DNA (specific and non-specific)
-
Binding buffer (containing components like Tris-HCl, KCl, MgCl2, DTT, glycerol, and a non-specific competitor like poly(dI-dC))
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus and buffer
-
Detection system (e.g., fluorescence imager or autoradiography)
Procedure:
-
Prepare Binding Reactions: In separate tubes, set up the following reactions on ice:
-
Labeled DNA probe only (negative control)
-
Labeled DNA probe + purified LsrR protein
-
Labeled DNA probe + purified LsrR protein + excess unlabeled specific competitor DNA (to show specificity of binding)
-
Labeled DNA probe + purified LsrR protein + excess unlabeled non-specific competitor DNA
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.
Implications for Drug Development
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Lsr operon is associated with AI-2 transfer and pathogenicity in avian pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography–tandem mass spectrometry-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into the LsrK kinase required for this compound quorum sensing activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Autoinducer-2: A Universal Signaling Molecule in Bacterial Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Synthesis of Autoinducer-2
AI-2 Signaling Pathways
The LuxPQ Signaling Pathway in Vibrio harveyi
Caption: The LuxPQ Signaling Pathway in Vibrio harveyi.
The Lsr Signaling Pathway in E. coli
Caption: The Lsr Signaling Pathway in E. coli.
Quantitative Data on AI-2 Signaling
| Parameter | Bacterium | AI-2 (DPD) Concentration | Observed Effect | Reference |
| Biofilm Formation | Bacillus cereus | 1 µM - 6.8 µM | Decrease in biofilm density | [12] |
| Lactobacillus rhamnosus GG | 1 µM | Restoration of biofilm formation in a luxS mutant | [13] | |
| Gene Expression | Helicobacter pylori | 0.1 mM | Restoration of flhA transcript levels to wild-type | [3] |
| Bioluminescence | Vibrio harveyi | Inhibition above 35 µM | Nonlinear response with inhibition at high concentrations | [5][14] |
| Motility | E. coli | 0.8 µM - 3.2 µM | Increased motility | [15] |
| Detection Method | Reporter System | Detection Range | Apparent Kd | Reference |
| Bioluminescence Bioassay | Vibrio harveyi BB170 | Sensitive to low amounts | - | [15][16] |
| FRET-based Biosensor | LuxP-CFP/YFP | - | 270 nM | [17] |
| Fluorescence Biosensor | E. coli with lsr promoter-YFP fusion | 400 nM - 100 µM | - | [1][18] |
Experimental Protocols
AI-2 Detection using the Vibrio harveyi Bioluminescence Bioassay
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Bacterial culture supernatants to be tested
-
Luminometer
Protocol:
-
Grow the V. harveyi BB170 reporter strain overnight in AB medium.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
Prepare cell-free culture supernatants from the bacterial strains of interest by centrifugation and filtration (0.22 µm filter).
-
Incubate the plate at 30°C with shaking.
-
Measure bioluminescence at regular intervals using a luminometer.
Caption: Workflow for Vibrio harveyi Bioluminescence Bioassay.
AI-2 Quantification using a FRET-based Biosensor
Protocol for Protein Expression and Purification:
-
Clone the gene encoding the LuxP-CFP/YFP fusion protein into an expression vector with a purification tag (e.g., 6xHis-tag).
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture under optimal conditions.
-
Harvest the cells by centrifugation and lyse them.
-
Purify the fusion protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Dialyze the purified protein into a suitable buffer for the FRET assay.
FRET Assay Protocol:
-
In a fluorometer cuvette or a microplate, add the purified LuxP-CFP/YFP fusion protein.
-
Excite the CFP at its excitation wavelength (around 430 nm).
-
Measure the emission spectra of both CFP (around 475 nm) and YFP (around 525 nm).
-
Calculate the FRET ratio (YFP emission / CFP emission).
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. The LuxO-OpaR quorum-sensing cascade differentially controls Vibriophage VP882 lysis-lysogeny decision making in liquid and on surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Model and Function Analysis in Quorum-Sensing Pathway of Vibrio qinghaiensis sp.-Q67 [mdpi.com]
- 8. LsrR, the effector of AI-2 quorum sensing, is vital for the H2O2 stress response in mammary pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LsrR-binding site recognition and regulatory characteristics in Escherichia coli AI-2 quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A LuxP-FRET-based reporter for the detection and quantification of AI-2 bacterial quorum-sensing signal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Biosensor-Based Assay for Quantitative this compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Autoinducer-2: A Universal Language
An In-depth Technical Guide to Interspecies Communication via Autoinducer-2
For Researchers, Scientists, and Drug Development Professionals
Core Signaling Pathways
AI-2 Synthesis via the Activated Methyl Cycle
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum quenching enzymes and their effects on virulence, biofilm and microbiomes: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates Pseudomonas aeruginosa PAO1 biofilm formation and virulence production in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross species quorum quenching using a native AI-2 processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Duality of a Universal Language: An In-depth Technical Guide to Autoinducer-2 Signaling in Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
The Core of AI-2 Signaling: Synthesis of a Universal Signal
Autoinducer-2 is not a single molecular entity but rather a family of interconverting furanone molecules derived from a common precursor, 4,5-dihydroxy-2,3-pentanedione (DPD). The synthesis of DPD is catalyzed by the enzyme LuxS, which is highly conserved across a wide range of bacterial species.[1][2][3] The LuxS enzyme is a key component of the activated methyl cycle, where it cleaves S-ribosylhomocysteine (SRH) into homocysteine and DPD.[4][5] This dual role of LuxS in both metabolic and signaling pathways complicates the interpretation of studies involving luxS mutants.[4]
Dichotomy in Perception: AI-2 Signaling in Gram-Negative Bacteria
The LuxPQ System: A Phosphorelay Cascade
The Lsr System: Internalization and Phosphorylation
A Different Paradigm: AI-2 Signaling in Gram-Positive Bacteria
Quantitative Analysis of AI-2 Signaling Components
| Receptor | Bacterial Species | Ligand | Dissociation Constant (Kd) | Reference |
| PctA-LBD | Pseudomonas aeruginosa | AI-2 | 0.14 ± 0.02 µM | [10] |
| TlpQ-LBD | Pseudomonas aeruginosa | AI-2 | 0.12 ± 0.01 µM | [10] |
| LuxP | Vibrio harveyi | AI-2 | 0.16 µM | [10] |
| LsrB | Salmonella Typhimurium | AI-2 | 0.19–0.81 µM | [10] |
| Condition | Bacterial Species | AI-2 Concentration | Reference |
| Culture Supernatants | Yersinia pestis | Can reach micromolar (µM) levels | [10] |
Experimental Protocols for Studying AI-2 Signaling
AI-2 Quantification: The Vibrio harveyi Bioluminescence Bioassay
Methodology:
-
Preparation of Reporter Strain: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking. Dilute the overnight culture 1:5000 in fresh AB medium.
-
Preparation of Samples: Grow the bacterial strain of interest to the desired cell density. Pellet the cells by centrifugation and filter-sterilize the supernatant to obtain cell-free culture fluid.
-
Measurement: Incubate the plate at 30°C with shaking. Measure luminescence at regular intervals using a luminometer.
Receptor-Ligand Binding Affinity: Isothermal Titration Calorimetry (ITC)
Methodology:
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[10]
Global Gene Expression Analysis: Transcriptomics (RNA-seq)
Methodology:
-
RNA Extraction: Harvest bacterial cells and extract total RNA using a suitable method (e.g., TRIzol-based extraction).[1]
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Fragment the remaining mRNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments to create sequencing libraries.
-
Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome of the bacterium. Quantify the expression level of each gene. Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the wild-type compared to the luxS mutant.[1][18]
Implications for Drug Development
-
Interference with Signal Transduction: Targeting downstream components of the signaling cascades, such as the kinases LsrK or LuxQ, offers another avenue for intervention.[19]
References
- 1. Frontiers | Characterization of AI-2/LuxS quorum sensing system in biofilm formation, pathogenesis of Streptococcus equi subsp. zooepidemicus [frontiersin.org]
- 2. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]
- 8. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensing of this compound by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Autoinducer 2 Signaling via the Phosphotransferase FruA Drives Galactose Utilization by Streptococcus pneumoniae, Resulting in Hypervirulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptome Analysis of Genes Controlled by luxS/Autoinducer-2 in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Transcriptome Analysis Reveals AI-2 Relevant Genes of Multi-Drug Resistant Klebsiella pneumoniae in Response to Eugenol at Sub-MIC [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
The Physiological Roles of Autoinducer-2 in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Autoinducer-2 Signaling Pathway in E. coli
AI-2 Synthesis and Transport
AI-2 Uptake and Signal Transduction
dot
Physiological Roles of this compound
Biofilm Formation
Motility and Chemotaxis
Quantitative Data Summary
| Gene/Operon | Function | Fold Change | Condition | Reference |
| qseB | Quorum-sensing flagellum regulon | 8 ± 3 | 6.4 μM AI-2 added | [8] |
| crl | Stationary phase and stress response regulator | 26 | B3022 (MqsR) induction | [8] |
| flhCD | Flagellar master regulator | 8 - 27 | B3022 (MqsR) induction | [8] |
| qseBC | Motility regulation | 61 (decrease) | b3022 (mqsR) deletion | [8] |
| flhD | Flagellar master regulator | 25 (decrease) | b3022 (mqsR) deletion | [8] |
| fliA | Flagellar sigma factor | 2.4 (decrease) | b3022 (mqsR) deletion | [8] |
| motA | Flagellar motor protein | 18 (decrease) | b3022 (mqsR) deletion | [8] |
| Various | 242 genes total | >2.3 | AI-2 vs. luxS mutant | [11] |
| frwC | Fructoselysine-6-phosphate deglycase | 33.0 | AI-2 vs. luxS mutant | [11] |
| yeiK | Putative inner membrane protein | 25.4 | AI-2 vs. luxS mutant | [11] |
| yidS | Putative transport system permease protein | 21.3 | AI-2 vs. luxS mutant | [11] |
| b2650 | Putative transport protein | 27.8 (repressed) | AI-2 vs. luxS mutant | [11] |
| thiH | Thiazole biosynthetic enzyme | 19.2 (repressed) | AI-2 vs. luxS mutant | [11] |
| b2247 | Putative inner membrane protein | 15.2 (repressed) | AI-2 vs. luxS mutant | [11] |
| Phenotype | Strain(s) | Change | Condition | Reference |
| Biofilm Formation | Wild-type | 30-fold increase | Addition of synthesized AI-2 | [8] |
| Biofilm Formation | Wild-type | 4 to 24-fold increase | 11 µM purified AI-2 | [10] |
| Biofilm Formation | Wild-type | 5-fold increase | Flow cells with AI-2 | [10] |
| Biofilm Formation | +pluxS | 21% increase | Overexpression of luxS | [1] |
| Biofilm Formation | +plsrB | 31% increase | Overexpression of lsrB | [1] |
| Biofilm Formation | ΔluxS | 38% decrease | Deletion of luxS | [1] |
| Biofilm Formation | ΔlsrB | 30% decrease | Deletion of lsrB | [1] |
| Motility | ATCC 25404, MG1655 | ~30% increase | 0.8 μM AI-2 | [8] |
| Motility | DH5α | 80% increase | 3.2 μM AI-2 | [8] |
| Motility | BW25113 | 43% increase | 3.2 μM AI-2 | [8] |
Key Experimental Protocols
AI-2 Quantification: Vibrio harveyi Bioassay
Materials:
-
Vibrio harveyi BB170
-
Autoinducer Bioassay (AB) medium
-
Luminometer
-
Sterile culture tubes and microplates
-
Cell-free supernatant from E. coli cultures
Procedure:
-
Grow V. harveyi BB170 overnight in AB medium.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
Incubate the cultures and measure bioluminescence at regular intervals using a luminometer.
dot
Biofilm Quantification: Crystal Violet Assay
This assay quantifies the total biofilm biomass by staining with crystal violet.[12][13]
Materials:
-
96-well polystyrene plates
-
E. coli culture
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic Acid or Ethanol (B145695)
-
Plate reader
Procedure:
-
Inoculate E. coli into the wells of a 96-well plate and incubate under static conditions for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic cells by washing the wells gently with phosphate-buffered saline (PBS) or water.
-
Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Dry the plate.
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 590-600 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Motility Assessment: Soft Agar (B569324) Plate Assay
This assay assesses bacterial swimming motility by observing the migration of bacteria through a semi-solid agar medium.[14][15][16]
Materials:
-
Petri dishes
-
Luria-Bertani (LB) medium with a low percentage of agar (0.25-0.3%)
-
E. coli culture
-
Sterile pipette tips or inoculating needles
Procedure:
-
Prepare soft agar plates by pouring the LB medium with low agar concentration into petri dishes and allowing them to solidify.
-
Inoculate a small volume of the E. coli culture into the center of the soft agar plate by stabbing the agar with a sterile pipette tip or inoculating needle.
-
Incubate the plates at 30-37°C.
-
Monitor the plates for the formation of a "swim ring" or "halo" around the inoculation point. The diameter of the ring is proportional to the motility of the bacteria.
-
Measure the diameter of the swim ring at specific time points to quantify motility.
dot
Caption: Workflow for the Soft Agar Motility Assay.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Lsr operon is associated with AI-2 transfer and pathogenicity in avian pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LsrR-binding site recognition and regulatory characteristics in Escherichia coli AI-2 quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. uniprot.org [uniprot.org]
- 8. Autoinducer 2 Controls Biofilm Formation in Escherichia coli through a Novel Motility Quorum-Sensing Regulator (MqsR, B3022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series [jove.com]
- 10. The Primary Physiological Roles of Autoinducer 2 in Escherichia coli Are Chemotaxis and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Microarray-Based Identification of Genes Controlled by Autoinducer 2-Stimulated Quorum Sensing in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal violet assay [bio-protocol.org]
- 13. static.igem.org [static.igem.org]
- 14. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series [jove.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
The Dual-Faceted Role of Autoinducer-2 in Bacterial Biofilm Formation: A Technical Guide
For Immediate Release
The AI-2 Signaling Cascade: A Universal Language
Synthesis of AI-2
AI-2 Perception and Signal Transduction
The Dichotomous Role of AI-2 in Biofilm Formation
Quantitative Analysis of AI-2's Impact on Biofilm Formation
| Bacterial Species | Effect of AI-2 on Biofilm Formation | Key Genes Involved | Quantitative Data | Reference(s) |
| Escherichia coli | Positive | luxS, lsrB, lsrK, lsrR, mqsR | Addition of 6.4 μM AI-2 increased biofilm mass 30-fold. A ΔluxS mutant showed a 38% decrease in biofilm formation, while a ΔlsrB mutant showed a 30% decrease. Overexpression of luxS and lsrB enhanced biofilm formation by 21% and 31%, respectively. | [4][9] |
| Bacillus cereus | Negative | luxS | Addition of 1 μM AI-2 resulted in a 2.3-fold decrease in biofilm density after 24 and 30 hours. | [6] |
| Staphylococcus aureus | Negative | luxS, icaR, icaA, rbf | A ΔluxS mutant exhibited increased biofilm formation compared to the wild-type. Exogenous AI-2 (3.9 nM to 39 nM DPD) restored the wild-type phenotype. | [10][11] |
| Pseudomonas aeruginosa PAO1 | Dose-dependent | Not fully elucidated | 0.1 nM, 1 nM, and 10 nM AI-2 increased biofilm biomass by 1.1-, 1.3-, and 1.4-fold, respectively. Higher concentrations (100 nM and 1 μM) resulted in a lower increase in biofilm biomass compared to 10 nM. | [12] |
| Streptococcus intermedius | Positive (in the presence of sub-MICs of antibiotics) | luxS | A ΔluxS mutant showed reduced biofilm formation in the presence of sub-MICs of ampicillin, ciprofloxacin, or tetracycline. Complementation with DPD restored the phenotype. | [13] |
| Lactobacillus rhamnosus GG | Positive | luxS | A ΔluxS mutant showed decreased biofilm formation, which was complemented by the addition of exogenous DPD (AI-2 precursor). | [14] |
Experimental Protocols for Studying AI-2 and Biofilm Formation
Quantification of AI-2 Activity: The Vibrio harveyi Bioassay
Methodology:
-
Preparation of Cell-Free Supernatant:
-
Grow the bacterial strain of interest in an appropriate liquid medium.
-
Collect culture samples at different time points.
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
-
Bioluminescence Assay:
-
Grow an overnight culture of the V. harveyi BB170 reporter strain in a suitable marine broth.
-
Dilute the overnight culture 1:5000 in fresh assay medium.
-
In a 96-well microtiter plate, mix the cell-free supernatant from the test strain with the diluted reporter strain.
-
Incubate the plate and measure bioluminescence at regular intervals using a luminometer.
-
Assessment of Biofilm Formation: The Crystal Violet Assay
The crystal violet assay is a simple and high-throughput method for quantifying the total biomass of a biofilm.[17][18][19]
Methodology:
-
Biofilm Growth:
-
Grow overnight cultures of the bacterial strains to be tested.
-
Dilute the cultures (typically 1:100) in fresh growth medium.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.[20]
-
-
Staining:
-
Gently discard the planktonic (free-floating) cells from each well.
-
Wash the wells carefully with phosphate-buffered saline (PBS) or distilled water to remove any remaining non-adherent cells.[17][18]
-
Add 150-200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-20 minutes.[17][21]
-
-
Quantification:
-
Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[21]
-
Allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.[20][21]
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[17][21] The absorbance value is directly proportional to the amount of biofilm.
-
Construction of a luxS Isogenic Mutant
Methodology (General Overview):
-
Cloning of the luxS Gene:
-
Amplify the luxS gene and its flanking regions from the wild-type bacterial genome using PCR.
-
Clone the PCR product into a suitable suicide vector.
-
-
Inactivation of the luxS Gene:
-
Disrupt the cloned luxS gene by inserting an antibiotic resistance cassette.
-
-
Allelic Exchange:
-
Introduce the suicide vector containing the inactivated luxS gene into the wild-type bacterium via conjugation or transformation.
-
Select for double-crossover events, where the wild-type luxS gene on the chromosome is replaced by the inactivated version.
-
-
Verification of the Mutant:
-
Confirm the successful deletion of the luxS gene by PCR and sequencing.
-
-
Complementation:
-
To ensure that the observed phenotype is due to the luxS deletion and not polar effects, complement the mutant by introducing a functional copy of the luxS gene on a plasmid.
-
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of the complex signaling pathways and experimental workflows.
Caption: Workflow for Crystal Violet biofilm assay.
Future Directions and Therapeutic Implications
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Autoinducer 2 Controls Biofilm Formation in Escherichia coli through a Novel Motility Quorum-Sensing Regulator (MqsR, B3022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staphylococcus aureus this compound quorum sensing decreases biofilm formation in an icaR-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AI-2 quorum sensing negatively regulates rbf expression and biofilm formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. AI-2/LuxS Is Involved in Increased Biofilm Formation by Streptococcus intermedius in the Presence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystal violet assay [bio-protocol.org]
- 18. Crystal violet biomass assays [bio-protocol.org]
- 19. Crystal violet staining protocol | Abcam [abcam.com]
- 20. static.igem.org [static.igem.org]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]
- 23. mdpi.com [mdpi.com]
The Function of Autoinducer-2 in Bacterial Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the LuxS/AI-2 Quorum Sensing System
AI-2 Signaling Pathways
The LuxP/LuxQ System in Vibrio Species
The Lsr ABC Transporter System in Enterobacteriaceae
Other AI-2 Receptor Systems
Role of AI-2 in Bacterial Pathogenesis
Biofilm Formation
| Bacterium | AI-2 Concentration | Effect on Biofilm Formation | Reference |
| Pseudomonas aeruginosa PAO1 | 0.1 nM - 10 nM | Increase | [16] |
| Pseudomonas aeruginosa PAO1 | 100 nM - 1 µM | Decrease | [16] |
| Bacillus cereus ATCC 10987 | 1 µM - 6.8 µM | Decrease | [8] |
| Streptococcus intermedius | 0.8 nM (DPD) | Enhanced biofilm in the presence of sub-MIC antibiotics | [14] |
| Staphylococcus aureus RN6390B | 3.9 nM - 39 nM (DPD) | Decrease | [15] |
| Streptococcus pneumoniae D39 | Not specified (addition of purified AI-2) | Reversal of biofilm-deficient phenotype in luxS mutant | [17] |
Virulence Factor Regulation
| Gene | Fold Change in Expression at 10 nM AI-2 | Encoded Virulence Factor/Regulator | Reference |
| lasI | 3.3 ± 0.2 | AHL synthase | [16] |
| lasR | 2.1 ± 0.23 | Transcriptional regulator | [16] |
| rhlI | 2.3 ± 0.13 | AHL synthase | [16] |
| rhlR | 3.5 ± 0.24 | Transcriptional regulator | [16] |
| lasA | 11 ± 0.21 | Serine protease | [16] |
| lasB | 12.7 ± 1.7 | Zinc metalloprotease (elastase) | [16] |
| phzH | 10.6 ± 0.7 | Phenazine biosynthesis protein | [16] |
| rhlA | 4.8 ± 0.56 | Rhamnolipid biosynthesis protein | [16] |
Experimental Protocols for Studying AI-2 Function
Quantification of AI-2 Activity: The Vibrio harveyi Bioluminescence Bioassay
Protocol:
-
Preparation of Cell-Free Supernatant:
-
Grow the bacterial strain of interest in an appropriate liquid medium. Collect samples at various time points throughout the growth curve.
-
Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 5 minutes).
-
Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
-
Bioluminescence Assay:
-
Data Analysis:
Genetic Manipulation: Construction of a luxS Deletion Mutant
Protocol (General Overview using λ Red Recombineering):
-
Generation of the Deletion Cassette:
-
Amplify an antibiotic resistance cassette (e.g., chloramphenicol (B1208) or kanamycin (B1662678) resistance) via PCR. The primers should contain 5' extensions that are homologous to the regions immediately upstream and downstream of the luxS gene in the target bacterium.[22]
-
-
Transformation and Recombination:
-
Introduce a plasmid expressing the λ Red recombinase system (e.g., pKD46) into the wild-type bacterial strain.[23]
-
Induce the expression of the recombinase genes (e.g., with L-arabinose).
-
Transform the electrocompetent cells with the purified PCR product (the deletion cassette).
-
The λ Red recombinase will mediate the replacement of the native luxS gene with the antibiotic resistance cassette via homologous recombination.
-
-
Selection and Verification:
-
Select for transformants on agar (B569324) plates containing the appropriate antibiotic.
-
Verify the correct replacement of the luxS gene by colony PCR using primers flanking the luxS locus and by DNA sequencing.[22][24]
-
-
Complementation:
-
To confirm that the observed phenotype is due to the luxS deletion and not polar effects, complement the mutant by introducing a plasmid carrying a functional copy of the luxS gene. The phenotype should be restored to wild-type levels.
-
Phenotypic Analysis: Crystal Violet Biofilm Assay
This is a simple and high-throughput method for quantifying the total biomass of a biofilm.[6]
Protocol:
-
Biofilm Formation:
-
Grow overnight cultures of the bacterial strains to be tested.
-
Dilute the cultures in fresh growth medium (e.g., to an OD600 of 0.05-0.1).[6]
-
Add 100-200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.[25] Include a media-only control.
-
Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.[6][25]
-
-
Staining:
-
Gently discard the planktonic (free-floating) cells by inverting the plate.
-
Wash the wells gently 2-3 times with phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[6][26]
-
Add 150-200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-20 minutes.[6][26]
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30-33% acetic acid or 95% ethanol (B145695) to each well.[6][25]
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.[6][25]
-
Implications for Drug Development
Conclusion
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. The Primary Physiological Roles of Autoinducer 2 in Escherichia coli Are Chemotaxis and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Type 2 Quorum Sensing in Klebsiella pneumoniae and Relationship with Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of LuxS-mediated quorum sensing in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysing traces of autoinducer-2 requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of type 2 quorum sensing in Klebsiella pneumoniae and relationship with biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LsrR-binding site recognition and regulatory characteristics in Escherichia coli AI-2 quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autoinducer 2-Dependent Escherichia coli Biofilm Formation Is Enhanced in a Dual-Species Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography–tandem mass spectrometry-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 15. Staphylococcus aureus this compound quorum sensing decreases biofilm formation in an icaR-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quorum-Sensing Systems LuxS/Autoinducer 2 and Com Regulate Streptococcus pneumoniae Biofilms in a Bioreactor with Living Cultures of Human Respiratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Staphylococcus aureus AI-2 Quorum Sensing Associates with the KdpDE Two-Component System To Regulate Capsular Polysaccharide Synthesis and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of AI-2/LuxS quorum sensing system in antibiotic resistance, pathogenicity of non carbapenemase-producing carbapenem-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. static.igem.org [static.igem.org]
- 26. Crystal violet biomass assays [bio-protocol.org]
A Technical Guide to Natural Variations and Synthetic Analogs of Autoinducer-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AI-2 Signaling Pathways
The Vibrio harveyi LuxP/Q Signaling Pathway
The E. coli/S. typhimurium Lsr Signaling Pathway
Natural Variations of Autoinducer-2
Synthetic Analogs of this compound
C1-Alkyl DPD Analogs
| Analog | Organism | Activity | EC50/IC50 (µM) | Reference |
| Ethyl-DPD | V. harveyi | Agonist | - | [10] |
| Propyl-DPD | S. typhimurium | Antagonist | ~5 | [3] |
| Butyl-DPD | S. typhimurium | Antagonist | ~5 | [3] |
| Hexyl-DPD | V. harveyi | Antagonist | 9.65 ± 0.86 | [2] |
| Hexyl-DPD | V. harveyi MM32 | Antagonist | 6.92 ± 1.82 | [2] |
| Isobutyl-DPD | E. coli | Biofilm Inhibition | - | [11] |
| Phenyl-DPD | P. aeruginosa | Biofilm Clearance | - | [11] |
Fimbrolides and Halogenated Furanones
| Analog | Organism | Activity | EC50/IC50 (µM) | Reference |
| Fimbrolide 1 | V. harveyi BB170 | Antagonist | 33.9 ± 5.75 | [2] |
| Fimbrolide 1 | V. harveyi MM32 | Antagonist | 38.8 ± 6.4 | [2] |
Other AI-2 Analogs and Inhibitors
| Compound ID | Target | Organism | Activity | IC50 (µM) | Reference |
| Str7410 | LuxP | V. harveyi BB170 | Antagonist | 0.3724 ± 0.1091 | [12] |
| Y205-6768 | LsrK | S. typhimurium | Inhibitor | 11.28 ± 0.70 | [13][14] |
| D135-0149 | LsrK | S. typhimurium | Inhibitor | > 50 | [13][14] |
| 3284-1358 | LsrK | S. typhimurium | Inhibitor | > 50 | [13][14] |
| N025-0038 | LsrK | S. typhimurium | Inhibitor | > 50 | [13][14] |
| K659-0421 | LsrK | S. typhimurium | Inhibitor | 7.97 ± 0.38 | [6][15] |
| 4171-0375 | LsrK | S. typhimurium | Inhibitor | 42.93 ± 1.63 | [6][15] |
Experimental Protocols
Synthesis of C1-Alkyl DPD Analogs (General Scheme)
The synthesis of C1-alkyl DPD analogs is often achieved through a modular approach, allowing for the facile introduction of various alkyl groups at the C1 position. A general synthetic route is outlined below.
Caption: General workflow for the synthesis of C1-alkyl DPD analogs.
Detailed Steps (Conceptual):
-
Preparation of the Alkyl-Substituted Precursor: This step typically involves standard organic chemistry reactions to synthesize a building block containing the desired C1-alkyl group and a reactive functional group for subsequent steps.
-
Coupling Reaction: The alkyl-substituted precursor is then coupled with a protected dihydroxyacetone equivalent. This is a key step in forming the carbon skeleton of the DPD analog.
-
Deprotection: The protecting groups on the hydroxyl moieties are removed under appropriate conditions to yield the final C1-alkyl DPD analog.
-
Purification: The crude product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to obtain the desired analog in high purity.
Note: For specific reaction conditions and detailed procedures, refer to the primary literature cited in the data tables.
Vibrio harveyi BB170 Bioassay for AI-2 Activity
Materials:
-
Vibrio harveyi BB170 reporter strain
-
AB medium
-
Luminometer
Procedure:
-
Grow an overnight culture of V. harveyi BB170 at 30°C with shaking.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
In a 96-well plate or luminometer tubes, combine the diluted BB170 culture with the test sample (cell-free supernatant or synthetic analog solution) at a final concentration of 10% (v/v).
-
Incubate the plate or tubes at 30°C with shaking.
-
Measure the luminescence at regular intervals (e.g., every hour) for several hours using a luminometer.
LsrK Kinase Activity Assay
The activity of the LsrK kinase can be measured using several commercially available kits that detect the depletion of ATP or the production of ADP.
General Protocol (using a luminescence-based ATP detection kit, e.g., Kinase-Glo®):
Materials:
-
Purified LsrK enzyme
-
ATP
-
Kinase assay buffer (e.g., 25 mM TEA, pH 7.4, 200 µM MgCl₂, 0.01% Triton X-100, 0.1 mg/mL BSA)
-
Kinase-Glo® reagent
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing LsrK and DPD (or analog) in the kinase assay buffer in a 96- or 384-well plate.
-
To test for inhibitors, pre-incubate the enzyme with the compound before adding the substrate.
-
Initiate the kinase reaction by adding ATP to the mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 15 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. A decrease in luminescence compared to a no-enzyme control indicates LsrK activity.
Biofilm Inhibition Assay (Crystal Violet Method)
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
96-well microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%)
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture in fresh medium and add it to the wells of a 96-well plate.
-
Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours) at the optimal growth temperature for the bacterium.
-
After incubation, gently remove the planktonic cells by washing the wells with a buffer (e.g., PBS).
-
Stain the adherent biofilm by adding crystal violet solution to each well and incubating for 15-20 minutes.
-
Remove the excess stain and wash the wells again.
-
Solubilize the bound crystal violet by adding a solvent such as ethanol or acetic acid.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a plate reader.
Logical Relationships and Experimental Workflow
Conclusion
References
- 1. Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AI-2 quorum sensing: harnessing natural products against Streptococcus suis biofilm infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AI-2 Quorum Sensing Inhibitors Targeting the LsrK/HPr Protein–Protein Interaction Site by Molecular Dynamics Simulation, Virtual Screening, and Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of genomic evidence of AI-2 receptors suggests a non-quorum sensing role for luxS in most bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Functional LsrB-Like this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. works.swarthmore.edu [works.swarthmore.edu]
- 10. Mechanistic insights into the LsrK kinase required for this compound quorum sensing activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]
- 13. Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Methods for analysis of bacterial this compound production [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Effective Inhibition of Biofilm Formation by the First Metagenome-Derived AI-2 Quenching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of AI-2/LuxS quorum sensing system in antibiotic resistance, pathogenicity of non carbapenemase-producing carbapenem-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of Gene Expression by Autoinducer-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Signaling Pathways
The Lsr Signaling Pathway in E. coli
Quantitative Data on AI-2 Regulated Gene Expression
Table 1: AI-2 Regulated Genes in Escherichia coli
| Gene/Operon | Function | Fold Change (AI-2 present vs. absent) | Reference |
| lsrA | ABC transporter, ATP-binding protein | >5 | [9] |
| lsrC | ABC transporter, permease protein | >5 | [9] |
| lsrD | ABC transporter, permease protein | >5 | [9] |
| lsrB | AI-2 binding protein | >5 | [9] |
| lsrF | P-AI-2 processing | >5 | [9] |
| lsrG | P-AI-2 processing | >5 | [9] |
| frwC | Putative fructose (B13574) transport | 33.0 | [9][13] |
| yeiK | Unknown | 25.4 | [9][13] |
| yidS | Unknown | 21.3 | [9][13] |
| b2650 | Unknown | -27.8 | [9][13] |
| thiH | Thiamine biosynthesis protein | -19.2 | [9][13] |
| b2247 | Unknown | -15.2 | [9][13] |
Table 2: AI-2 Regulated Genes in Salmonella Typhimurium (Mid-log phase, no glucose)
| Gene | Function | Fold Change (WT vs. ΔluxS) | Reference |
| lsrA | ABC transporter, ATP-binding protein | 2.5 | [1] |
| lsrC | ABC transporter, permease protein | 2.4 | [1] |
| lsrD | ABC transporter, permease protein | 2.3 | [1] |
| lsrB | AI-2 binding protein | 2.6 | [1] |
| lsrK | AI-2 kinase | 2.1 | [1] |
| lsrR | Transcriptional repressor | 2.2 | [1] |
| gltA | Citrate synthase | -2.1 | [1] |
| sdhA | Succinate dehydrogenase | -2.0 | [1] |
Table 3: AI-2 Regulated Genes in Streptococcus mutans (Biofilm)
| Gene | Function | Fold Change (WT vs. ΔluxS) | Reference |
| atpA | F-ATPase alpha subunit | >1.5 (Upregulated in mutant) | [10][11] |
| atpD | F-ATPase beta subunit | >1.5 (Upregulated in mutant) | [10][11] |
| uvrA | Excinuclease ABC subunit A | <0.67 (Downregulated in mutant) | [10][11] |
| recA | Recombinase A | <0.67 (Downregulated in mutant) | [10][11] |
Experimental Protocols
AI-2 Quantification using Vibrio harveyi Bioassay
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Bacterial culture supernatants to be tested
-
96-well microtiter plate
-
Luminometer
Procedure:
-
Grow the V. harveyi BB170 reporter strain overnight in AB medium.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
Add 90 µL of the diluted reporter strain to each well of a 96-well microtiter plate.
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence at regular intervals (e.g., every 30 minutes) for several hours using a luminometer.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes.
Materials:
-
Bacterial RNA extraction kit
-
DNase I
-
Reverse transcriptase and corresponding buffer
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cultures grown under the desired conditions (e.g., wild-type vs. luxS mutant) using a commercial kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase and random primers or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reactions in a 96-well plate, including the cDNA template, qPCR master mix, and gene-specific forward and reverse primers. Include a no-template control and a no-reverse-transcriptase control.
-
Real-Time PCR: Run the plate in a real-time PCR instrument with a program consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (a gene with stable expression). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Construction of a luxS Deletion Mutant
Materials:
-
Bacterial strain of interest
-
Plasmids for homologous recombination (e.g., suicide vectors)
-
Antibiotic resistance cassette
-
Restriction enzymes
-
DNA ligase
-
Competent bacterial cells for cloning and conjugation
Procedure:
-
Construct the Deletion Cassette: Amplify the upstream and downstream flanking regions of the luxS gene by PCR. Clone these fragments on either side of an antibiotic resistance cassette into a suicide vector.
-
Transformation/Conjugation: Introduce the constructed plasmid into the target bacterial strain via transformation or conjugation.
-
Selection for Single Crossover: Select for transformants that have integrated the plasmid into their chromosome via a single homologous recombination event by plating on a medium containing the antibiotic for which the plasmid carries resistance.
-
Selection for Double Crossover: Select for colonies that have undergone a second recombination event, resulting in the replacement of the luxS gene with the antibiotic resistance cassette. This is often done through counter-selection (e.g., using a sacB gene on the vector, which is lethal in the presence of sucrose).
-
Verification: Confirm the deletion of the luxS gene by PCR using primers that flank the gene and by sequencing.
Mandatory Visualizations
AI-2 Biosynthesis and its Link to the Activated Methyl Cycle
Experimental Workflow for Comparative Transcriptomics
Conclusion
References
- 1. Transcriptome Analysis of Genes Controlled by luxS/Autoinducer-2 in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA microarray-based identification of genes controlled by autoinducer 2-stimulated quorum sensing in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LsrR, the effector of AI-2 quorum sensing, is vital for the H2O2 stress response in mammary pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Microarray-Based Identification of Genes Controlled by Autoinducer 2-Stimulated Quorum Sensing in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome analysis of LuxS-deficient Streptococcus mutans grown in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome analysis of LuxS-deficient Streptococcus mutans grown in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. scispace.com [scispace.com]
Autoinducer-2 signaling in a specific bacterial species (e.g., P. aeruginosa, S. aureus).
Introduction
The Core of AI-2 Signaling: Synthesis and Regulation
The AI-2 Biosynthetic Pathway
-
SAH to SRH: The enzyme Pfs (SAH nucleosidase) hydrolyzes SAH to produce adenine (B156593) and S-ribosylhomocysteine (SRH).[5]
-
SRH to DPD: The LuxS enzyme, an S-ribosylhomocysteinase, then cleaves the thioether bond of SRH to generate L-homocysteine (which is recycled back into the methionine pathway) and 4,5-dihydroxy-2,3-pentanedione (DPD).[5][6]
Regulation of LuxS Activity
Downstream Effects of AI-2 Signaling
Negative Regulation of Biofilm Formation
The regulatory pathway involves two key players:
Regulation of Capsular Polysaccharide Synthesis
Influence on Antibiotic Susceptibility
Quantitative Data Summary
Table 1: Effect of luxS Mutation on Gene Expression
| Gene Target | Effect of luxS Mutation | Fold Change (Approx.) | Reference |
|---|---|---|---|
| rbf | Increased transcription | Significant increase | [1] |
| icaR | Decreased transcription | Significant decrease | [9] |
| icaA | Increased transcription | Significantly increased | [10] |
| cap genes | Increased transcription | Higher levels |[7] |
Table 2: Complementation of ΔluxS Phenotypes with Exogenous DPD
| Phenotype | Strain | Condition | Result | Reference |
|---|---|---|---|---|
| Biofilm Formation | ΔluxS | + DPD (3.9 nM - 39 nM) | Biofilm levels restored to wild-type | [8] |
| CP Synthesis | ΔluxS | + DPD | Parental phenotype restored | [7] |
| Survival in Blood | ΔluxS | + DPD | Parental phenotype restored |[7][14] |
Key Experimental Protocols
AI-2 Bioassay using Vibrio harveyi
Methodology:
-
Preparation of Supernatants: Grow S. aureus cultures (wild-type, mutants, and controls) to the desired growth phase (e.g., early stationary). Pellet the cells by centrifugation and filter-sterilize the supernatant to remove all bacteria.
-
Reporter Strain Preparation: Grow an overnight culture of V. harveyi BB170 in an appropriate marine broth (e.g., Autoinducer Bioassay - AB medium).
-
Assay Setup: Dilute the overnight V. harveyi culture 1:5000 into fresh, pre-warmed AB medium.
-
Incubation and Reading: Incubate the plate at 30°C with shaking. Measure luminescence and optical density (OD600) at regular intervals (e.g., every 30-60 minutes) for several hours using a plate reader.
Biofilm Formation Assay (Microtiter Plate Method)
This protocol quantifies the ability of S. aureus to form biofilms on an abiotic surface.
Methodology:
-
Inoculum Preparation: Grow overnight cultures of S. aureus strains in a suitable medium (e.g., Tryptic Soy Broth with glucose). Dilute the cultures to a standardized OD600.
-
Incubation: Add the diluted cultures to the wells of a flat-bottomed 96-well polystyrene plate. Include uninoculated medium as a negative control. Incubate the plate under static conditions for 24-48 hours at 37°C.
-
Washing: Carefully discard the culture medium from the wells. Gently wash the wells two to three times with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Fixation: Add methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add a 0.1% (w/v) solution of crystal violet to each well and incubate for 15-20 minutes at room temperature.
-
Final Wash and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless. Air dry the plate completely. Add an appropriate solvent (e.g., 33% acetic acid or ethanol) to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye in a plate reader, typically at a wavelength of 570-595 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Caption: A generalized workflow for analyzing gene expression using qRT-PCR.
Methodology:
-
RNA Isolation: Grow S. aureus cultures to the mid-exponential or early stationary phase. Harvest cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol or hot phenol (B47542) extraction).
-
Genomic DNA Removal: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA, which could lead to false-positive results.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: Perform the PCR reaction in a real-time PCR cycler using the synthesized cDNA as a template, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene(s) in the mutant strain compared to the wild-type using the ΔΔCt method, after normalizing to the expression of the reference gene.
Conclusion and Future Directions
References
- 1. AI-2 quorum sensing negatively regulates rbf expression and biofilm formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Effect of Autoinducer-2 Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]
- 4. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Functional Analysis of luxS in Staphylococcus aureus Reveals a Role in Metabolism but Not Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staphylococcus aureus AI-2 Quorum Sensing Associates with the KdpDE Two-Component System To Regulate Capsular Polysaccharide Synthesis and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus this compound quorum sensing decreases biofilm formation in an icaR-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Staphylococcus aureus this compound quorum sensing decreases biofilm formation in an icaR-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Staphylococcus aureus AI-2 quorum sensing associates with the KdpDE two-component system to regulate capsular polysaccharide synthesis and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Autoinducer-2 in Bacterial Cultures
Introduction
Part 1: AI-2 Signaling Pathway in Vibrio harveyi
Signaling Pathway Overview:
Part 2: Methods for AI-2 Quantification
Method 1: Vibrio harveyi Bioluminescence Bioassay
Experimental Workflow
Protocol: Vibrio harveyi BB170 Bioassay
This protocol is adapted from established methods.[8][11]
Materials:
-
Vibrio harveyi reporter strain BB170 (luxN::Tn5, sensor 1-, sensor 2+).
-
Autoinducer Bioassay (AB) medium.
-
Bacterial strain of interest.
-
Appropriate growth medium for the strain of interest.
-
Sterile microcentrifuge tubes and 0.22 µm syringe filters.
-
Sterile 96-well microtiter plates (white, clear bottom for luminescence).
-
Luminometer or plate reader with luminescence detection capabilities.
Procedure:
-
Preparation of Cell-Free Supernatant:
-
Inoculate the bacterial strain of interest into its appropriate growth medium and grow to the desired cell density (e.g., mid-exponential or stationary phase).[12]
-
Collect culture samples at various time points.
-
Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 5 min).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells. This is the cell-free culture fluid.[8] It can be stored at -20°C.
-
-
Preparation of Reporter Strain:
-
Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:5000 into fresh, pre-warmed AB medium.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 180 µL of the diluted BB170 reporter strain to each well.
-
Add 20 µL of the cell-free culture fluid (or a dilution thereof) to the wells. This results in a final concentration of 10% (v/v) of the sample.[12]
-
Controls:
-
Negative Control: Add 20 µL of sterile growth medium (the same used for the test strain) instead of supernatant.
-
-
-
Measurement:
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence at regular intervals (e.g., every hour) for several hours using a luminometer.[11]
-
-
Data Analysis:
-
Plot the relative light units (RLU) against time for each sample and control.
-
Method 2: High-Performance Liquid Chromatography (HPLC) Based Methods
General Principle:
-
Sample Preparation: Cell-free supernatant is collected.
-
Derivatization: DPD in the supernatant is reacted with a labeling agent to form a stable, detectable derivative. Common agents include 2,3-diaminonaphthalene (B165487) (DAN) for fluorescence detection or 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBDM) for UV or mass spectrometry detection.[15][16]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system, where the DPD derivative is separated from other sample components on a column (typically a C18 column).
Experimental Workflow
Protocol: General HPLC-FLD Method with DAN Derivatization
Materials:
-
Cell-free supernatant.
-
DPD standard (for calibration curve).
-
2,3-diaminonaphthalene (DAN) solution.
-
Reagents for buffer preparation (e.g., HCl, NaOH).
-
HPLC system with a fluorescence detector and a C18 column.
-
Heating block or water bath.
Procedure:
-
Standard Curve Preparation: Prepare a series of DPD standards in the appropriate buffer, covering the expected concentration range of the samples.
-
Derivatization:
-
To a specific volume of sample or standard (e.g., 500 µL), add an equal volume of the DAN derivatization solution.
-
Mix thoroughly and incubate the reaction mixture at a specific temperature and time (e.g., 90°C for 40 minutes in a water bath).[15]
-
Cool the reaction mixture rapidly (e.g., in a 4°C refrigerator for 10 minutes) to stop the reaction.[15]
-
Filter the derivatized sample through a 0.45 µm syringe filter before analysis.[15]
-
-
HPLC Analysis:
-
Set up the HPLC-FLD system with the appropriate mobile phase, flow rate, and column temperature.
-
Set the fluorescence detector to the excitation and emission wavelengths specific for the DPD-DAN derivative.
-
Inject a fixed volume of the derivatized sample and standards into the HPLC.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the DPD-DAN derivative in the chromatogram.
-
Create a standard curve by plotting the peak area versus the concentration of the DPD standards.
-
Method 3: Other Quantification Methods
While the V. harveyi bioassay and HPLC are the most common, other methods have been developed.
Part 3: Data Presentation and Method Comparison
The choice of quantification method should be guided by its analytical performance characteristics.
| Method | Principle | Limit of Detection (LOD) / Range | Advantages | Disadvantages |
| V. harveyi Bioassay | Reporter strain bioluminescence in response to biologically active AI-2.[11] | Highly sensitive (nanomolar range).[11] | Measures biologically active AI-2; High throughput (96-well format); Relatively inexpensive equipment. | Indirect measurement; Susceptible to interference from media components; Response can be non-linear over a wide range.[6][13] |
| HPLC-UV | Chromatographic separation and UV detection of a derivatized DPD molecule.[15] | ~0.25 µM[15] | Direct chemical quantification; Good reproducibility; Uses common lab equipment.[15] | Lower sensitivity than other methods; Requires derivatization.[15] |
| HPLC-FLD | Chromatographic separation and fluorescence detection of a derivatized DPD molecule. | More sensitive than HPLC-UV. | High sensitivity and selectivity; Good reproducibility. | Requires derivatization and a fluorescence detector.[17] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly specific detection.[16] | Very low (e.g., 0.58 ng/mL or ~4 nM).[16] | Highest sensitivity and specificity; Direct quantification; Can be used for complex matrices.[14][16] | Requires derivatization; Expensive equipment; Lower throughput.[17] |
| E. coli Biosensor | Reporter strain fluorescence in response to AI-2. | 400 nM - 100 µM[18] | Robust and reliable; Can detect interference from sugars; Can be used for real-time measurements in co-cultures.[6] | Measures response to a specific form of AI-2; May have different sensitivities than Vibrio systems. |
| FRET Assay | In vitro fluorescence resonance energy transfer change upon AI-2 binding to a receptor protein.[2] | Dose-dependent response. | In vitro method (avoids cellular interference); Direct binding measurement. | Requires purified, engineered proteins; May be lower throughput. |
References
- 1. Autoinducer-2-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Interference with AI-2-Mediated Bacterial Cell-Cell Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Vibrio harveyi quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Biosensor-Based Assay for Quantitative this compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Vibrio harveyi Bioassay for Autoinducer-2 (AI-2) Detection
References
- 1. Identification of AI-2 Quorum Sensing Inhibitors in Vibrio harveyi Through Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Host-Produced Autoinducer-2 Mimic Activates Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysing traces of this compound requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autoinducer 2 Controls Biofilm Formation in Escherichia coli through a Novel Motility Quorum-Sensing Regulator (MqsR, B3022) - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the AI-2 Bioluminescence Reporter Assay: Application Notes for Researchers and Drug Development Professionals
Introduction
Data Presentation
| AI-2 Concentration (nM) | Relative Light Units (RLU) | Fold Induction (over baseline) |
| 0 | 100 | 1.0 |
| 10 | 500 | 5.0 |
| 50 | 2500 | 25.0 |
| 100 | 8000 | 80.0 |
| 200 | 15000 | 150.0 |
| 400 | 25000 | 250.0 |
| 800 | 35000 | 350.0 |
| 1600 | 40000 | 400.0 |
Note: These values are illustrative and can vary depending on the specific experimental conditions, including the reporter strain batch, media composition, and instrumentation. A standard curve should be generated for each experiment to ensure accurate quantification.
Experimental Protocols
Materials and Reagents
-
Bacterial Strains:
-
Media:
-
Autoinducer Bioassay (AB) Medium for Vibrio harveyi:
-
0.3 M NaCl
-
0.05 M MgSO₄
-
0.2% (w/v) Casamino acids
-
10 mM Potassium phosphate (B84403) (pH 7.0)
-
1 mM L-arginine
-
1% (v/v) Glycerol
-
Autoclave and cool before adding sterile vitamins.
-
Vitamin solution (1000x, filter-sterilized): 10 mg/ml riboflavin, 10 mg/ml niacin, 10 mg/ml pyridoxine (B80251) HCl, 10 mg/ml pantothenic acid, 1 mg/ml thiamine, 1 mg/ml biotin. Add 1 ml per liter of AB medium.
-
-
Equipment and Consumables:
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm pore size)
-
96-well white, clear-bottom microplates
-
Luminometer or a microplate reader with luminescence detection capabilities
-
Standard laboratory glassware and plasticware
-
Protocol for Preparation of Cell-Free Culture Supernatant
-
Harvest the Culture: Once the culture has reached the desired growth phase, transfer the bacterial culture to a centrifuge tube.
-
Centrifugation: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the bacterial cells.
Protocol for the AI-2 Bioluminescence Reporter Assay
-
Prepare the Reporter Strain: Inoculate a single colony of Vibrio harveyi BB170 into AB medium. Grow the culture overnight with shaking at 30°C.
-
Dilute the Reporter Strain: The following day, dilute the overnight culture of V. harveyi BB170 1:5000 in fresh, pre-warmed AB medium.
-
Set up the Assay Plate: In a 96-well white, clear-bottom microplate, add 90 µl of the diluted V. harveyi BB170 suspension to each well.
-
Add Samples and Controls:
-
Samples: Add 10 µl of the prepared cell-free supernatant to the wells containing the reporter strain.
-
-
Measure Bioluminescence: Measure the bioluminescence in each well using a luminometer. The results are typically expressed in Relative Light Units (RLU).[1][2]
Signaling Pathway and Experimental Workflow
AI-2 Quorum Sensing Signaling Pathway in Vibrio harveyi
Experimental Workflow for the AI-2 Bioluminescence Reporter Assay
References
Application Notes and Protocols for the Analysis of Autoinducer-2 (AI-2) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AI-2 Signaling Pathway
Experimental Workflow for AI-2 Analysis
Quantitative Data Summary
| Method | Derivatizing Agent | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 2,3-Diaminonaphthalene (B165487) (DAN) | - | LOD: 0.25 µM | [1] |
| HPLC-FLD | 2,3-Diaminonaphthalene (DAN) | 10 - 14,000 ng/mL | LOD: 1.0 ng/mL | [2] |
| HPLC-MS/MS | 4,5-Dimethylbenzene-1,2-diamine (B154071) (DMBDM) | 1.0 - 1000 ng/mL | LOQ: 0.58 ng/mL | [3] |
Experimental Protocols
Protocol 1: AI-2 Analysis by HPLC with UV Detection
1. Materials and Reagents
-
2,3-Diaminonaphthalene (DAN)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Bacterial culture supernatant or other biological samples
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Grow bacterial cultures to the desired cell density.
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
3. Derivatization Procedure
-
Prepare a 0.2 mg/mL DAN solution in 0.1 M HCl.
-
Incubate the mixture at 90°C for 40 minutes in a heating block or water bath.
-
Cool the reaction mixture on ice for 5 minutes.
-
Centrifuge the mixture at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-21 min: 90-10% B
-
21-30 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 268 nm.[1]
5. Quantification
Protocol 2: AI-2 Analysis by HPLC with Fluorescence Detection (HPLC-FLD)
1. Materials and Reagents
-
Same as Protocol 1.
2. Sample Preparation
-
Follow the same procedure as in Protocol 1.
3. Derivatization Procedure
-
Follow the same procedure as in Protocol 1.
4. HPLC Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: (Can be optimized, but a similar gradient to Protocol 1 can be used as a starting point).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 365 nm and Emission at 415 nm.
5. Quantification
-
Follow the same procedure as in Protocol 1.
Protocol 3: AI-2 Analysis by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
1. Materials and Reagents
-
4,5-Dimethylbenzene-1,2-diamine (DMBDM)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Bacterial culture supernatant or other biological samples
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Follow the same procedure as in Protocol 1.
3. Derivatization Procedure
-
Prepare a 10 mg/mL solution of DMBDM in methanol.
-
Add 20 µL of 1 M HCl.
-
Incubate the mixture at 60°C for 1 hour.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial for analysis.
4. HPLC-MS/MS Conditions
-
HPLC System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
5. Quantification
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low peak intensity | Incomplete derivatization | Optimize derivatization conditions (temperature, time, reagent concentration). Ensure pH is correct. |
| Degradation of AI-2 | Prepare fresh samples and standards. Analyze samples promptly. | |
| Incorrect HPLC or MS parameters | Verify mobile phase composition, gradient, flow rate, and detector settings (wavelengths, mass transitions). | |
| Poor peak shape | Column contamination | Flush the column with a strong solvent. |
| Incompatible sample solvent | Ensure the sample is dissolved in a solvent similar to the initial mobile phase. | |
| High background noise | Contaminated mobile phase or reagents | Use high-purity solvents and reagents. Filter mobile phases. |
| Matrix effects (in MS) | Improve sample clean-up. Use an internal standard. |
Conclusion
References
Mass Spectrometry Methods for Autoinducer-2 Identification: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Autoinducer-2
AI-2 Signaling Pathways
Experimental Workflow for AI-2 Mass Spectrometry Analysis
Quantitative Data Summary
| Method | Derivatizing Agent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| GC-MS | Phenylenediamine | Bacterial Culture Supernatant | 0.7 ng/mL | Not Reported | Not Reported | [4] |
| LC-MS/MS | 4,5-Dimethylbenzene-1,2-diamine (DMBDM) | Bacterial Culture Supernatant | Not Reported | 0.58 ng/mL | 1.0 - 1000 ng/mL | [5][6] |
Experimental Protocols
Protocol 1: GC-MS Analysis of AI-2
1. Sample Preparation (from Bacterial Culture)
-
Grow bacterial cultures to the desired cell density.
-
Centrifuge the culture at a speed sufficient to pellet the cells (e.g., 10,000 x g for 10 minutes at 4°C).
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
The cell-free supernatant can be stored at -20°C until analysis.
2. Derivatization
-
Add a solution of phenylenediamine.
-
Extract the derivative using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate to form the trimethylsilyl (B98337) ether.
3. GC-MS Analysis
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode.
Protocol 2: LC-MS/MS Analysis of AI-2
1. Sample Preparation (from Saliva)
-
Collect saliva samples and immediately place them on ice.
-
Centrifuge the saliva at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to remove cells and debris.[7]
-
Filter the supernatant through a 0.22 µm filter.
-
The processed saliva can be stored at -80°C.
2. Derivatization
-
To a defined volume of the prepared sample (bacterial supernatant or saliva), add an internal standard.
-
Add a solution of DMBDM in a suitable buffer.
-
The reaction can be quenched by the addition of an acid (e.g., formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a reverse-phase C18 column suitable for the separation of small polar molecules.
-
Mobile Phases: Use a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid to aid ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for its high selectivity and sensitivity.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, quantification, and determination of the absolute configuration of the bacterial quorum-sensing signal this compound by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct quantitation of the quorum sensing signal, this compound, in clinically relevant samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Real-Time Monitoring of Autoinducer-2 Using a FRET-Based Biosensor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-2 and FRET-Based Biosensing
Quantitative Data Presentation
| Biosensor Component | AI-2 Receptor | Fluorescent Pair (Donor/Acceptor) | Reported Dissociation Constant (Kd) | Dynamic Range | Reference |
| CFP-LuxP-YFP | LuxP (Vibrio harveyi) | Cyan Fluorescent Protein (CFP) / Yellow Fluorescent Protein (YFP) | ~270 nM | Not explicitly stated, but responsive in the nanomolar to micromolar range. | [2] |
| LsrB-based (hypothetical) | LsrB (Salmonella typhimurium) | e.g., CFP/YFP or other suitable pairs | 0.19–0.81 μM | To be determined experimentally. | [3] |
Signaling Pathways and Experimental Workflow Diagrams
To visualize the underlying biological processes and the experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: Cloning, Expression, and Purification of the LuxP-FRET Biosensor
This protocol describes the steps for producing the CFP-LuxP-YFP fusion protein for in vitro assays.
Materials:
-
Expression vector (e.g., pET series)
-
E. coli expression strain (e.g., BL21(DE3))
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
DNA purification kits
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA affinity chromatography column
-
Buffers (Lysis, Wash, Elution)
Procedure:
-
Cloning: a. Amplify the coding sequences for CFP, LuxP, and YFP by PCR. Introduce appropriate restriction sites at the ends of each fragment to facilitate in-frame fusion. b. Digest the expression vector and the PCR fragments with the corresponding restriction enzymes. c. Ligate the fragments into the expression vector to create the CFP-LuxP-YFP construct. A His-tag is recommended for purification. d. Transform the ligation product into a cloning strain of E. coli and select for positive clones by colony PCR and sequence analysis.
-
Expression: a. Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)). b. Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein folding.
-
Purification: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. c. Clarify the lysate by centrifugation. d. Load the supernatant onto a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer to remove non-specifically bound proteins. f. Elute the His-tagged biosensor protein with elution buffer containing imidazole. g. Analyze the purity of the eluted protein by SDS-PAGE. h. Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Protocol 2: In Vitro Real-Time AI-2 Monitoring
Materials:
-
Purified LuxP-FRET biosensor protein
-
Bacterial culture supernatants or other samples to be tested
-
Assay buffer (e.g., PBS)
-
Fluorometer or plate reader capable of FRET measurements
Procedure:
-
Standard Curve Generation: a. Prepare a series of dilutions of the AI-2 standard in the assay buffer. b. In a microplate, add a fixed concentration of the purified biosensor to each well. c. Add the different concentrations of the AI-2 standard to the wells. Include a buffer-only control (zero AI-2). d. Incubate for a short period to allow for binding equilibrium to be reached. e. Measure the fluorescence emission of CFP (e.g., ~475 nm) and YFP (e.g., ~527 nm) with an excitation wavelength for CFP (e.g., ~433 nm). f. Calculate the FRET ratio (YFP emission / CFP emission) for each AI-2 concentration. g. Plot the FRET ratio as a function of AI-2 concentration to generate a standard curve.
-
Sample Measurement: a. Prepare your samples (e.g., filter-sterilized bacterial culture supernatants). b. In the microplate, add the purified biosensor to the wells. c. Add your samples to the wells. d. Measure the CFP and YFP fluorescence as described above. e. Calculate the FRET ratio for your samples. f. Determine the AI-2 concentration in your samples by interpolating their FRET ratios on the standard curve.
Protocol 3: In Vivo Real-Time AI-2 Monitoring in Bacterial Cultures
Materials:
-
Bacterial strain of interest transformed with the LuxP-FRET biosensor plasmid
-
Appropriate growth medium and antibiotics
-
Microscope equipped for ratiometric FRET imaging (with appropriate filter sets for CFP and YFP) or a plate reader capable of measuring fluorescence from live cultures.
Procedure:
-
Bacterial Culture Preparation: a. Inoculate an overnight culture of the bacterial strain carrying the biosensor plasmid. b. The next day, dilute the overnight culture into fresh medium in a suitable imaging dish or microplate.
-
Microscopy Setup and Imaging: a. Place the imaging dish on the microscope stage. b. Set the excitation wavelength for CFP. c. Acquire images in both the CFP and YFP emission channels simultaneously or sequentially. d. Acquire images at regular time intervals to monitor the change in FRET ratio over time as the bacterial culture grows and produces AI-2.
-
Data Analysis: a. For each time point, perform background subtraction for both the CFP and YFP images. b. Select regions of interest (ROIs) corresponding to individual cells or groups of cells. c. Calculate the average fluorescence intensity within the ROIs for both channels. d. Calculate the FRET ratio (YFP intensity / CFP intensity) for each ROI at each time point. e. Plot the FRET ratio over time to visualize the dynamics of AI-2 production.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Inefficient induction, protein degradation, or formation of inclusion bodies. | Optimize IPTG concentration and induction temperature/time. Add protease inhibitors during lysis. Use a different expression strain or add a solubility tag. |
| No or low FRET signal | Improper protein folding, incorrect linker length between fluorophores and LuxP, or inactive fluorescent proteins. | Ensure correct cloning and sequence of the construct. Test different linker lengths. Verify the fluorescence of individual CFP and YFP constructs. |
| High background fluorescence | Autofluorescence from the growth medium or sample components. | Use a minimal, defined medium for in vivo experiments. For in vitro assays, ensure high purity of the biosensor and use a suitable assay buffer. |
| Photobleaching | Excessive exposure to excitation light. | Reduce the intensity and/or duration of the excitation light. Use an anti-fade reagent if applicable for fixed samples. |
| Signal variability in vivo | Heterogeneous expression of the biosensor in the bacterial population. | Use a construct that ensures more stable and uniform expression, such as chromosomal integration. Analyze a larger number of cells to obtain statistically significant results. |
References
- 1. FRET-based biosensors for the detection and quantification of AI-2 class of quorum sensing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LuxP-FRET-based reporter for the detection and quantification of AI-2 bacterial quorum-sensing signal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing of autoinducer-2 by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Engineering of a luxS Knockout Mutant
For Researchers, Scientists, and Drug Development Professionals
Introduction to LuxS and AI-2 Quorum Sensing
Signaling Pathway of AI-2 in Bacteria
Experimental Techniques for luxS Knockout Mutant Construction
Several genetic techniques can be employed to create a luxS knockout mutant. The choice of method often depends on the bacterial species, the available genetic tools, and the desired precision of the mutation.
Homologous Recombination with a Suicide Vector
This classical method relies on the introduction of a suicide plasmid containing fragments homologous to the regions flanking the luxS gene, along with a selectable marker. A two-step allelic exchange process first integrates the plasmid into the chromosome and then resolves the structure to leave the desired deletion.
Caption: Homologous Recombination Workflow.
λ Red Recombineering
This technique, primarily used in E. coli and other enterobacteria, utilizes the λ Red recombination system (Exo, Beta, and Gam proteins) to facilitate the recombination of a linear DNA fragment (e.g., a PCR product containing an antibiotic resistance cassette flanked by short homology arms) with the chromosome.
Caption: λ Red Recombineering Workflow.
CRISPR-Cas9 Mediated Gene Editing
The CRISPR-Cas9 system offers a highly efficient and precise method for gene editing. It involves the introduction of a plasmid expressing the Cas9 nuclease and a guide RNA (gRNA) that directs Cas9 to the luxS gene to create a double-strand break. This break is then repaired by the cell's machinery, often through homologous recombination with a provided donor DNA template, leading to the desired gene knockout.
Caption: CRISPR-Cas9 Gene Editing Workflow.
Quantitative Data Summary
The efficiency of generating a luxS knockout mutant can vary significantly depending on the chosen technique and the bacterial species. While comprehensive comparative data is not always available, the following table summarizes reported efficiencies for different methods.
| Genetic Technique | Parameter | Reported Efficiency | Bacterial Species | Reference |
| CRISPR-Cas9 | Editing Efficiency | 82.3% | Escherichia coli | [7] |
| Editing Efficiency | 76.4% | Bacillus subtilis | [8] | |
| Editing Efficiency | 42.8% | Clostridium acetobutylicum | [8] | |
| λ Red Recombineering | Recombination Efficiency | ~0.1% | Escherichia coli | [9] |
| Suicide Vector | Transformation Efficiency | 10^4 - 10^8 CFU/µg | General Bacteria | [10] |
Note: Transformation and recombination efficiencies for suicide vector and λ Red recombineering methods are highly variable and depend on factors such as the length of homology arms, the specific vector used, and the competency of the cells. The provided data for suicide vectors represents a general range for electroporation.
Experimental Protocols
Protocol 1: luxS Knockout using Homologous Recombination with a Suicide Vector (Two-Step Allelic Exchange)
This protocol is adapted for Gram-negative bacteria and utilizes a suicide vector containing a selectable marker and a counter-selectable marker (e.g., sacB).
1. Construction of the Knockout Plasmid: a. Amplify ~1 kb upstream and ~1 kb downstream fragments flanking the luxS gene from the wild-type bacterial genomic DNA using high-fidelity DNA polymerase. Design primers with appropriate restriction sites for cloning into the suicide vector. b. Amplify a desired antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) with flanking sequences that overlap with the 3' end of the upstream fragment and the 5' end of the downstream fragment. c. Use overlap extension PCR to stitch the three fragments (upstream arm - resistance cassette - downstream arm) together. d. Digest the resulting fragment and the suicide vector (e.g., pKAS32) with the chosen restriction enzymes and ligate them. e. Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants on LB agar (B569324) containing the appropriate antibiotic. f. Verify the correct plasmid construction by restriction digestion and Sanger sequencing.
2. First Homologous Recombination (Integration): a. Introduce the constructed suicide plasmid into the target bacterium via conjugation or electroporation. b. Select for single-crossover recombinants on agar plates containing the antibiotic for the resistance cassette on the suicide vector and an antibiotic to which the recipient is resistant (to select against the donor E. coli strain if using conjugation). c. Verify the integration of the plasmid into the chromosome at the luxS locus by PCR using primers flanking the integration site.
3. Second Homologous Recombination (Excision): a. Grow the single-crossover mutants in a non-selective medium to allow for the second recombination event. b. Plate the culture onto a medium that selects for the loss of the suicide vector backbone. If using a sacB-containing vector, plate on agar containing 5-10% sucrose. c. Screen the resulting colonies for the desired knockout phenotype (e.g., loss of the suicide vector's antibiotic resistance and gain of the inserted antibiotic resistance).
4. Verification of the luxS Knockout: a. Perform colony PCR on the potential knockout mutants using primers that bind outside the homologous arms and primers that bind within the luxS gene. b. Confirm the absence of the luxS gene and the presence of the antibiotic resistance cassette by PCR product size analysis on an agarose (B213101) gel. c. Further confirm the correct deletion and insertion by Sanger sequencing of the PCR product spanning the modified locus.
Protocol 2: luxS Knockout using λ Red Recombineering in E. coli
This protocol is a rapid method for gene inactivation in E. coli strains expressing the λ Red system.
1. Preparation of the Linear DNA Cassette: a. Design primers to amplify an antibiotic resistance cassette (e.g., from a pKD series plasmid). The forward primer should have a 5' extension of 40-50 nucleotides identical to the sequence immediately upstream of the luxS start codon, and the reverse primer should have a 5' extension of 40-50 nucleotides identical to the sequence immediately downstream of the luxS stop codon. b. Perform PCR using a high-fidelity polymerase to amplify the resistance cassette with the flanking homology arms. c. Purify the PCR product and verify its size on an agarose gel.
2. Preparation of Electrocompetent Cells and Recombination: a. Grow the E. coli strain carrying the λ Red expression plasmid (e.g., pKD46) at 30°C in LB broth containing the appropriate antibiotic to mid-log phase (OD600 ≈ 0.4-0.6). b. Induce the expression of the λ Red recombinase by adding L-arabinose to a final concentration of 0.2% and incubating at 37°C for 15-30 minutes. c. Prepare electrocompetent cells by washing the culture multiple times with ice-cold sterile 10% glycerol. d. Electroporate ~100-200 ng of the purified linear DNA cassette into the competent cells. e. Immediately add SOC medium and recover the cells at 37°C for 1-2 hours.
3. Selection and Verification: a. Plate the recovered cells on LB agar containing the antibiotic corresponding to the inserted resistance cassette. b. Incubate the plates overnight at 37°C. c. Verify the correct replacement of the luxS gene with the resistance cassette in the resulting colonies by colony PCR using primers flanking the luxS locus. d. Confirm the knockout by Sanger sequencing.
Protocol 3: luxS Knockout using CRISPR-Cas9 in E. coli
This protocol describes the use of a two-plasmid CRISPR-Cas9 system for efficient luxS gene deletion.
1. Design and Construction of the CRISPR-Cas9 Plasmids: a. Design a 20-nucleotide guide RNA (gRNA) sequence that targets a region within the luxS gene, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). b. Synthesize and clone the gRNA sequence into a Cas9-expressing plasmid (e.g., pCas9). c. Design a donor DNA template consisting of ~500 bp homology arms flanking the intended deletion site. This can be synthesized as a gene block or constructed by overlap extension PCR. d. Clone the donor DNA into a separate plasmid or use it as a linear fragment.
2. Transformation and Gene Editing: a. Co-transform the Cas9-gRNA plasmid and the donor DNA (either as a plasmid or a linear fragment) into electrocompetent E. coli cells. b. Plate the transformation mixture on LB agar containing the appropriate antibiotic for the Cas9-gRNA plasmid. c. Induce Cas9 expression according to the specific promoter system on the plasmid (e.g., with anhydrotetracycline (B590944) or L-arabinose).
3. Screening and Verification: a. Screen colonies for the desired knockout by colony PCR using primers that flank the luxS gene. A successful knockout will result in a smaller PCR product compared to the wild-type. b. Verify the precise deletion by Sanger sequencing of the PCR product from positive clones. c. Cure the Cas9-gRNA plasmid from the verified knockout strain if necessary for downstream applications. This can often be achieved by growing the cells in a non-selective medium.
References
- 1. researchgate.net [researchgate.net]
- 2. Autoinducer-2-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]
- 7. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]
- 8. yaoxuexuebao-05134870.com [yaoxuexuebao-05134870.com]
- 9. Bacterial Genetic Engineering by Means of Recombineering for Reverse Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transformation efficiency - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Complementation of luxS Mutants with Synthetic Autoinducer-2 (AI-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AI-2 Signaling Pathways
Experimental Data Summary
| Organism | Strain / Condition | Phenotype Assessed | Result | Reference |
| Vibrio harveyi MM32 (ΔluxS) | + 1 µM synthetic DPD | Bioluminescence | Restoration of light production | [11] |
| Vibrio harveyi MM32 (ΔluxS) | + Hexyl-DPD (inhibitor) | Bioluminescence | EC₅₀ = 6.92 ± 1.82 µM | [11] |
| Salmonella typhimurium Met844 (ΔluxS) | + 50 µM DPD | lsr operon expression | Induction of β-galactosidase activity | [12] |
| Salmonella typhimurium Met844 (ΔluxS) | + Propyl-DPD (inhibitor) | lsr operon expression | IC₅₀ = 5.2 ± 1.1 µM | [12] |
| Streptococcus oralis (ΔluxS) | + synthetic AI-2 | Dual-species biofilm with A. naeslundii | Biofilm formation restored | [7] |
| Lactobacillus rhamnosus GG (ΔluxS) | + 1 µM synthetic AI-2 | Adhesion to IPEC-J2 cells | Adhesion ability significantly restored | [13] |
| Staphylococcus aureus (ΔluxS) | + synthetic DPD | Capsular polysaccharide transcription | Transcription levels restored to wild-type | [6] |
Experimental Protocols
Protocol 1: Preparation of Synthetic AI-2 (DPD)
Materials:
-
Chemically synthesized DPD (often protected, e.g., with a cyclohexylidene group)[14]
-
Acidic Dowex 50WX8 resin (or similar)[14]
-
Potassium phosphate (B84403) buffer (pH 7.2)[14]
-
Sterile, deionized water
Procedure:
-
Dissolve the protected DPD in sterile water to a stock concentration (e.g., 10 mM).[14]
-
To deprotect the DPD, add acidic Dowex resin (e.g., 100 mg/mL of sample).[14]
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Remove the resin by centrifugation or filtration.
-
Neutralize the deprotected DPD solution by adding potassium phosphate buffer to a final concentration of ~30 mM (pH 7.2).[14]
Protocol 2: AI-2 Complementation Assay using Vibrio harveyi Reporter Strain
Materials:
-
luxS mutant bacterial strain and its corresponding wild-type.
-
Vibrio harveyi BB170 reporter strain.
-
Appropriate growth media for all strains (e.g., LB, BHI, THB for mutants; AB medium for reporter).[2][15]
-
96-well microtiter plates (white, clear-bottom for luminescence).
-
Luminometer/plate reader.
Procedure:
-
Prepare Cultures:
-
Grow overnight cultures of the wild-type and luxS mutant strains in their appropriate liquid medium.
-
-
Prepare Cell-Free Supernatants (Optional, for comparison):
-
Centrifuge the wild-type and luxS mutant cultures to pellet the cells.
-
Filter the supernatants through a 0.22-µm pore-size filter to create cell-free culture fluid (CF).[15]
-
-
Set up the Complementation Assay:
-
Grow an overnight culture of the V. harveyi BB170 reporter strain.
-
Dilute the reporter strain 1:5000 in fresh AB medium.[15]
-
In a 96-well plate, add 180 µL of the diluted reporter strain to each well.
-
Add 20 µL of the sample to the appropriate wells:
-
Negative Control: Sterile growth medium.
-
Positive Control: Cell-free supernatant from the wild-type strain.
-
luxS Mutant Control: Cell-free supernatant from the luxS mutant.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence and OD₆₀₀ at regular intervals (e.g., every hour for 5-8 hours).
-
Calculate Relative Light Units (RLU) as Luminescence / OD₆₀₀.
-
-
Analysis:
-
Compare the RLU of the complemented luxS mutant to the wild-type and the un-complemented mutant. Successful complementation is indicated by a restoration of luminescence to wild-type levels.[18]
-
Experimental Workflow
The following diagram outlines the general workflow for a luxS mutant complementation experiment.
Conclusion
References
- 1. Interference with AI-2-Mediated Bacterial Cell-Cell Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus AI-2 Quorum Sensing Associates with the KdpDE Two-Component System To Regulate Capsular Polysaccharide Synthesis and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoinducer-2-Regulated Genes in Streptococcus mutans UA159 and Global Metabolic Effect of the luxS Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Unexpected Switch in the Modulation of AI-2-Based Quorum Sensing Discovered through Synthetic 4,5-Dihydroxy-2,3-pentanedione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Processing the Interspecies Quorum-sensing Signal this compound (AI-2): CHARACTERIZATION OF PHOSPHO-(S)-4,5-DIHYDROXY-2,3-PENTANEDIONE ISOMERIZATION BY LsrG PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of AI-2/LuxS quorum sensing system in biofilm formation, pathogenesis of Streptococcus equi subsp. zooepidemicus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. LuxS-Mediated Signaling in Streptococcus mutans Is Involved in Regulation of Acid and Oxidative Stress Tolerance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal Structure and Identification of Two Key Amino Acids Involved in AI-2 Production and Biofilm Formation in Streptococcus suis LuxS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Inhibitors of Autoinducer-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Autoinducer-2 Signaling
AI-2 Signaling Pathways
Screening for AI-2 Inhibitors
Data Summary of Known AI-2 Inhibitors
| Compound Name | Target | Assay Type | Organism | IC50 (µM) | Reference |
| Str7410 | LuxP | Bioluminescence Reporter | Vibrio harveyi BB170 | 0.3724 ± 0.1091 | [13][14][15] |
| Y205-6768 | LsrK | LsrK Inhibition & Cell-based QS | E. coli | 11.28 ± 0.70 | [4] |
| N025-0038 | LsrK | LsrK Inhibition & Cell-based QS | E. coli | > 50 | [4] |
| D135-0149 | LsrK | LsrK Inhibition | E. coli | < 50 | [4][16] |
| 3284-1358 | LsrK | LsrK Inhibition | E. coli | < 50 | [4][16] |
| 4171-0375 | LsrK/HPr Interaction | LsrK Inhibition & Cell-based QS | S. typhimurium & E. coli | 26.13 ± 2.94 | [6][17] |
| 4929-0003 | LsrK/HPr Interaction | LsrK Inhibition & Cell-based QS | S. typhimurium & E. coli | > 50 | [6] |
| K659-0421 | LsrK/HPr Interaction | LsrK Inhibition & Cell-based QS | S. typhimurium & E. coli | > 50 | [6] |
| L449-1159 | LuxS | Bioluminescence Reporter | E. coli O157:H7 | < 10 | [18] |
| M414-3326 | LuxS | Bioluminescence Reporter | E. coli O157:H7 | < 10 | [18] |
| 3254-3286 | LuxS | Bioluminescence Reporter | E. coli O157:H7 | < 10 | [18] |
| L368-0079 | LuxS | Bioluminescence Reporter | E. coli O157:H7 | < 10 | [18] |
| L413-0180 | LuxS | Bioluminescence Reporter | E. coli O157:H7 | < 10 | [18] |
Experimental Protocols
Bioluminescence Reporter Gene Assay
Protocol:
-
Prepare Reporter Strain: Culture Vibrio harveyi BB170 in AB medium at 30°C with shaking until the optical density at 600 nm (OD600) reaches approximately 1.5.[14]
-
Prepare Assay Plate: Serially dilute test compounds in AB medium in a 96-well plate. Include positive (e.g., known inhibitor) and negative (e.g., DMSO) controls.[14]
-
Inoculation: Dilute the V. harveyi BB170 culture 1:2,500 in fresh AB medium and add to each well of the assay plate.[14]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 8 hours).[14]
-
Measurement: Measure bioluminescence using a luminometer and cell density (OD600) using a microplate reader.[14][20]
-
Data Analysis: Normalize bioluminescence to cell density to account for any effects on bacterial growth. Calculate the percentage of inhibition relative to the negative control and determine the IC50 value for active compounds.
LsrK Inhibition Assay
Protocol:
-
Pre-incubation: Incubate the reaction mixture for a short period (e.g., 30 minutes) to allow for inhibitor binding.[4][16]
-
Initiate Reaction: Add ATP (e.g., 100 µM) to initiate the phosphorylation reaction.[4][16]
-
Incubation: Incubate at a suitable temperature (e.g., 37°C) for a defined time.
-
Detection: Quantify the amount of ADP produced, which is proportional to LsrK activity. This can be done using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of LsrK inhibition relative to a no-inhibitor control and determine the IC50 for active compounds.
Biofilm Inhibition Assay
Caption: Workflow for a crystal violet-based biofilm inhibition assay.
Protocol:
-
Prepare Culture: Grow an overnight culture of the test bacterium (e.g., E. coli, S. aureus) in a suitable medium.[22]
-
Assay Setup: In a 96-well plate, add fresh medium, the test compound at various concentrations, and a diluted aliquot of the overnight culture.[22]
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.[13][22]
-
Washing: Carefully remove the medium and wash the wells with a buffer (e.g., PBS) to remove non-adherent, planktonic cells.[13]
-
Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate to stain the adherent biofilm.
-
Washing: Wash away the excess crystal violet stain.
-
Solubilization: Add a solvent (e.g., ethanol, acetic acid) to solubilize the crystal violet that has stained the biofilm.
-
Measurement: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader.[22]
-
Data Analysis: The absorbance is proportional to the amount of biofilm. Calculate the percentage of biofilm inhibition relative to the no-compound control.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation [frontiersin.org]
- 5. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoinducer 2 Signaling via the Phosphotransferase FruA Drives Galactose Utilization by Streptococcus pneumoniae, Resulting in Hypervirulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autoinducer 2 Signaling via the Phosphotransferase FruA Drives Galactose Utilization by Streptococcus pneumoniae, Resulting in Hypervirulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing [frontiersin.org]
- 14. Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of AI-2 Quorum Sensing Inhibitors Targeting the LsrK/HPr Protein–Protein Interaction Site by Molecular Dynamics Simulation, Virtual Screening, and Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Autoinducer 2 Controls Biofilm Formation in Escherichia coli through a Novel Motility Quorum-Sensing Regulator (MqsR, B3022) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Primary Physiological Roles of Autoinducer 2 in Escherichia coli Are Chemotaxis and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application of Autoinducer-2 (AI-2) in Synthetic Biology Circuits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Section 1: Core AI-2 Signaling Pathways
AI-2 Synthesis Pathway
-
The enzyme Pfs (S-adenosylhomocysteine nucleosidase) hydrolyzes SAH to S-ribosylhomocysteine (SRH) and adenine.[6][7]
AI-2 Uptake and Regulation in E. coli
Section 2: Application Note - Constructing an AI-2 Biosensor
Logical Design and Genetic Parts
Table of Genetic Parts
| Part Name | Type | Function | Origin |
| Pconst | Promoter | Constitutively expresses LsrR and LsrK. | Various (e.g., J23100) |
| lsrR | Coding | Transcriptional repressor, binds PlsrACDB. | E. coli |
| lsrK | Coding | Kinase, phosphorylates intracellular AI-2. | E. coli |
| PlsrACDB | Promoter | Promoter region of the lsr operon, repressed by LsrR. | E. coli |
| gfp | Coding | Reporter gene, produces Green Fluorescent Protein. | Aequorea victoria |
| Tstrong | Terminator | Terminates transcription. | Various (e.g., B0015) |
Quantitative Performance Data
| Exogenous AI-2 (µM) | Normalized Fluorescence (a.u.) | Fold Change (vs. 0 µM) |
| 0 | 150 ± 25 | 1.0 |
| 1 | 450 ± 40 | 3.0 |
| 10 | 2,100 ± 150 | 14.0 |
| 50 | 7,500 ± 600 | 50.0 |
| 100 | 12,000 ± 950 | 80.0 |
| 200 | 12,500 ± 1100 | 83.3 |
Note: Data are representative and will vary based on the specific genetic parts, chassis strain, and experimental conditions.
Section 3: Experimental Protocols
Protocol 1: General Method for Assembling an AI-2 Responsive Circuit
-
Plasmid Design : Design two separate expression cassettes on one or more plasmids:
-
Regulator Cassette : A constitutive promoter (Pconst) driving the expression of lsrR and lsrK. Include a strong terminator.
-
Reporter Cassette : The PlsrACDB promoter driving the expression of a reporter gene (gfp), followed by a terminator.
-
-
Part Synthesis : Synthesize the DNA parts (promoters, coding sequences, terminators) via PCR amplification from a template or through commercial gene synthesis.
-
Cloning : Assemble the parts into a suitable plasmid backbone using a chosen cloning method.
-
Transformation : Transform the assembled plasmid(s) into the chemically competent ΔluxSE. coli strain.
-
Verification : Select for successful transformants on appropriate antibiotic plates. Verify the plasmid sequence via Sanger sequencing.
Protocol 2: Measuring Biosensor Output (Fluorescence Assay)
-
Prepare Overnight Culture : Inoculate a single colony of the biosensor strain into 5 mL of appropriate growth medium (e.g., LB broth with antibiotics) and grow overnight at 37°C with shaking.
-
Subculture : Dilute the overnight culture 1:100 into fresh medium in a 96-well microplate.
-
Incubation : Incubate the microplate in a plate reader at 37°C with shaking.
-
Measurement : Measure the optical density at 600 nm (OD600) and fluorescence (e.g., Ex: 485 nm, Em: 515 nm for GFP) every 15-30 minutes for 8-12 hours.
-
Data Analysis :
-
Subtract the background fluorescence of the media-only control from all readings.
-
Normalize the fluorescence signal by the cell density (Fluorescence/OD600).
-
Protocol 3: In Vitro Synthesis and Bioassay of AI-2
-
Precursor Synthesis :
-
Grow an overnight culture of an E. coli strain that overexpresses Pfs and LuxS.
-
Harvest cells by centrifugation, wash, and resuspend in buffer.
-
Lyse the cells (e.g., via sonication) and clarify the lysate by centrifugation.
-
-
Supernatant Preparation :
-
Vibrio harveyi Bioassay (for quantification) :
-
Grow the reporter strain to early exponential phase.
-
Measure bioluminescence over time using a luminometer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Quorum Sensing Auto-Inducer 2 (AI-2) Stimulates Nitrogen Fixation and Favors Ethanol Production over Biomass Accumulation in Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stochastic model of Escherichia coli AI-2 quorum signal circuit reveals alternative synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. LsrR, the effector of AI-2 quorum sensing, is vital for the H2O2 stress response in mammary pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inter-Kingdom Communication Using Autoinducer-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Autoinducer-2
Key Concepts in AI-2 Mediated Inter-Kingdom Communication
Data Presentation: Quantitative Effects of AI-2 on Host Cells
| Host Cell Type & Treatment | Parameter Measured | Quantitative Effect | Reference |
| Human Intestinal Epithelial Cells (Caco-2) + S. typhimurium culture supernatant containing AI-2 | Transepithelial Electrical Resistance (TER) | Significant decrease in TER, indicating compromised barrier function. | [9] |
| Mouse Model of Acute Lung Infection + P. aeruginosa PAO1 co-infected with AI-2 | Mortality Rate | Increased from 50% to 66.7% with AI-2 co-infection. | [10] |
| Mouse Model of Acute Lung Infection + P. aeruginosa PAO1 co-infected with AI-2 | Lung Bacterial Count | Significantly higher bacterial load in the lungs of mice co-infected with AI-2. | [10] |
| Human Blood and Macrophages + Staphylococcus aureus | Survival Rate | AI-2 shown to affect capsular polysaccharide gene expression and survival in human blood and macrophages. | [5] |
Experimental Protocols
Protocol 1: Preparation of AI-2 Containing Bacterial Supernatants
Materials:
-
Bacterial strain of interest (e.g., E. coli, V. harveyi)
-
Appropriate liquid culture medium (e.g., Luria-Bertani broth)
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of liquid medium.
-
Incubate overnight at the optimal temperature with shaking (e.g., 37°C for E. coli).
-
The next day, dilute the overnight culture 1:100 into a larger volume of fresh medium.
-
Incubate with shaking and monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Centrifuge the collected aliquots at high speed (e.g., 10,000 x g for 10 minutes) to pellet the bacterial cells.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria.
Protocol 2: Quantification of AI-2 using the Vibrio harveyi Bioluminescence Bioassay
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
96-well microtiter plate (white, clear bottom)
-
Luminometer
Procedure:
-
Grow an overnight culture of V. harveyi BB170 in AB medium at 30°C with shaking.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
In a 96-well plate, add 90 µL of the diluted V. harveyi BB170 suspension to each well.
-
Incubate the plate at 30°C with shaking.
-
Measure bioluminescence at regular intervals (e.g., every hour) using a luminometer.
Protocol 3: Co-culture of Bacteria and Eukaryotic Cells
Materials:
-
Eukaryotic cell line (e.g., Caco-2, HeLa)
-
Appropriate cell culture medium (e.g., DMEM)
-
Cell culture plates or transwell inserts
-
Bacterial strain of interest
-
Microscope
Procedure:
-
Seed the eukaryotic cells onto cell culture plates or transwell inserts and grow them to form a confluent monolayer.
-
Prepare the bacterial culture as described in Protocol 1. The bacteria can be used directly or the cell-free supernatant can be used.
-
Wash the eukaryotic cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add fresh cell culture medium to the eukaryotic cells.
-
Co-incubate for a defined period (e.g., 2-24 hours).
-
After incubation, the eukaryotic cells can be analyzed for various parameters such as changes in morphology, cell viability, gene expression (via RT-qPCR), or barrier function (by measuring TER in transwell cultures).
Visualization of Signaling Pathways and Workflows
AI-2 Synthesis and Signaling in Bacteria
Experimental Workflow for Studying AI-2 Effects on Host Cells
By following these protocols and utilizing the provided information, researchers can effectively investigate the intricate communication between bacteria and their eukaryotic hosts mediated by this compound. This knowledge is crucial for advancing our understanding of host-microbe interactions and for the development of novel therapeutic strategies.
References
- 1. Interference with AI-2-Mediated Bacterial Cell-Cell Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with AI-2-mediated bacterial cell-cell communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is this compound a universal signal for interspecies communication: a comparative genomic and phylogenetic analysis of the synthesis and signal transduction pathways [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of genomic evidence of AI-2 receptors suggests a non-quorum sensing role for luxS in most bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Host-Produced this compound Mimic Activates Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Facilitates Pseudomonas aeruginosa PAO1 Pathogenicity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integration of AI-2 Based Cell-Cell Signaling with Metabolic Cues in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Co-culture of epithelial cells and bacteria for investigating host–pathogen interactions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Autoinducer-2 as a Clinical Biomarker: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Autoinducer-2 (AI-2) as a Biomarker
AI-2 Signaling Pathways
LuxP/Q Signaling Pathway in Vibrio harveyi
Lsr Signaling Pathway in Escherichia coli
Quantitative Data of AI-2 in Clinical Samples
| Clinical Sample | Condition | AI-2 Concentration | Reference |
| Stool | Colorectal Cancer (CRC) | Significantly higher than controls | [6][7] |
| CRC Stage I | ~1.5 µM | [6][7] | |
| CRC Stage II | ~2.0 µM | [6][7] | |
| CRC Stage III | ~2.5 µM | [6][7] | |
| CRC Stage IV | ~3.0 µM | [6][7] | |
| Adenoma | Significantly higher than normal | [6][7] | |
| Normal Colon | Lower than CRC and adenoma | [6][7] | |
| Gingival Crevicular Fluid | Periodontitis | Increased with disease progression | |
| Saliva | Oral Biofilms | Detected in saliva-fed biofilms | |
| Sputum | Cystic Fibrosis | AI-2 producing bacteria are present | [7] |
| Vaginal Fluid | Bacterial Vaginosis | AI-2 signaling involved in microbiota | [2] |
Experimental Protocols
Protocol: AI-2 Quantification using Vibrio harveyi BB170 Bioassay
This protocol is adapted from previously described methods.[4][6][8]
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Clinical samples (e.g., saliva, stool supernatant, sputum supernatant)
-
Sterile 96-well microtiter plates (white, clear bottom)
-
Luminometer
-
Spectrophotometer
-
Sterile centrifuge tubes and filters (0.22 µm)
Procedure:
-
Preparation of V. harveyi BB170 Reporter Strain:
-
Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:5000 in fresh, pre-warmed AB medium.
-
-
Sample Preparation:
-
Saliva: Collect saliva and centrifuge to remove debris. Filter-sterilize the supernatant.
-
Stool: Homogenize a fecal sample in phosphate-buffered saline (PBS). Centrifuge to pellet solids and filter-sterilize the supernatant.
-
Sputum: Process sputum to liquefy mucus (e.g., with Sputolysin). Centrifuge to remove cells and debris, then filter-sterilize the supernatant.
-
Vaginal Fluid: Elute a vaginal swab in PBS. Vortex, centrifuge, and filter-sterilize the supernatant.
-
-
Bioassay:
-
Include a negative control (10 µL of sterile medium or PBS instead of sample).
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence and optical density (at 600 nm) every hour for 5-6 hours using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the optical density to account for differences in cell growth.
-
Conclusion
References
- 1. Quantitative profiling of the vaginal microbiota improves resolution of the microbiota-immune axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Vaginosis: Current Diagnostic Avenues and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sputum Biomarkers of Inflammation in Cystic Fibrosis Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Studying AI-2 Uptake and Transport in Bacteria
Introduction
AI-2 Signaling and Transport Pathway Overview
Method 1: Indirect Quantification of AI-2 Uptake via Bioluminescence Bioassay
Caption: Workflow for the V. harveyi bioluminescence bioassay.
Protocol: Vibrio harveyi BB170 Bioassay
Materials:
-
Test bacterial strains (e.g., wild-type, transporter mutant)
-
Vibrio harveyi BB170 reporter strain
-
Appropriate growth media for test strains (e.g., LB Broth)
-
Autoinducer Bioassay (AB) medium for V. harveyi
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes
-
96-well white, clear-bottom microtiter plates
-
Luminometer or plate reader capable of measuring luminescence
Procedure:
-
Culture Preparation: Inoculate the test bacterial strains (e.g., wild-type and a transporter mutant like ΔlsrB) into fresh growth medium. Grow the cultures at the appropriate temperature with shaking.
-
Sample Collection: At regular intervals (e.g., every hour), withdraw an aliquot (e.g., 1 mL) from each culture. Measure the optical density (OD600) to monitor growth.
-
Supernatant Preparation: Centrifuge the collected aliquots at >12,000 x g for 5 minutes to pellet the cells. Carefully collect the supernatant and filter-sterilize it through a 0.22 µm filter to create cell-free culture fluid.[13] Store on ice or at -20°C for later analysis.
-
Reporter Strain Preparation: Grow an overnight culture of V. harveyi BB170 in AB medium. The next day, dilute the culture 1:5000 into fresh, pre-warmed AB medium.
-
Measurement: Place the plate in a luminometer and measure luminescence and OD600 every 30-60 minutes for several hours. The peak of luminescence before the negative control begins to auto-induce is the optimal time point for comparison.[13]
Example Data Presentation
| Strain | Time Point (hr) | OD600 of Culture | Extracellular AI-2 Activity (Fold Induction over Control) |
| Wild-Type | 2 | 0.25 | 50 |
| Wild-Type | 4 | 0.80 | 250 |
| Wild-Type | 6 | 1.50 | 80 |
| Wild-Type | 8 | 1.60 | 10 |
| ΔlsrB Mutant | 2 | 0.24 | 48 |
| ΔlsrB Mutant | 4 | 0.78 | 260 |
| ΔlsrB Mutant | 6 | 1.45 | 255 |
| ΔlsrB Mutant | 8 | 1.55 | 250 |
Method 2: Genetic Approaches to Identify Transporter Components
Caption: Workflow for identifying transporter genes via knockout and complementation.
Protocol: Generalized Gene Deletion and Complementation
Materials:
-
Wild-type bacterial strain
-
Plasmids for homologous recombination (e.g., containing antibiotic resistance cassettes flanked by regions homologous to the target gene)
-
Electroporator and competent cells
-
PCR reagents and primers flanking the target gene
-
Complementation plasmid vector
-
Reagents for plasmid construction (restriction enzymes, ligase, etc.)
Procedure:
-
Construct Deletion Cassette: Amplify ~500 bp regions upstream and downstream of the target gene (e.g., lsrB). Ligate these fragments to flank an antibiotic resistance gene in a suicide vector.
-
Generate Mutant: Introduce the suicide vector into the wild-type strain via conjugation or electroporation. Select for recombinants that have integrated the resistance cassette in place of the target gene through homologous recombination.
-
Verify Deletion: Confirm the correct replacement of the target gene with the resistance cassette using PCR with primers outside the recombination region and by DNA sequencing.
-
Complementation: Clone the full-length wild-type target gene (e.g., lsrB) with its native promoter into a suitable expression vector.
-
Restore Function: Transform the deletion mutant with the complementation plasmid (and a corresponding empty vector as a control).
Method 3: Direct Visualization with Fluorescent Probes
Protocol: Fluorescent AI-2 Analog Uptake Assay
Materials:
-
Bacterial strains (wild-type, transporter mutant)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Flow cytometer and/or fluorescence microscope
Procedure:
-
Cell Preparation: Grow bacterial cultures to the desired growth phase (e.g., mid-log or early stationary phase where the Lsr transporter is expressed).
-
Harvest and Wash: Harvest cells by centrifugation and wash twice with PBS to remove residual medium. Resuspend the cell pellet in PBS to a standardized OD600 (e.g., 1.0).
-
Washing: After incubation, centrifuge the cells to pellet them and remove the supernatant containing the unbound probe. Wash the cells 2-3 times with ice-cold PBS to minimize non-specific binding.
-
Analysis by Flow Cytometry: Resuspend the final cell pellet in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of at least 10,000 events per sample. Compare the mean fluorescence intensity of the wild-type strain to the transporter mutant.
-
Analysis by Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot on a microscope slide and visualize using a fluorescence microscope with appropriate filters. This can confirm the intracellular localization of the probe.
Example Data Presentation
| Strain | Condition | Mean Fluorescence Intensity (Arbitrary Units) |
| Wild-Type | No Probe | 5 |
| Wild-Type | + Fluorescent AI-2 | 850 |
| ΔlsrB Mutant | No Probe | 6 |
| ΔlsrB Mutant | + Fluorescent AI-2 | 45 |
| Complemented ΔlsrB | + Fluorescent AI-2 | 825 |
Method 4: Radiolabeled Uptake Assays
Protocol: Radiolabeled DPD/AI-2 Transport Assay
Materials:
-
Radiolabeled DPD (e.g., [³H]DPD or [¹⁴C]DPD)
-
Bacterial strains (wild-type, transporter mutant)
-
Transport buffer (e.g., M9 salts)
-
Vacuum filtration manifold
-
Glass fiber filters (e.g., GF/F, 0.7 µm pore size)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Grow cells to the desired phase to ensure expression of the Lsr transporter. Harvest cells by centrifugation, wash twice with transport buffer, and resuspend to a known cell density. Keep on ice.
-
Time Course: At specific time intervals (e.g., 15, 30, 60, 120 seconds), take a defined volume (e.g., 100 µL) of the cell suspension and immediately add it to the filtration manifold containing a glass fiber filter under vacuum.
-
Filtration and Washing: The vacuum will rapidly pull the liquid through, trapping the cells on the filter. Immediately wash the filter with several volumes of ice-cold transport buffer to remove all extracellular radiolabeled substrate.
-
Measurement: Remove the filter and place it in a scintillation vial. Add an appropriate volume of scintillation cocktail, vortex, and measure the counts per minute (CPM) in a liquid scintillation counter.
-
Data Analysis: Convert CPM to moles of substrate transported using the specific activity of the radiolabeled compound. Plot uptake (e.g., nmol/mg protein) versus time to determine the initial rate of transport. For kinetic analysis, plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Example Data Presentation
| Substrate Concentration [µM] | Initial Uptake Rate (pmol/min/mg protein) - Wild-Type | Initial Uptake Rate (pmol/min/mg protein) - ΔlsrA Mutant |
| 1 | 55.6 | 2.1 |
| 5 | 185.2 | 2.5 |
| 10 | 285.7 | 2.3 |
| 20 | 400.0 | 2.8 |
| 50 | 555.6 | 3.1 |
| 100 | 666.7 | 3.0 |
| Calculated Kinetics | Km = 25 µM, Vmax = 800 | No saturable uptake |
References
- 1. Methods for analysis of bacterial autoinducer-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cryo‐EM structures of pentameric autoinducer‐2 exporter from Escherichia coli reveal its transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Primary Physiological Roles of Autoinducer 2 in Escherichia coli Are Chemotaxis and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The LuxS-dependent autoinducer AI-2 controls the expression of an ABC transporter that functions in AI-2 uptake in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbio.princeton.edu [molbio.princeton.edu]
- 10. Lsr-mediated transport and processing of AI-2 in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. molbio.princeton.edu [molbio.princeton.edu]
- 15. A LuxP-based fluorescent sensor for bacterial autoinducer II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A multivalent probe for AI-2 quorum-sensing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging of Autoinducer-2 (AI-2) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signaling Pathway of AI-2 Production and Detection
Data Presentation: Comparison of AI-2 Biosensors
| Biosensor Type | Reporter System | Host Organism | Detection Range | Reference |
| Bioluminescent | Vibrio harveyi BB170 (lux operon) | Vibrio harveyi | Highly sensitive to low amounts of AI-2 | [2][7] |
| Bioluminescent | Vibrio harveyi MM32 | Vibrio harveyi | 1 nM - 5 µM (Bioluminescence quenching above 35 µM) | [8] |
| Fluorescent | lsr promoter-YFP fusion | Escherichia coli | 400 nM - 100 µM | [8][9] |
| FRET-based | LuxP-CFP/YFP fusion protein | In vitro | 1 µM - 60 µM | [1][8] |
| Fluorescent | lsrA promoter-lacZ fusion | Escherichia coli | >1000 µM | [8] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescent Imaging of AI-2 Production in a Murine Infection Model
Materials:
-
Animal model (e.g., BALB/c mice).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthetic (e.g., isoflurane).
-
Appropriate bacterial culture media (e.g., LB broth).
-
Sterile PBS.
Methodology:
-
Bacterial Preparation:
-
Subculture the bacteria and grow to mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration for infection (e.g., 1 x 107 CFU/mL).
-
Animal Infection:
-
Anesthetize the mice using isoflurane.
-
Infect the mice with the reporter or control strain via the desired route (e.g., intraperitoneal injection, intranasal instillation).
-
House the infected animals in a biosafety level 2 facility.
-
-
In Vivo Imaging:
-
At designated time points post-infection, anesthetize the mice.
-
Place the animals in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Since the reporter carries the luxCDABE operon, no external substrate is required.
-
Capture a photographic image of the animal for anatomical reference.
-
Use the system's software to overlay the bioluminescent signal on the photographic image.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the sites of infection.
-
Quantify the bioluminescent signal in photons/second/cm²/steradian.
-
Protocol 2: Construction and Validation of a Fluorescent AI-2 Reporter Strain
Materials:
-
Plasmid vector with a fluorescent reporter gene (e.g., YFP).
-
The lsrA promoter sequence from E. coli.
-
Restriction enzymes, T4 DNA ligase, and competent cells.
-
DNA sequencing service.
-
Fluorometer or plate reader with fluorescence capabilities.
Methodology:
-
Reporter Plasmid Construction:
-
Amplify the lsrA promoter region from E. coli genomic DNA using PCR.
-
Clone the lsrA promoter upstream of the YFP gene in the plasmid vector. This creates a PlsrA-YFP fusion.
-
Transform the resulting plasmid into competent E. coli (luxS mutant).
-
Verify the sequence of the construct by DNA sequencing.
-
-
Reporter Strain Validation:
-
Grow the reporter strain in minimal medium to mid-log phase.
-
Aliquot the culture into a 96-well plate.
-
Add varying concentrations of synthetic DPD to the wells. Include a no-DPD control.
-
Incubate the plate at 37°C with shaking.
-
Measure the optical density (OD600) and YFP fluorescence at regular intervals.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD600).
-
Plot the normalized fluorescence against the concentration of DPD to generate a dose-response curve.
-
Determine the detection range and sensitivity of the biosensor.
-
Experimental Workflow Visualization
References
- 1. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensing of this compound by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of In Vivo Imaging in the Evaluation of the Pathophysiology of Viral and Bacterial Infections and in Development of Countermeasures to BSL3/4 Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple Biosensor-Based Assay for Quantitative this compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Autoinducer-2 (AI-2) on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-2 and Quorum Sensing
I. Quantification of AI-2 Activity
Protocol 1: Vibrio harveyi BB170 Bioassay for AI-2 Quantification
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Sterile microplates (96-well, white, clear bottom)
-
Luminometer
-
Bacterial culture supernatants (test samples)
-
Negative control (sterile culture medium)
Procedure:
-
Prepare the Reporter Strain: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
Dilute the Reporter Strain: Dilute the overnight culture 1:5000 in fresh AB medium.
-
Prepare the Assay Plate:
-
Add 90 µL of the diluted reporter strain to each well of the microplate.
-
Add 10 µL of the test bacterial culture supernatant (filter-sterilized) to the wells.
-
Include positive and negative controls in separate wells.
-
-
Incubation: Incubate the plate at 30°C with shaking for a specified time (e.g., 4-6 hours).
-
Measure Luminescence: Measure the bioluminescence using a luminometer.
| Method | Principle | Advantages | Disadvantages |
| Vibrio harveyi Bioassay | Bioluminescence induction in a reporter strain.[1][7] | High sensitivity, relatively low cost. | Indirect measurement, can be affected by other compounds in the supernatant. Requires a specific reporter strain. |
| FRET-based Assay | Fluorescence Resonance Energy Transfer change upon AI-2 binding to a fusion protein.[1] | In vitro, quantitative, high throughput potential. | Requires purified fusion protein, potential for interference from fluorescent compounds. |
| HPLC-UV/FLD/MS | Chromatographic separation and detection.[8] | Direct quantification, high specificity and reproducibility. | Requires derivatization for some methods, expensive equipment (especially MS).[8] |
| E. coli Biosensor Assay | Fluorescence induction from an lsr promoter-reporter fusion.[9][10] | Sensitive, robust, and can be used for real-time measurements.[9][10] | May be susceptible to interference from sugars in the sample.[9][10] |
II. Studying the Effect of AI-2 on Gene Expression
Protocol 2: Bacterial Growth and Treatment
Materials:
-
Target bacterial strain
-
Appropriate growth medium
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate the target bacterium into the appropriate growth medium and grow to the desired optical density (OD), typically mid-logarithmic phase.
-
Experimental Groups:
-
Control Group: Wild-type bacteria grown without any treatment.
-
-
Incubation: Incubate the cultures under the desired conditions (e.g., temperature, shaking) for a specific duration to allow for changes in gene expression.
-
Harvesting Cells: Harvest the bacterial cells by centrifugation. The cell pellets can be flash-frozen in liquid nitrogen and stored at -80°C until RNA isolation.
Protocol 3: Bacterial RNA Isolation
High-quality, intact RNA is essential for reliable gene expression analysis.[11][12]
Materials:
-
Bacterial cell pellets
-
RNA isolation kit (e.g., RiboPure™-Bacteria Kit, TRIzol-based methods)[13][14]
-
RNase-free water, tubes, and pipette tips
-
DNase I, RNase-free
Procedure (Example using a kit):
-
Cell Lysis: Resuspend the bacterial pellet in the lysis solution provided in the kit. Mechanical disruption (e.g., bead beating) may be necessary for some bacterial species.[13]
-
RNA Purification: Follow the manufacturer's protocol for RNA purification, which typically involves steps to remove proteins, DNA, and other contaminants.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. This is a critical step for accurate qRT-PCR results.
-
RNA Elution: Elute the purified RNA in RNase-free water.
-
Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop for A260/280 and A260/230 ratios) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to check for RNA integrity.
Table 2: RNA Quality Control Parameters
| Parameter | Acceptable Range | Indication |
| A260/280 Ratio | ~2.0 | Purity from protein contamination. |
| A260/230 Ratio | >1.8 | Purity from phenol, guanidine, and other organic contaminants. |
| RNA Integrity Number (RIN) | >7.0 | Integrity of the ribosomal RNA bands, indicating minimal degradation. |
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify the expression of specific target genes.[11][12][15]
Materials:
-
Purified total RNA
-
Reverse transcriptase enzyme and buffer
-
Random primers or gene-specific primers for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix[15]
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Protocol 5: RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.[16][17][18]
Materials:
-
High-quality total RNA
-
Ribosomal RNA (rRNA) depletion kit (since bacterial mRNA lacks a poly-A tail)[19]
-
RNA fragmentation buffer
-
cDNA synthesis reagents
-
Sequencing library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
rRNA Depletion: Remove the abundant ribosomal RNA from the total RNA sample.[19]
-
RNA Fragmentation and cDNA Synthesis: Fragment the rRNA-depleted RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.[19]
-
Library Preparation: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library using PCR.
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the reference genome of the bacterium.
-
Quantification: Count the number of reads that map to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the different experimental conditions.
-
III. AI-2 Signaling Pathway
IV. Data Presentation
Summarize the quantitative data from qRT-PCR and RNA-Seq experiments in clearly structured tables for easy comparison.
Table 3: Example of qRT-PCR Data Summary
| Gene | Function | Fold Change (AI-2 Treated vs. Control) | p-value |
| geneA | Biofilm formation | 5.2 | <0.01 |
| geneB | Motility | -3.8 | <0.05 |
| geneC | Virulence factor | 2.1 | >0.05 |
| geneD | Housekeeping | 1.0 | n.s. |
Table 4: Example of RNA-Seq Data Summary (Top 5 Differentially Expressed Genes)
| Gene ID | Gene Name | Log2 Fold Change | p-adj | Function |
| BAA_0123 | flgB | -4.5 | 1.2e-15 | Flagellar biosynthesis |
| BAA_0456 | epsC | 6.8 | 3.4e-12 | Exopolysaccharide production |
| BAA_0789 | luxS | 1.2 | 5.6e-3 | AI-2 synthesis |
| BAA_1011 | hlyA | 3.2 | 8.9e-9 | Hemolysin production |
| BAA_1213 | rpoS | 2.5 | 2.1e-7 | General stress response |
References
- 1. Methods for analysis of bacterial autoinducer-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quorum Sensing Auto-Inducer 2 (AI-2) Stimulates Nitrogen Fixation and Favors Ethanol Production over Biomass Accumulation in Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Simple Biosensor-Based Assay for Quantitative this compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 12. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approaches to Bacterial RNA Isolation and Purification for Microarray Analysis of Escherichia coli K1 Interaction with Human Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rna-seqblog.com [rna-seqblog.com]
- 17. Studying bacterial transcriptomes using RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 18. the-dna-universe.com [the-dna-universe.com]
- 19. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 20. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Vibrio harveyi AI-2 Bioassay
Frequently Asked Questions (FAQs)
Q2: What are the key Vibrio harveyi reporter strains used in this assay?
Q4: How should I prepare my samples for the bioassay?
Samples, typically bacterial culture supernatants, should be filter-sterilized (e.g., using a 0.22 µm filter) to remove bacterial cells before being added to the bioassay.[2][1] This prevents the bacteria in the sample from interfering with the growth and luminescence of the V. harveyi reporter strain.
Q5: What is a typical positive control for this assay?
Troubleshooting Guides
Problem 1: High Background Luminescence
Q: My negative control (reporter strain with sterile medium) is showing high levels of luminescence. What could be the cause?
A: High background luminescence can be caused by several factors:
-
Sub-optimal Growth Phase of Reporter Strain: Using the reporter strain from a late stationary phase culture can sometimes lead to higher background luminescence. It is best to use cells from the mid-exponential phase of growth.
-
Media Composition: Certain components in the growth media can auto-induce luminescence. Test different batches of media components if the problem persists.
Problem 2: Low or No Luminescence Signal
A: A lack of signal can be due to several issues:
-
Incorrect pH of the Sample: The pH of the sample can affect the luminescence of V. harveyi. It is recommended to adjust the pH of the sample to around 7.0 before adding it to the assay.
Problem 3: High Variability and Poor Reproducibility
Q: My results are inconsistent between replicates and experiments. How can I improve the reproducibility of my assay?
A: Inconsistent results are a common challenge and can be addressed by standardizing several parameters:[6][7][8]
-
Initial Cell Density of the Reporter Strain: The starting optical density (OD) of the reporter strain is a critical parameter.[6][7] Ensure that you are using a consistent initial cell density for every experiment.
-
Growth Phase of the Pre-inoculum: The physiological state of the reporter cells used to inoculate the assay is important. Always prepare the pre-inoculum in the same way, growing it to the same growth phase (typically mid-exponential).
-
Trace Elements in the Medium: The growth and luminescence of V. harveyi are sensitive to trace elements.[6][7] The addition of Fe³⁺ to the pre-inoculum culture medium has been shown to improve reproducibility.[6][7][9]
-
Pipetting Accuracy: Inconsistent pipetting can lead to significant variability, especially when working with small volumes.[10] Ensure your pipettes are calibrated and use careful pipetting techniques.
-
Plate Reader Settings: Optimize plate reader settings, such as measurement height and gain, for luminescence detection.
Problem 4: False Positive Results
A: False positives can arise from:
-
Presence of Borate: Borate can interfere with the assay and lead to false-positive results.[6][7] If your sample contains borate, it is important to perform appropriate controls.
-
Cross-Contamination: Ensure there is no cross-contamination between wells or samples. Use fresh pipette tips for each sample.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reporter Strain | Vibrio harveyi BB170 | Sensor-1 negative, responds to AI-2. |
| Initial OD₆₀₀ of Reporter | ~0.05 - 0.1 | Consistency is crucial for reproducibility. |
| Incubation Temperature | 30°C | Optimal for V. harveyi growth and luminescence. |
| Incubation Time | 4 - 6 hours | Luminescence should be measured kinetically. |
| Sample Volume | 10% (v/v) of total assay volume | Can be optimized based on expected AI-2 concentration. |
| pH of Sample | Adjusted to ~7.0 | Avoids inhibition due to extreme pH. |
Experimental Protocols
Protocol 1: Preparation of Vibrio harveyi BB170 Reporter Strain
-
Streak V. harveyi BB170 from a frozen glycerol (B35011) stock onto a Luria-Bertani (LB) agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 30°C.
-
Inoculate a single colony into 5 mL of Autoinducer Bioassay (AB) medium.
-
Grow the culture overnight at 30°C with shaking (e.g., 200 rpm).
-
The next day, dilute the overnight culture 1:5000 into fresh, pre-warmed AB medium.
-
Incubate at 30°C with shaking until the culture reaches an OD₆₀₀ of approximately 0.1-0.2 (mid-exponential phase). This culture is now ready to be used in the bioassay.
Protocol 2: AI-2 Bioassay Procedure
-
Prepare your test samples by centrifuging the bacterial cultures and filter-sterilizing the supernatant through a 0.22 µm filter.
-
In a 96-well microtiter plate, add 180 µL of the prepared V. harveyi BB170 reporter strain culture (from Protocol 1, step 5) to each well.
-
Add 20 µL of your filter-sterilized sample, positive control (e.g., V. harveyi BB120 supernatant), or negative control (sterile growth medium) to the appropriate wells.
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence and OD₆₀₀ every 30-60 minutes for 4-6 hours using a plate reader.
-
Data is typically presented as fold induction of luminescence compared to the negative control or as a percentage of the positive control.[5]
Visualizations
Caption: Troubleshooting guide for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for analysis of bacterial autoinducer-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interference with AI-2-Mediated Bacterial Cell-Cell Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysing traces of this compound requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vibrio harveyi bioassay used routinely to detect AI-2 quorum sensing inhibition is confounded by inconsistent normalization across marine matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bioassaysys.com [bioassaysys.com]
How to improve the sensitivity of the Autoinducer-2 assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My AI-2 assay is showing a weak or no signal. What are the possible causes and how can I fix it?
-
Suboptimal Reporter Strain Health: The physiological state of the Vibrio harveyi reporter strain is critical. Ensure the culture is healthy and in the correct growth phase.
-
Solution: Use a fresh overnight culture of V. harveyi BB170 for your assay. Ensure the pre-inoculum is grown under optimal conditions.
-
-
Incorrect Initial Cell Density: The starting density of the reporter strain in the assay is crucial for a timely and robust luminescent response.
-
-
Weak Promoter Driving Reporter Gene: If you are using a custom-engineered reporter strain, the promoter driving the luciferase genes might be too weak.
-
Solution: Consider using a stronger, well-characterized promoter for your reporter construct.
-
FAQ 2: I'm observing high background luminescence in my negative controls. What could be the reason and how can I reduce it?
-
-
Solution: Use sterile techniques and ensure all media, buffers, and pipette tips are sterile. Prepare fresh media for each experiment.
-
-
Inappropriate Blocking: In some assay formats, insufficient blocking can lead to non-specific binding and a high background.
-
Solution: If applicable to your specific assay format, ensure you are using an appropriate blocking agent and that the blocking step is performed for the recommended duration.
-
-
-
Solution: Optimize the boric acid concentration in your assay medium. While it is essential, excessive amounts should be avoided.
-
-
Light Leakage or Plate Reader Issues: Ensure your microplate reader is functioning correctly and there is no light leakage.
-
Solution: Run a plate with only medium to check for any instrument-related background signal. Consult the instrument manual for troubleshooting.
-
FAQ 3: The results of my AI-2 assay are not reproducible. How can I improve the consistency of my experiments?
Lack of reproducibility is a common challenge. Here's how to improve it:
-
Inconsistent Growth of Reporter Strain: Variations in the growth of the pre-inoculum can lead to significant differences in assay performance.
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability.
-
Solution: Ensure your pipettes are calibrated. Use a multichannel pipette for adding reagents to multiple wells to ensure consistency.
-
-
Edge Effects on Microplates: Wells on the edge of a microplate can be subject to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the microplate for your samples and controls. Alternatively, fill the outer wells with sterile water or medium to minimize evaporation from the inner wells.
-
-
Fluctuations in Incubation Temperature: Inconsistent temperature during the assay can affect bacterial growth and luminescence.
-
Solution: Use an incubator that provides a stable and uniform temperature.
-
Data Presentation: Optimizing Assay Parameters
Table 1: Effect of Pre-inoculum Inoculation Density on Assay Performance
| Initial OD600 of Pre-inoculum | Final OD600 of Pre-inoculum | Initial Luminescence (Assay Start) | Final Luminescence (8h) | Fold Induction (Positive Control 1) | Fold Induction (Positive Control 2) |
| 0.1 | 1.1 | Similar | Similar | ~220 | ~270 |
| 0.2 | 1.1 | Similar | Similar | ~220 | ~270 |
| 0.4 | 1.1 | Similar | Similar | ~220 | ~270 |
| 0.6 | 1.1 | Similar | Similar | ~220 | ~270 |
| 0.8 | 1.1 | Similar | Similar | ~220 | ~270 |
Data adapted from studies on optimizing the V. harveyi bioassay. Fold induction values are approximate and can vary based on specific experimental conditions.
Table 2: Optimal Dilution of Inoculum Culture for the Bioassay
| Dilution Factor of Inoculum | Observation | Recommendation |
| < 1:5000 | Difference between test sample and control becomes too small. | Not Recommended |
| 1:5000 | Optimal dilution, providing a good signal-to-noise ratio. | Recommended |
| > 1:5000 | Higher standard deviation, leading to reduced reproducibility. | Not Recommended |
This recommendation is based on established protocols for the V. harveyi BB170 bioassay.
Experimental Protocols
Detailed Protocol for AI-2 Bioassay using Vibrio harveyi BB170
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Cell-free culture supernatant from the bacterial strain of interest (test sample)
-
Sterile growth medium for the test strain as a negative control
-
96-well white, clear-bottom microplate
-
Luminometer or microplate reader with luminescence detection
Procedure:
-
Prepare the Reporter Strain:
-
Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:5000 into fresh, pre-warmed AB medium.
-
-
Prepare the Samples:
-
Grow the bacterial strain of interest to the desired cell density.
-
Centrifuge the culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to obtain cell-free culture supernatant.
-
-
Set up the Assay Plate:
-
In a 96-well microplate, add 20 µL of your test samples, positive control, and negative control to respective wells.
-
Add 180 µL of the diluted V. harveyi BB170 reporter strain to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C.
-
Measure luminescence at regular intervals (e.g., every 30-60 minutes) for several hours using a luminometer.
-
-
Data Analysis:
-
Plot luminescence (in Relative Light Units, RLU) against time for each sample.
-
Visualizations
Signaling Pathway of AI-2 in Vibrio harveyi
Experimental Workflow for AI-2 Bioassay
Troubleshooting Logic for Low Signal
References
Technical Support Center: Overcoming Interference in AI-2 Assays
Frequently Asked Questions (FAQs)
-
Sugars (e.g., glucose): Can repress the signaling pathway in the reporter strain, leading to false-negative results.[1]
-
Trace elements and vitamins: Can inhibit the growth and luminescence of the V. harveyi reporter strain.[2][3][4]
-
pH imbalances: The pH of the sample can affect the luminescence of the reporter strain.
Troubleshooting Guides
Issue 1: Low or No Bioluminescence Signal (Potential False Negative)
Possible Cause: Interference from glucose in the culture supernatant.
Troubleshooting Protocol: Enzymatic Glucose Removal
This protocol utilizes glucose oxidase and catalase to specifically remove glucose from the sample without significantly altering the concentration of other components.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
0.22 µm syringe filters
Procedure:
-
Prepare Enzyme Stock Solutions:
-
Glucose Oxidase: Prepare a 100 U/mL stock solution in sterile PBS.
-
Catalase: Prepare a 1000 U/mL stock solution in sterile PBS.
-
-
Sample Preparation:
-
Centrifuge your bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to obtain cell-free conditioned medium.
-
-
Enzymatic Treatment:
-
To 1 mL of the cell-free conditioned medium, add 10 µL of glucose oxidase stock solution (final concentration 1 U/mL).
-
Add 10 µL of catalase stock solution (final concentration 10 U/mL). The catalase is added to break down the hydrogen peroxide produced by the glucose oxidase reaction, which can be inhibitory to the bioassay.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Enzyme Inactivation (Optional but Recommended):
-
Heat-inactivate the enzymes by incubating the sample at 65°C for 10 minutes. This prevents any potential interference from the enzymes in the subsequent bioassay.
-
-
Expected Outcome: A significant increase in the bioluminescence signal compared to the untreated sample, indicating the successful removal of glucose interference.
Issue 2: High Background Bioluminescence (Potential False Positive)
Possible Cause: Suboptimal or excessive concentration of boric acid.
Troubleshooting Protocol: Optimizing Boric Acid Concentration
Materials:
-
Boric acid solution (e.g., 1 M stock, sterile)
-
Autoinducer Bioassay (AB) medium
-
Vibrio harveyi BB170 reporter strain
-
Negative control (sterile medium)
Procedure:
-
Prepare a Boric Acid Dilution Series:
-
Prepare a series of AB medium aliquots with varying final concentrations of boric acid (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
-
Set up the Assay:
-
In a 96-well plate, for each boric acid concentration, set up the following wells:
-
Negative Control: Add your negative control sample.
-
Positive Control: Add your positive control sample.
-
Test Sample: Add your experimental sample.
-
-
-
Inoculate with Reporter Strain:
-
Inoculate all wells with the Vibrio harveyi BB170 reporter strain according to your standard bioassay protocol.
-
-
Incubate and Measure Luminescence:
-
Incubate the plate and measure luminescence at regular intervals.
-
-
Data Analysis:
-
For each boric acid concentration, calculate the fold induction of luminescence for the positive control and your test sample relative to the negative control.
-
Plot the fold induction against the boric acid concentration.
-
The optimal concentration is the one that provides the highest fold induction for your positive control without a significant increase in the luminescence of the negative control. A concentration of 1 mM has been suggested as optimal in some studies.[5]
-
Expected Outcome: A bell-shaped curve for the positive control, with an optimal boric acid concentration that maximizes the signal-to-noise ratio.
Data Summary
Table 1: Effect of Glucose on Vibrio harveyi Bioluminescence
| Glucose Concentration | Relative Light Units (RLU) | Fold Induction (Relative to no AI-2) |
| 0% (Control) | 100,000 | 100 |
| 0.2% | 50,000 | 50 |
| 0.4% | 20,000 | 20 |
| 0.8% | 5,000 | 5 |
Note: These are representative data to illustrate the inhibitory trend. Actual values will vary depending on the specific experimental conditions.
| Boric Acid Concentration | Negative Control (RLU) | Positive Control (RLU) | Fold Induction |
| 0 µM | 500 | 1,000 | 2 |
| 100 µM | 600 | 50,000 | 83 |
| 500 µM | 1,500 | 120,000 | 80 |
| 1 mM | 3,000 | 150,000 | 50 |
| 5 mM | 10,000 | 100,000 | 10 |
Note: These are representative data to illustrate the trend. Optimal concentrations should be determined empirically.
Experimental Protocols
Materials:
-
Vibrio harveyi BB170
-
Autoinducer Bioassay (AB) medium
-
Cell-free culture supernatants (test samples)
-
Negative control (sterile growth medium)
-
96-well microtiter plate (white, clear bottom for luminescence readings)
-
Luminometer
Procedure:
-
Prepare Reporter Strain Culture:
-
Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:5000 in fresh AB medium.
-
-
Assay Setup:
-
In a 96-well plate, add 90 µL of the diluted reporter strain to each well.
-
Add 10 µL of your cell-free samples, positive control, and negative control to the appropriate wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence and optical density (OD600) every hour for 8-10 hours using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the cell density (RLU/OD600).
-
Calculate the fold induction of your samples relative to the negative control.
-
Protocol 2: Preparation of Conditioned Media
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Centrifuge and centrifuge tubes
-
0.22 µm sterile filters
Procedure:
-
Culture Growth:
-
Cell Removal:
-
Harvest the culture and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
-
Sterile Filtration:
-
Carefully collect the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria.
-
-
Storage:
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Optimizing Autoinducer-2 (AI-2) Production
Troubleshooting Guide: Common Issues in AI-2 Production Experiments
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No AI-2 Activity Detected | Suboptimal Growth Conditions: The bacterial strain may not be growing under conditions conducive to AI-2 production. | - Verify and optimize media composition, pH, temperature, and aeration for your specific strain (see Table 1).- Ensure the culture reaches the late exponential or early stationary phase, where AI-2 production is often maximal.[1][2][3] |
| Inactivation of LuxS Enzyme: The enzyme responsible for AI-2 synthesis, LuxS, may be inactive or inhibited. | - Check for the presence of inhibitors in the media, such as certain metal ions (e.g., Fe2+, Ni2+, Hg2+, Cu2+, Mn2+).[4] | |
| AI-2 Degradation: AI-2 is unstable and can be degraded, particularly in the stationary phase of some bacterial cultures.[5] | - Harvest cell-free supernatant during the late exponential to early stationary phase.- Store supernatants at -20°C to minimize degradation.[6] | |
| Reporter Strain Issues (Vibrio harveyi Bioassay): The reporter strain may not be responding correctly. | - Confirm the viability and responsiveness of the V. harveyi BB170 reporter strain with a known AI-2 standard.- Be aware that components in your sample's supernatant (e.g., high glucose, acidic pH, certain trace elements) can inhibit the luminescence of the reporter strain.[7][8][9] | |
| High Variability Between Replicates | Inconsistent Culture Conditions: Minor variations in starting inoculum, media preparation, or incubator conditions. | - Standardize all experimental parameters, including inoculum density, media batch, and incubation times.- Use baffled flasks for consistent aeration. |
| Pipetting Errors: Inaccurate dispensing of reagents or samples during the bioassay. | - Use calibrated pipettes and ensure proper mixing of all solutions. | |
| Bioassay Sensitivity: The Vibrio harveyi bioassay is sensitive to environmental factors. | - Strictly follow a standardized protocol for the bioassay (see Experimental Protocols section).- Run positive and negative controls in every assay to normalize results.[8] | |
| Unexpected AI-2 Activity in Negative Control (e.g., luxS mutant) | Media Contamination: Some media components may contain substances that mimic AI-2 or induce luminescence in the reporter strain. | - Test all media components for background AI-2 activity.- Consider that some complex media components like yeast extract may contain AI-2-like molecules. |
| Reversion of Mutant: The luxS mutant may have reverted to a wild-type phenotype. | - Periodically verify the genotype of your luxS mutant strain. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is Autoinducer-2 (AI-2)? A1: this compound (AI-2) is a class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication.[10][11] Unlike many other autoinducers that are species-specific, AI-2 is produced and recognized by a wide variety of both Gram-positive and Gram-negative bacteria, suggesting its role as a universal language for interspecies communication.[10][12][13]
Q2: Why is the LuxS enzyme crucial for AI-2 production? A2: The LuxS enzyme is the synthase responsible for the production of 4,5-dihydroxy-2,3-pentanedione (DPD), the precursor to AI-2.[14][15] LuxS is part of the activated methyl cycle, a key metabolic pathway in bacteria.[10] Therefore, the presence and activity of LuxS are essential for AI-2 synthesis.
Optimizing Growth Conditions
Q3: Which growth phase is optimal for harvesting AI-2? A3: AI-2 concentration is typically highest during the late exponential to early stationary phase of bacterial growth.[1][2][3] After this point, some bacteria may begin to internalize and process the extracellular AI-2, leading to a decrease in its concentration in the supernatant.[5]
Q4: How does media composition affect AI-2 production? A4: Media composition can significantly influence AI-2 production. For example, the presence of glucose has been shown to enhance AI-2 production in E. coli.[6] Conversely, certain metal ions can inhibit the LuxS enzyme.[4] It is recommended to use a rich medium and optimize it for your specific bacterial strain.
Q5: What are the optimal temperature and pH for AI-2 production? A5: While the optimal conditions can be species-dependent, in vitro studies have shown that the LuxS enzyme functions optimally at a pH of 8.0 and a temperature of 37°C.[4] However, AI-2 itself is relatively stable at temperatures up to 65°C.[16]
Quantification and Assays
Q6: What is the most common method for quantifying AI-2? A6: The most widely used method is the Vibrio harveyi BB170 bioassay.[17][18] This reporter strain is a mutant that produces light (bioluminescence) specifically in response to AI-2. The amount of light produced is proportional to the concentration of AI-2 in the sample.[17]
Q7: Are there alternative methods for AI-2 quantification? A7: Yes, while the bioassay is common, it can be prone to interference. More direct and quantitative methods include high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high selectivity and sensitivity.[19][20][21]
Q8: What are some key considerations when using the Vibrio harveyi bioassay? A8: It is crucial to use a standardized protocol. The growth and luminescence of V. harveyi can be affected by trace elements, pH, and other compounds in the test sample.[8] Always include a positive control (known AI-2 standard or supernatant from a reliable AI-2 producer) and a negative control (sterile medium and/or supernatant from a luxS mutant).[2]
Data Summary
| Parameter | Escherichia coli | Streptococcus species | Lactobacillus species | General Recommendation |
| Media | Luria-Bertani (LB) medium supplemented with glucose.[6] | Todd-Hewitt Broth (THB).[22] | de Mann-Rogosa-Sharpe (MRS) broth with galactose instead of glucose.[15] | Rich media is generally preferred. Test different carbon sources. |
| Temperature | 37°C[23] | 37°C[22] | 37°C[15] | 37°C is a common optimal temperature for many species.[4] |
| pH | Neutral to slightly alkaline (pH ~7.5).[5] | Neutral pH. | Slightly acidic to neutral. | Optimal in vitro synthesis is at pH 8.0, but in vivo conditions vary.[4] |
| Aeration | Aerobic (shaking) conditions are common. | Can be produced under both aerobic and anaerobic conditions.[1] | Static (microaerophilic or anaerobic) conditions.[15] | Varies by species; test both shaking and static cultures. |
| Growth Phase for Harvest | Late exponential to early stationary phase.[5] | Transition to stationary phase.[1] | Late exponential phase.[3] | Late exponential to early stationary phase is a common peak time.[2][3] |
Experimental Protocols
Protocol 1: Vibrio harveyi BB170 AI-2 Bioassay
Materials:
-
Vibrio harveyi BB170 strain
-
Autoinducer Bioassay (AB) medium
-
Cell-free supernatant from the bacterial culture of interest
-
Negative control (e.g., sterile growth medium or supernatant from a luxS mutant)
-
96-well microtiter plate (white, clear bottom for luminescence reading)
-
Luminometer
Procedure:
-
Prepare the Reporter Strain: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking (200 rpm).
-
Dilute the Reporter Strain: Dilute the overnight culture 1:5000 in fresh, pre-warmed AB medium.
-
Prepare the Assay Plate:
-
In a 96-well microtiter plate, add 90 µL of the diluted reporter strain to each well.
-
Add 10 µL of your cell-free supernatant samples, positive controls, and negative controls to the appropriate wells.[2]
-
-
Incubation: Incubate the plate at 30°C without shaking.
-
Measure Luminescence: Measure luminescence every hour for 5-8 hours using a luminometer.
Visualizations
AI-2 Synthesis and Signaling Pathway
Experimental Workflow for AI-2 Quantification
References
- 1. Staphylococcus aureus this compound quorum sensing decreases biofilm formation in an icaR-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The AI-2/luxS Quorum Sensing System Affects the Growth Characteristics, Biofilm Formation, and Virulence of Haemophilus parasuis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. che.psu.edu [che.psu.edu]
- 6. Mapping Stress-Induced Changes in Autoinducer AI-2 Production in Chemostat-Cultivated Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography–tandem mass spectrometry-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 22. Characterization of AI-2/LuxS quorum sensing system in biofilm formation, pathogenesis of Streptococcus equi subsp. zooepidemicus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sensing of this compound by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low or no AI-2 detection in culture supernatants.
Quick Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting any AI-2 signal from a bacterial species known to produce it?
-
Bioassay Sensitivity and Inhibition: The Vibrio harveyi reporter strain can be sensitive to components in the culture supernatant.[6] High concentrations of certain sugars (like glucose) or acidic pH can inhibit luminescence, leading to false-negative results.[4][8] It may be necessary to dilute your supernatant to mitigate these inhibitory effects.
Q2: My positive control (synthetic AI-2) works, but my culture supernatants show no activity. What should I investigate first?
A2: If the positive control induces a strong signal, your Vibrio harveyi reporter strain and assay reagents are likely working correctly. The issue most likely lies with your experimental samples.
-
Check for Inhibitory Substances: Your culture medium or bacterial metabolites might be inhibiting the V. harveyi reporter. Try testing serial dilutions of your supernatant (e.g., 1:10, 1:100). If a diluted sample shows activity, it indicates the presence of an inhibitor at higher concentrations.
Q3: Can the components of my culture medium interfere with the AI-2 bioassay?
A3: Yes, absolutely. The Vibrio harveyi bioassay can be sensitive to various media components.
-
Trace Elements: The growth and luminescence of V. harveyi are strongly influenced by trace elements.[5][6] For instance, adding Fe(III) to the reporter strain's pre-inoculum culture can improve the reproducibility of the assay.[5][6]
-
Glucose: High concentrations of glucose in the tested supernatant can inhibit the luminescence of the reporter strain.[8]
-
pH: Acidic conditions can suppress the bioassay. It is recommended to neutralize supernatants before adding them to the reporter strain.[4]
Data & Experimental Protocols
Factors Influencing AI-2 Production
| Factor | Effect on AI-2 Levels | Recommendation for Troubleshooting |
| Growth Phase | Typically peaks in late-exponential/early-stationary phase.[2][3] | Collect supernatants at multiple time points to identify the peak production window for your specific strain and conditions. |
| Growth Rate | Production is often directly proportional to the culture's growth rate.[1] | Ensure consistent and optimal growth conditions. A slow growth rate may result in lower AI-2 accumulation. |
| Media Composition | Glucose can enhance AI-2 production to a certain magnitude but is not strictly required.[1] Other nutrients like casamino acids and vitamins can also have an effect. | If detection is low, try supplementing the medium with glucose (e.g., 0.5%). Test different base media if problems persist. |
| Aeration | Changes in oxygen availability can alter AI-2 levels. For E. coli, a shift to aerobic conditions can decrease AI-2.[1] | Maintain consistent aeration (e.g., flask size to volume ratio, shaking speed) across all experiments. |
| pH | Acidification of the medium during growth can inhibit the bioassay. | Neutralize the pH of the cell-free supernatant to ~7.0 before adding it to the reporter strain.[4] |
| AI-2 Uptake | Some bacteria, like E. coli, can re-import AI-2 from the environment, reducing extracellular levels during the stationary phase.[11] | Be aware that AI-2 levels might decrease after peaking. Time-course experiments are critical. |
Detailed Protocol: Vibrio harveyi BB170 Bioassay
Workflow Overview
Materials
-
Vibrio harveyi BB170 (reporter strain)
-
Autoinducer Bioassay (AB) medium
-
Sterile 96-well microtiter plates (white, clear-bottom for best results)
-
Luminometer or plate reader with luminescence detection
-
Cell-free culture supernatants (samples)
-
Positive Control (e.g., supernatant from E. coli K-12)
-
Negative Control (sterile growth medium of the sample bacteria)
Procedure
-
Prepare the Reporter Strain:
-
Prepare Samples:
-
Grow your bacterial strain of interest under the desired conditions.
-
Collect 1-2 mL of the culture at the desired time point(s).
-
Centrifuge the culture at high speed (e.g., 13,000 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining bacteria. This is your cell-free supernatant (CFS).
-
If the pH of your culture medium drops significantly, adjust the pH of the CFS to ~7.0 with NaOH.[12]
-
-
Set up the Assay Plate:
-
In a 96-well plate, add 180 µL of the diluted V. harveyi BB170 reporter strain to each well.
-
Add 20 µL of your CFS, positive control, or negative control to the appropriate wells.
-
It is highly recommended to run each sample in triplicate.
-
-
Incubation and Measurement:
-
Place the plate in a luminometer or plate reader set to 30°C. If the reader has a shaking function, use it.
-
Measure the luminescence (typically as Relative Light Units, RLU) every 30-60 minutes for 4-6 hours.
-
-
Data Analysis:
-
For each time point, calculate the average RLU for your replicates.
-
AI-2 Signaling Pathway in Vibrio harveyi
References
- 1. Mapping Stress-Induced Changes in Autoinducer AI-2 Production in Chemostat-Cultivated Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for analysis of bacterial autoinducer-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysing traces of this compound requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AI-2 does not function as a quorum sensing molecule in Campylobacter jejuni during exponential growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Interference with AI-2-Mediated Bacterial Cell-Cell Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Accounting for pH Effects on Autoinducer-2 (AI-2) Activity
Frequently Asked Questions (FAQs)
A4: Yes, it is highly recommended. Bacterial cultures, especially those grown in media with high glucose concentrations, can become acidic.[3] To avoid the inhibitory effects of low pH on the reporter strain, the supernatant should be adjusted to a neutral pH (around 7.0-7.5) before being added to the bioassay.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low AI-2 activity detected from a known AI-2 producing strain. | The pH of the culture supernatant is too acidic. | Measure the pH of the supernatant. Adjust the pH to 7.0-7.5 using NaOH before performing the bioassay.[2] |
| High glucose concentration in the growth medium is leading to acidic conditions and inhibition. | Use a lower concentration of glucose in the culture medium. Consider using alternative carbon sources if possible.[3] | |
| The AI-2 molecule has degraded due to high pH. | Ensure that the pH of all buffers and solutions used for AI-2 preparation and storage does not exceed 8.0.[2] | |
| Inconsistent or high variability in AI-2 readings. | Fluctuations in the pH of the samples or assay medium. | Prepare a standardized protocol for pH adjustment of all samples. Ensure the assay medium is buffered to maintain a stable pH of 7.5. |
| The reporter strain (V. harveyi) is stressed by the sample's pH. | Always neutralize the sample supernatant to pH 7.0-7.5 before adding it to the reporter strain culture.[1] | |
| False positive AI-2 readings. | Interference from components in the culture medium at a specific pH. | Run a negative control using sterile culture medium that has been subjected to the same pH adjustments as the sample. |
Experimental Protocols
Protocol for pH Adjustment of Bacterial Supernatant for AI-2 Bioassay
-
Culture Growth: Grow the bacterial strain of interest in the desired liquid medium to the appropriate cell density.
-
Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Filtration: Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm filter to remove any remaining bacteria.
-
pH Measurement: Measure the pH of the cell-free supernatant using a calibrated pH meter.
-
pH Adjustment: Adjust the pH of the supernatant to 7.5 using a sterile solution of sodium hydroxide (B78521) (e.g., 1 M NaOH). Add the NaOH dropwise while gently vortexing and monitoring the pH. Be careful not to overshoot the target pH.
-
Final Filtration (Optional): If a significant amount of NaOH was added, it is good practice to filter the pH-adjusted supernatant again through a 0.22 µm filter.
Visualizing the Impact of pH
References
- 1. Autoinducer-2 detection among commensal oral streptococci is dependent on pH and boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bifidobacteria Exhibit LuxS-Dependent Autoinducer 2 Activity and Biofilm Formation | PLOS One [journals.plos.org]
- 4. Bifidobacteria exhibit LuxS-dependent autoinducer 2 activity and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing of this compound by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Boric Acid Supplementation in AI-2 Bioassays
Frequently Asked Questions (FAQs)
Q4: What is the optimal concentration of boric acid to use in the assay?
A4: The optimal concentration can vary between laboratories and specific experimental setups. However, excessive concentrations of boric acid can be problematic. Studies have shown that high concentrations (e.g., 500 µM) can induce a strong luminescent response in negative controls, leading to false-positive results.[7] It is crucial to optimize the boric acid concentration for your specific assay conditions to ensure a robust signal-to-noise ratio without generating artifacts. A common starting point is in the lower micromolar range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background luminescence in negative controls | 1. Boric acid concentration is too high, causing false-positive signals.[1][2][7] 2. Contamination of media or reagents with AI-2 or other luminescent compounds. | 1. Perform a dose-response curve with boric acid to determine the optimal concentration that maximizes the signal from your positive control while minimizing the background from your negative control. 2. Use fresh, high-purity reagents and sterile techniques. Test each component of your assay medium for background luminescence. |
| Low or no signal from positive control or experimental samples | 1. Insufficient boric acid to stabilize the AI-2 molecule for detection by V. harveyi. 2. Degradation of the unstable AI-2 molecule. 3. The specific bacterial species being tested produces an AI-2 isomer not recognized by the V. harveyi LuxP receptor.[5] | 1. Ensure boric acid is added to your samples and assay medium at the optimized concentration. 2. Prepare AI-2 containing supernatants fresh and store them at -20°C or lower for long-term storage. 3. Consider using an alternative reporter strain, such as one based on S. typhimurium or E. coli, that detects the non-borated form of AI-2. |
| High variability between replicate wells | 1. Inconsistent initial cell density of the reporter strain. 2. Uneven distribution of boric acid or sample in the microplate wells. 3. Presence of trace elements in the medium that can inhibit or enhance luminescence.[2] | 1. Ensure the reporter strain culture is thoroughly mixed before dispensing. A 1:5000 dilution of an overnight culture is often recommended.[1][7] 2. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing. 3. Standardize the preparation of your assay medium and consider the potential impact of trace elements from your samples. |
Experimental Protocols
Standard Vibrio harveyi BB170 AI-2 Bioassay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Boric acid solution (sterile, stock solution of e.g., 10 mM)
-
Bacterial culture supernatants to be tested (filter-sterilized)
-
Negative control (e.g., sterile growth medium)
-
96-well white, clear-bottom microtiter plates
-
Luminometer
Procedure:
-
Prepare the Reporter Strain:
-
Prepare the Assay Plate:
-
In a 96-well microtiter plate, add 180 µL of the diluted reporter strain to each well.
-
Add 20 µL of your filter-sterilized samples, positive control, and negative control to the appropriate wells.
-
Add boric acid to each well to the desired final concentration (optimization may be required).
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence at regular intervals (e.g., every 30-60 minutes) for several hours using a luminometer.
-
-
Data Analysis:
-
Plot luminescence (in Relative Light Units, RLU) against time for each sample.
-
Signaling Pathway and Workflow Diagrams
Caption: Boric acid-related troubleshooting logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysing traces of autoinducer-2 requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Host-Produced this compound Mimic Activates Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing of this compound by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of genomic evidence of AI-2 receptors suggests a non-quorum sensing role for luxS in most bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Synthetic Autoinducer-2 (AI-2) Activity
Frequently Asked Questions (FAQs)
Q1: What is Autoinducer-2 and why is its synthetic version used?
AI-2 Signaling Pathway in Vibrio harveyi
Troubleshooting Guide for Inactive Synthetic AI-2
| Symptom | Potential Cause | Recommended Action |
| No luminescence from synthetic AI-2, but positive control (e.g., cell-free supernatant from an AI-2 producing strain) works. | 1. Incorrect stereoisomer of DPD: The precursor to AI-2, 4,5-dihydroxy-2,3-pentanedione (DPD), exists as different stereoisomers. Vibrio harveyi primarily recognizes the S-THMF-borate form. | Verify the stereochemistry of your synthetic DPD. If possible, test a different batch or source of synthetic AI-2. |
| 2. Absence or insufficient concentration of borate (B1201080): Boron is essential for the cyclization of DPD into the furanosyl borate diester, the form of AI-2 that binds to the LuxP receptor in V. harveyi.[4][5][6] | Supplement your assay medium with boric acid. A final concentration of 0.6 mM has been shown to increase AI-2 activity.[5][6] | |
| 3. Degradation of synthetic AI-2: Although relatively stable at lower temperatures, prolonged storage at room temperature or exposure to high temperatures (above 65°C) can lead to degradation. | Store synthetic AI-2 aliquots at -20°C or below. Thaw on ice before use and avoid repeated freeze-thaw cycles. | |
| 4. Incorrect pH of the assay medium: The pH of the autoinducer bioassay (AB) medium can influence both the stability of AI-2 and the growth and luminescence of V. harveyi. | Ensure the AB medium is adjusted to a pH of 7.5 before use. | |
| Neither synthetic AI-2 nor positive control show activity. | 1. Problem with the Vibrio harveyi BB170 reporter strain: The reporter strain may have lost its ability to produce light due to mutation or contamination. | Streak the V. harveyi BB170 culture on a fresh plate to obtain single colonies. Test a fresh colony for luminescence. If the problem persists, obtain a fresh stock of the reporter strain. |
| 2. Inappropriate growth phase of the reporter strain: The sensitivity of V. harveyi BB170 to AI-2 is dependent on its growth phase. The assay is typically performed with an early-log phase culture. | Grow the reporter strain overnight and then dilute it 1:5000 in fresh AB medium for the assay.[3] | |
| 3. Issues with the luminometer: The instrument used to measure luminescence may not be sensitive enough or may be malfunctioning. | Check the settings of the luminometer and ensure it is functioning correctly. If possible, test the instrument with a known light-emitting standard. | |
| 4. Oxygen limitation: The luciferase enzyme responsible for light production in V. harveyi requires oxygen. | Ensure adequate aeration of the cultures during the assay, for example, by using a shaker or by not overfilling the wells of a microplate. | |
| High background luminescence in the negative control. | 1. Contamination of the assay medium or reagents: Contamination with AI-2 producing bacteria can lead to high background luminescence. | Use sterile techniques for all manipulations. Filter-sterilize all media and reagents. |
| 2. "Cross-talk" between wells in a microplate: If using a microplate reader, light from highly luminescent wells can be detected in adjacent wells. | Use an opaque microplate (e.g., white or black with clear bottoms) to minimize cross-talk. Leave empty wells between samples if possible. | |
| 3. Interference from borate: High concentrations of borate can sometimes lead to false-positive results.[7][8] | If you are supplementing with borate, perform a control with borate alone to assess its effect on background luminescence. | |
| Luminescence is observed, but the dose-response curve is unusual (e.g., inhibition at high concentrations). | 1. High concentrations of AI-2 can be inhibitory: The response of V. harveyi BB170 to AI-2 is non-linear, and concentrations above 35 µM can lead to an inhibition of luminescence.[7][8] | Perform a serial dilution of your synthetic AI-2 to test a wider range of concentrations and identify the optimal concentration for induction. |
| 2. Presence of inhibitory substances in the sample: Trace elements or vitamins introduced into the bioassay can have inhibitory effects.[7][8] | If testing AI-2 in a complex medium, consider potential inhibitory effects of the medium components. A buffer or a minimal medium may be more suitable for the assay. |
Summary of Quantitative Data for Vibrio harveyi Bioassay
| Parameter | Value/Range | Reference |
| Optimal AI-2 Concentration for Bioluminescence | ~0.8 µM | [3] |
| AI-2 Concentration Leading to Inhibition | > 35 µM | [7][8] |
| Quantification Range for AI-2 | 400 nM - 100 µM | [9][10] |
| Boric Acid Supplementation | 0.6 mM | [5][6] |
| V. harveyi BB170 Inoculum Dilution | 1:5000 from overnight culture | [3] |
| pH of Autoinducer Bioassay (AB) Medium | 7.5 |
Experimental Protocol: Vibrio harveyi BB170 Bioluminescence Bioassay
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium (0.3 M NaCl, 0.05 M MgSO₄, 0.2% Casamino Acids, 10 mM KH₂PO₄, 1 mM L-arginine, 10% glycerol)
-
Negative control (sterile medium or buffer)
-
Luminometer or microplate reader with luminescence detection
Procedure:
-
Prepare the reporter strain: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
Dilute the reporter strain: The next day, dilute the overnight culture 1:5000 into fresh, pre-warmed AB medium.[3]
-
Prepare samples:
-
Prepare your positive and negative controls.
-
Incubate: Incubate the plate at 30°C with shaking.
-
Measure luminescence: Measure luminescence at regular intervals (e.g., every 30-60 minutes) for several hours.
Troubleshooting Workflow
References
- 1. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Boron Derivatives Accelerate Biofilm Formation of Recombinant Escherichia coli via Increasing Quorum Sensing System this compound Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Derivatives Accelerate Biofilm Formation of Recombinant Escherichia coli via Increasing Quorum Sensing System this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysing traces of this compound requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Simple Biosensor-Based Assay for Quantitative this compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AI-2 Extraction from Complex Biological Samples
I. Troubleshooting Guides
| Potential Cause | Recommended Solution |
| AI-2 Degradation | AI-2 is unstable, especially at alkaline pH (>8) and high temperatures (>37°C). Process samples quickly on ice and store extracts at -80°C. Consider the use of cryoprotectants for long-term storage. |
| Inefficient Extraction | The extraction method may not be suitable for the sample matrix. For bio-films, enzymatic digestion may be necessary to break down the extracellular polymeric substance (EPS) matrix.[1] For high-protein samples like serum or plasma, protein precipitation is a critical first step. |
| Matrix Interference | Components in the sample matrix can interfere with detection, particularly in the Vibrio harveyi bioassay.[2] These effects can either inhibit or enhance the luminescent response, leading to inaccurate quantification. |
| Sub-optimal Derivatization (for GC-MS) | Incomplete derivatization will result in poor chromatographic performance and low signal intensity. Optimize reaction conditions such as temperature and time. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization | For solid samples like tissues or biofilms, ensure complete homogenization to achieve uniform release of AI-2. |
| Matrix Effects | The composition of complex biological samples can vary significantly, even between samples of the same type, leading to inconsistent matrix effects.[3] |
| Pipetting Errors | The small volumes often used in these assays can be a significant source of error. Ensure pipettes are properly calibrated. |
| Vibrio harveyi Bioassay Variability | The response of the Vibrio harveyi reporter strain can be influenced by factors such as the initial cell density and the presence of trace elements in the media.[2][4] |
II. Frequently Asked Questions (FAQs)
Sample Handling and Storage
-
Q1: How should I store my biological samples before AI-2 extraction? A1: To minimize AI-2 degradation, it is recommended to process samples immediately after collection. If storage is necessary, snap-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The stability of AI-2 is pH and temperature-dependent, with greater stability at acidic pH and low temperatures.
Extraction Methods
-
Q2: What is the best method for extracting AI-2 from biofilms? A2: A common method involves physical disruption of the biofilm (e.g., scraping or sonication) followed by centrifugation to pellet the cells and filtration of the supernatant through a 0.22 µm filter to obtain a cell-free extract.[3] For biofilms with dense EPS, enzymatic treatment (e.g., with DNase I and a proteinase) may be necessary to release the AI-2.
-
Q3: How can I extract AI-2 from high-protein samples like serum or plasma? A3: Protein precipitation is a crucial first step. This is typically achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to the sample, followed by incubation on ice and centrifugation to pellet the precipitated proteins. The supernatant containing AI-2 can then be further purified.
-
Q4: What is solid-phase extraction (SPE) and how can it be used for AI-2 purification? A4: SPE is a technique used to clean up and concentrate analytes from complex mixtures. For a small, polar molecule like AI-2, a reverse-phase sorbent (like C18) can be used. The general steps involve conditioning the cartridge, loading the sample, washing away interfering compounds, and finally eluting the AI-2 with an appropriate solvent.
Detection and Quantification
-
Q5: What are the main challenges with the Vibrio harveyi bioassay for AI-2 quantification? A5: The Vibrio harveyi bioassay is an indirect method that relies on the biological response of a reporter strain. It is susceptible to interference from components in the sample matrix that can either inhibit or enhance bacterial growth and luminescence, leading to inaccurate results. The assay also requires careful standardization of conditions like initial cell density and media composition to ensure reproducibility.[2][4]
-
Q6: What are the advantages of using LC-MS/MS for AI-2 quantification? A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a direct, highly sensitive, and specific method for quantifying AI-2. It is less prone to matrix effects than the bioassay and can provide absolute quantification. However, it requires specialized equipment and may necessitate sample derivatization to improve chromatographic retention and sensitivity.
-
Q7: Why is derivatization necessary for GC-MS analysis of AI-2? A7: AI-2, in its native form (DPD), is not sufficiently volatile for gas chromatography (GC). Derivatization is a chemical modification that increases the volatility of the analyte, allowing it to be analyzed by GC-MS.
III. Experimental Protocols and Data
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| Vibrio harveyi Bioassay | Indirect detection based on the induction of bioluminescence in a reporter strain. | High sensitivity, relatively low cost. | Prone to matrix interference, requires careful standardization, provides relative quantification. | Picomolar to nanomolar range |
| HPLC-FLD | Derivatization of AI-2 followed by separation and fluorescence detection. | Good reproducibility and precision.[2] | Requires derivatization, less sensitive than the bioassay. | Nanomolar range |
| LC-MS/MS | Direct detection and quantification based on mass-to-charge ratio. | High specificity and sensitivity, absolute quantification, less prone to matrix effects. | Requires expensive instrumentation, may require derivatization for optimal performance. | 0.58 ng/mL[4] |
Protocol 1: AI-2 Extraction from Biofilm for Vibrio harveyi Bioassay
-
Biofilm Disruption: Scrape the biofilm from the surface into a suitable buffer (e.g., PBS).
-
Homogenization: Vortex or sonicate the sample to ensure complete dispersal of the biofilm.
-
Cell Removal: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the bacterial cells.
-
Sterile Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to obtain a cell-free extract.
-
Bioassay: The cell-free extract can now be used in the Vibrio harveyi bioassay.
Protocol 2: AI-2 Extraction from Serum/Plasma for LC-MS/MS Analysis
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile.
-
Incubation: Vortex the mixture for 1 minute and incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase).
IV. Visualizations
References
- 1. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysing traces of autoinducer-2 requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vibrio harveyi bioassay used routinely to detect AI-2 quorum sensing inhibition is confounded by inconsistent normalization across marine matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Autoinducer-2 Stability and Storage
Frequently Asked Questions (FAQs)
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected AI-2 activity in experiments. | AI-2 degradation due to improper storage. | Review your storage conditions. Ensure samples are stored at the recommended temperature (-20°C or -80°C) and pH. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inaccurate quantification of AI-2. | Calibrate your quantification method (e.g., Vibrio harveyi bioassay) with a fresh, known concentration of AI-2 standard. | |
| Complete loss of AI-2 activity. | Exposure to high temperatures or alkaline pH for an extended period. | Prepare fresh AI-2 and ensure all solutions and buffers used are within the optimal pH range. Store immediately at low temperatures after preparation. |
| Contamination of the AI-2 stock. | Use sterile techniques when handling AI-2 solutions. Filter-sterilize your AI-2 stock before storage. | |
| Precipitate forms in the AI-2 solution after thawing. | Poor solubility at low temperatures or changes in buffer composition. | Gently warm the sample to room temperature and vortex to redissolve. If the issue persists, consider preparing AI-2 in a different buffer system. |
Data on AI-2 Stability
| Parameter | Condition | Observation on AI-2 Stability |
| Temperature | > 37°C | Increased instability and degradation.[1] |
| 45-65°C | No significant effect on activity for short incubation periods (10 minutes).[3] | |
| < 65°C | Activity remains relatively high.[3] | |
| -20°C | Recommended for long-term storage. | |
| -80°C | Recommended for long-term storage. | |
| pH | Alkaline (> 8) | Increased instability.[1] |
| Acidic | High concentrations of glucose and acidic pH can have inhibitory effects on AI-2 activity in bioassays. |
Experimental Protocols
Protocol for Assessing AI-2 Stability
Materials:
-
Storage buffers with varying pH (e.g., pH 5, 7, 9).
-
Vibrio harveyi BB170 reporter strain.
-
Autoinducer Bioassay (AB) medium.
-
Luminometer.
-
Sterile microplates.
-
Incubators set at different temperatures.
Procedure:
-
Storage: Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C) and for different durations (e.g., 0, 24, 48, 72 hours). For long-term studies, store at -20°C and -80°C for several weeks or months.
-
Vibrio harveyi Bioassay:
-
Grow an overnight culture of V. harveyi BB170 in AB medium.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
In a 96-well microplate, add a defined volume of the diluted V. harveyi BB170 to each well.
-
Incubate the plate at 30°C with shaking.
-
-
Data Collection: Measure the luminescence at regular intervals using a luminometer.
Protocol for Lyophilization of Autoinducer-2
Materials:
-
Lyophilization vials.
-
Split stoppers.
-
Lyophilizer (freeze-dryer).
-
Cryoprotectant (e.g., sterile 10% sucrose (B13894) solution).
Procedure:
-
Prefreezing: Freeze the samples at -40°C or -80°C for at least 2 hours.
-
Primary Drying: Place the frozen vials in the lyophilizer. Set the shelf temperature to a low level (e.g., -25°C) and apply a vacuum. This phase removes the frozen water through sublimation. This step can take several hours to days depending on the sample volume and equipment.
-
Secondary Drying: Gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove any remaining unfrozen water molecules.
-
Sealing: Once the drying process is complete, seal the vials under vacuum or backfill with an inert gas like nitrogen before sealing.
Protocol for Rehydration of Lyophilized this compound
Materials:
-
Sterile, nuclease-free water or a suitable sterile buffer.
-
Sterile syringe and needle or micropipette with sterile tips.
Procedure:
-
Equilibration: Allow the lyophilized vial to come to room temperature before opening to prevent condensation.
-
Rehydration: Aseptically add the desired volume of sterile water or buffer to the vial.
-
Dissolution: Gently swirl the vial to dissolve the lyophilized powder completely. Avoid vigorous shaking to prevent potential degradation of the molecule.
Visualizations
Caption: Recommended workflow for this compound storage.
References
Technical Support Center: Calibrating the AI-2 Bioassay with a DPD Standard
Frequently Asked Questions (FAQs)
Q2: My Vibrio harveyi reporter strain is not producing a strong luminescent signal. What are the possible causes?
Several factors can lead to a weak or absent luminescent signal:
-
Suboptimal Growth Conditions: The growth and luminescence of V. harveyi are highly sensitive to the composition of the growth medium.[7][8] Ensure the correct preparation of Autoinducer Bioassay (AB) medium.
-
Trace Element Deficiency: Iron (Fe³⁺), in particular, has been shown to significantly improve the reproducibility and reduce the variance of the bioassay when added to the pre-inoculum culture medium.[7][8]
-
Incorrect Initial Cell Density: The starting optical density (OD) and luminescence of the reporter strain are critical for a robust response.[7][8]
-
Degraded DPD Standard: DPD is unstable. Ensure your standard has been stored properly and is not degraded.
Inconsistent results are a common challenge. To improve reproducibility:
-
Standardize Inoculum Preparation: Grow the pre-inoculum culture in a medium supplemented with an optimal concentration of Fe³⁺.[7][8]
-
Control Initial Reporter Strain Density: Always start the assay with a consistent initial OD and luminescence of the V. harveyi reporter strain.[7]
-
Use a Freshly Prepared DPD Standard Curve: Due to the instability of DPD, a new standard curve should be prepared for each experiment.
-
Careful Pipetting: Consistency in pipetting volumes is crucial for reproducible results.[9]
Q4: I am observing a high background signal in my negative control. What could be the reason?
A high background signal can be caused by:
-
Presence of Borate (B1201080): Borate can interfere with the assay and lead to false-positive results.[7][8] Check if any of your reagents or sample buffers contain borate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Luminescence | Inactive or degraded DPD standard. | Prepare a fresh DPD standard solution. Verify its activity with a previously validated reporter strain. |
| Suboptimal growth of the Vibrio harveyi reporter strain. | Optimize the growth medium, particularly by supplementing the pre-inoculum with Fe³⁺. Ensure the correct pH and temperature.[7][8] | |
| Incorrect initial cell density of the reporter strain. | Standardize the dilution of the overnight culture to achieve a consistent starting OD600.[7] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting technique.[9] |
| Non-homogenous cell suspension. | Ensure the reporter strain culture is well-mixed before aliquoting into the assay plate. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile medium to maintain humidity. | |
| Non-linear Standard Curve | DPD concentration is too high, leading to inhibition. | The response of V. harveyi BB170 to AI-2 is non-linear over a wide concentration range and can be inhibitory at high concentrations (>35 µM).[7][8] Adjust the concentration range of your DPD standard. |
| Issues with serial dilutions. | Carefully prepare serial dilutions of the DPD standard and ensure proper mixing at each step.[9] | |
| False Positives in Negative Control | Borate contamination in samples or reagents. | Test all reagents for borate contamination. Prepare fresh, borate-free solutions.[7][8] |
| Contamination of the reporter strain culture. | Streak the reporter strain for single colonies to ensure purity. |
Experimental Protocols
Preparation of DPD Standard
Chemically synthesized DPD is typically dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution. The concentration can be confirmed using methods like NMR with an internal standard.[8] Due to its instability, it is recommended to prepare fresh dilutions for each experiment.
AI-2 Bioassay Protocol using Vibrio harveyi BB170
-
Prepare Reporter Strain: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
Dilute Reporter Strain: Dilute the overnight culture 1:5000 in fresh AB medium.
-
Prepare Assay Plate: In a 96-well microplate, add your samples and the DPD standard dilutions.
-
Add Reporter Strain: Add the diluted V. harveyi BB170 culture to each well.
-
Incubation: Incubate the plate at 30°C with shaking.
-
Measure Luminescence: Measure luminescence at regular intervals using a plate reader.
Signaling Pathway and Experimental Workflow
AI-2 Signaling Pathway in Vibrio harveyi
Experimental Workflow for AI-2 Bioassay Calibration
References
- 1. academic.oup.com [academic.oup.com]
- 2. Staphylococcus aureus AI-2 Quorum Sensing Associates with the KdpDE Two-Component System To Regulate Capsular Polysaccharide Synthesis and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing of autoinducer-2 by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysing traces of this compound requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
Addressing variability and reproducibility in AI-2 quantification.
Troubleshooting Guide
High Variability Between Replicates
-
Question: My replicate wells show high variability in luminescence or fluorescence readings. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can stem from several factors. Here are the primary causes and their corresponding solutions:
-
Pipetting Inaccuracies: Inconsistent volumes of reagents or samples can lead to significant variations.
-
Solution: Ensure your pipettes are properly calibrated. Use a multi-channel pipette for adding common reagents to all wells to minimize well-to-well differences. Prepare a master mix for your working solutions to ensure uniformity.[1]
-
-
-
Solution: Thoroughly mix the reporter strain culture before dispensing it into the assay plate. Ensure a homogenous cell suspension.
-
-
Edge Effects: Wells on the perimeter of a microplate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for samples and standards. Instead, fill them with sterile media or water to create a more uniform environment across the plate.
-
-
Air Bubbles: Bubbles in the wells can interfere with optical readings.
-
Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.
-
-
Low or No Signal
-
Question: I am not detecting any significant signal (luminescence or fluorescence) in my positive controls or samples. What should I check?
Answer: A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Reagent Integrity: Reagents may have degraded due to improper storage or have expired.
-
Solution: Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures. Prepare fresh reagents and repeat the assay.
-
-
Reporter Strain Viability: The reporter strain may not be viable or in the correct physiological state for the assay.
-
Solution: Verify the viability of your reporter strain by plating on appropriate media. Ensure the cells are grown to the correct optical density and are in the exponential growth phase for optimal responsiveness. The initial density and luminescence of the sensor strain are critical parameters.[2]
-
-
Incorrect Wavelength/Filter Settings: The plate reader may not be set to the correct wavelength for excitation and/or emission.
-
Solution: Double-check the instrument settings to ensure they match the requirements of the assay (e.g., specific wavelengths for fluorescence, appropriate settings for luminescence detection).
-
-
High Background Signal
-
Question: My negative control wells are showing a high background signal. How can I reduce this?
Answer: High background can mask the true signal from your samples. Here are some common causes and solutions:
-
Media Composition: Components in the growth media can sometimes autofluoresce or interfere with the assay.
-
Solution: Use the recommended minimal or defined medium for the assay to reduce background. Test different media to identify one with lower intrinsic signal.
-
-
Contamination: Microbial contamination can lead to a false positive signal.
-
Solution: Ensure all reagents, equipment, and the working area are sterile. Use aseptic techniques throughout the experimental setup.
-
-
Plate Type: The type of microplate used can contribute to background.
-
Solution: For luminescence assays, use white, opaque-bottom plates to maximize signal and minimize crosstalk. For fluorescence assays, use black plates to reduce background fluorescence.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What is AI-2 and why is its quantification important? Autoinducer-2 (AI-2) is a quorum-sensing signal molecule involved in inter-species bacterial communication.[3][4] Its quantification is crucial for understanding bacterial population dynamics, biofilm formation, virulence, and for screening for novel antimicrobial agents that target quorum sensing.[5]
-
What is the most common method for AI-2 quantification? The most widely used method is the Vibrio harveyi bioassay.[6] This assay utilizes a reporter strain, typically V. harveyi BB170, which produces light in a dose-dependent manner in response to AI-2.[5]
Experimental Design and Protocol
-
What are the critical parameters to control in the Vibrio harveyi bioassay for better reproducibility? Several factors significantly impact the reproducibility of the V. harveyi bioassay. Key parameters to control include:
-
Growth Medium Composition: The growth and luminescence of V. harveyi are sensitive to trace elements. For instance, the addition of Fe(3+) to the preculture medium can improve reproducibility.[2]
-
Initial Cell Density and Luminescence: The starting optical density and basal luminescence of the reporter strain must be consistent across experiments.[2]
-
pH of the Sample: Ensure the pH of your cell-free supernatant is adjusted to a neutral range (around 7.0) before adding it to the reporter strain, as extreme pH can affect bacterial growth and luminescence.
-
-
Can components in my sample interfere with the assay? Yes, certain substances can interfere with AI-2 detection. For example, borate (B1201080) can give false positive results.[2][7] Sugars in the sample can also affect the kinetics of the reporter system.[4] It is important to run appropriate controls, including a medium-only control and a sample matrix control, to identify potential interference.
Data Interpretation
-
The response of the V. harveyi bioassay is non-linear. How should I quantify AI-2 concentration? The relationship between AI-2 concentration and luminescence is indeed non-linear over a wide range and can even be inhibitory at high concentrations (above 35 µM).[2][7] To accurately quantify AI-2, it is essential to generate a standard curve using a dilution series of a known concentration of chemically synthesized DPD (the precursor to AI-2). Your sample's AI-2 concentration can then be interpolated from the linear range of this standard curve.
Quantitative Data Summary
| DPD Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean RLU | Std. Deviation |
| 0 (Blank) | 150 | 165 | 158 | 157.7 | 7.5 |
| 0.1 | 550 | 575 | 560 | 561.7 | 12.6 |
| 0.5 | 2800 | 2950 | 2875 | 2875.0 | 75.0 |
| 1.0 | 6200 | 6500 | 6350 | 6350.0 | 150.0 |
| 5.0 | 15500 | 16000 | 15750 | 15750.0 | 250.0 |
| 10.0 | 25000 | 25500 | 25250 | 25250.0 | 250.0 |
| 50.0 | 18000 | 18500 | 18250 | 18250.0 | 250.0 |
RLU: Relative Light Units
Experimental Protocols
Protocol 1: Preparation of Cell-Free Culture Supernatant
-
Collect the culture and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
Sterilize the supernatant by passing it through a 0.22 µm filter to remove any remaining bacteria.
-
Adjust the pH of the filtered supernatant to approximately 7.0 using sterile NaOH or HCl.
-
The prepared cell-free supernatant can be used immediately or stored at -20°C for later analysis.
Protocol 2: Vibrio harveyi BB170 Bioassay
-
Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:5000 into fresh, pre-warmed AB medium.
-
In a white, clear-bottom 96-well plate, add 90 µL of the diluted V. harveyi BB170 culture to each well.
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence at regular intervals (e.g., every 30-60 minutes) for several hours using a plate luminometer.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. Analysing traces of this compound requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Biosensor-Based Assay for Quantitative this compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
How to minimize background luminescence in the reporter strain.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background luminescence in reporter strain experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background luminescence in a reporter gene assay?
High background luminescence in reporter assays can originate from several sources, which can be broadly categorized as reagent-based, cell-based, or instrumentation-related issues.[1]
-
Reagent and Assay Plate Issues:
-
Contamination: Reagents, especially the luciferase substrate and lysis buffer, can be contaminated with luciferase or other luminescent substances.[1]
-
Autoluminescence: Assay reagents or components in the cell culture media may have inherent luminescent properties.[1] Biological autoluminescence can also occur in cells, especially under oxidative stress.[2][3]
-
Plate Type: The choice of microplate significantly impacts background levels. White plates can lead to higher background and well-to-well crosstalk compared to black plates.[1][4][5][6]
-
-
Cellular and Biological Factors:
-
High Basal Promoter Activity: The promoter driving the reporter gene may have high basal activity in the specific cell line used, leading to a strong signal without any stimulus.[1]
-
Cell Stress: Factors like harsh cell handling, high cell density, or components of the transfection reagent can induce cell stress, causing non-specific activation of the reporter.[1]
-
Endogenous Luciferase Activity: Although uncommon, some cell lines might exhibit endogenous luciferase-like activity.[1]
-
-
Instrumentation and Measurement Parameters:
-
High Photomultiplier Tube (PMT) Gain: Elevated PMT gain settings on the luminometer can amplify both the specific signal and background noise.[1]
-
Extended Signal Integration Times: Longer reading times can capture more background noise.[1]
-
Light Leakage: Inadequate light sealing in the luminometer can allow external light to interfere with the measurement.[1]
-
Q2: How can I identify the source of high background in my assay?
A systematic approach using proper controls is the most effective way to pinpoint the source of high background luminescence.
-
No-Cell Control: Wells containing only cell culture media and assay reagents. A high signal in these wells points towards reagent contamination or autoluminescence of the media/reagents.[1]
-
Untransfected Cell Control: Cells that have not been transfected with the reporter plasmid. A high signal here may indicate cellular autofluorescence or chemiluminescence.[7]
-
Mock-Transfection Control: Cells treated with the transfection reagent but without the reporter plasmid. This helps determine the background signal induced by the transfection process itself.[7]
By comparing the signals from these controls, you can systematically identify the primary contributor to the high background. For instance, a high signal in the no-cell control strongly suggests that your reagents are contaminated or autoluminescent.[1]
Q3: What is the most direct method to correct for background luminescence?
The most straightforward method is blank subtraction . This involves subtracting the average luminescence signal of appropriate blank wells (e.g., no-cell control or untransfected cell control) from the signal of all other experimental wells.[1][8] It is recommended to use a minimum of three blank control wells for statistical accuracy.[1]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your reporter gene assays.
| Issue | Possible Cause | Recommended Solution |
| High Background Signal in Negative Control Wells | Plate Type | Use black opaque-walled plates for the best signal-to-noise ratio, although the absolute signal will be lower than with white plates.[4][6][7] If you must use white plates, ensure they are adapted to darkness for at least 10 minutes before reading to reduce phosphorescence.[4] |
| Reagent Contamination | Prepare fresh reagents and use new samples.[7][9] Always use fresh pipette tips for each well to avoid cross-contamination.[4][7] | |
| Autoluminescence of Media/Reagents | Test different cell culture media to find one with lower inherent luminescence. Some components, like serum and phenol (B47542) red, can increase background fluorescence.[7][10] | |
| High Basal Promoter Activity | If possible, switch to a weaker promoter to drive your reporter gene.[1][5] For dual-luciferase assays, ensure the control reporter is driven by a weaker promoter than the experimental reporter.[5] | |
| High Plasmid Concentration | Titrate the amount of reporter plasmid used for transfection. Overexpression can lead to a high basal signal.[1][11] | |
| High Variability Between Replicates | Pipetting Inaccuracies | Prepare a master mix for your reagents and use a calibrated multichannel pipette to minimize variations in reagent volumes.[1][5][9] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and careful seeding to have a consistent number of cells in each well.[1][12] | |
| Edge Effects in Plates | Avoid using the outermost wells of a microplate as they are more prone to evaporation. Alternatively, ensure proper humidification during incubation.[12] | |
| Weak or No Signal | Low Transfection Efficiency | Optimize transfection conditions, including the DNA-to-reagent ratio and cell confluency. Use a positive control vector to assess transfection efficiency.[9][12] |
| Inactive Reagents | Check the expiration dates and storage conditions of all reagents, particularly the luciferase substrate.[9][12] Prepare fresh luciferin (B1168401) and coelenterazine (B1669285) and protect them from light.[9] | |
| Poor Cell Health | Use healthy, low-passage number cells that are not overgrown at the time of transfection.[12] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
This protocol helps determine the optimal cell density for the best signal-to-noise ratio.[13]
-
Cell Preparation: Culture cells until they are in the logarithmic growth phase with high viability.
-
Cell Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well opaque white or black microplate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well). Include wells with media only as a background control.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired duration.
-
Assay Procedure: Perform the luminescence assay according to the manufacturer's protocol. This typically involves adding a lysis buffer followed by the luciferase substrate.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the average signal for each cell density and the background signal. Determine the signal-to-background ratio (Signal / Background) for each density. The optimal cell density will be the one that provides the highest signal-to-background ratio.
Protocol 2: Dual-Luciferase® Reporter Assay for Normalization
This protocol provides a general guideline for performing a dual-luciferase assay to normalize for transfection efficiency and cell number, thereby reducing variability.[7][12]
-
DNA and Reagent Preparation: Prepare a solution of your primary reporter plasmid and your secondary (control) reporter plasmid. A common starting ratio is 10:1 (primary:secondary).[7]
-
Transfection: Transfect cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's instructions. Include a mock-transfection control (cells with transfection reagent but no DNA) to determine background.
-
Cell Lysis: After the post-transfection incubation period, remove the growth medium. Wash the cells once with phosphate-buffered saline (PBS). Add the passive lysis buffer provided with the kit to each well.
-
Incubation: Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Luminescence Measurement:
-
Add the first luciferase substrate (e.g., for Firefly luciferase) to the cell lysate and measure the luminescence.
-
Add the second reagent that quenches the first reaction and contains the substrate for the second luciferase (e.g., Renilla luciferase). Measure the second luminescence signal.
-
-
Data Analysis: For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize the data.
Visualizing Experimental Workflow and Signaling Pathways
Caption: A flowchart illustrating the key steps in an experimental workflow designed to minimize background luminescence in reporter gene assays.
Caption: A diagram illustrating a generic signaling pathway that leads to the expression of a reporter gene and the subsequent generation of a luminescent signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological autoluminescence for assessing oxidative processes in yeast cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing a Bioluminescent Reporter Assay: Normalization [promega.sg]
- 9. goldbio.com [goldbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting plasmid instability in AI-2 reporter strains.
Frequently Asked Questions (FAQs)
-
Metabolic Burden: High-copy number plasmids or strong expression of the reporter protein can impose a significant metabolic load on the host cells. This can lead to slower growth of plasmid-bearing cells compared to plasmid-free cells.[1][2][3]
-
Lack of Consistent Selective Pressure: If the antibiotic used for plasmid selection is degraded or used at a sub-lethal concentration, plasmid-free cells can outcompete plasmid-harboring cells.[4][5][6] Ampicillin, for instance, is known to be degraded by β-lactamases secreted by resistant bacteria.[5]
-
Recombination: Plasmids containing repetitive sequences, such as the Long Terminal Repeats (LTRs) in lentiviral vectors, are prone to intramolecular recombination, which can lead to the excision of the reporter gene cassette.[7]
-
Subculturing Practices: Repeatedly subculturing from liquid cultures or old plates can enrich the population for faster-growing, plasmid-free cells.[6]
A2: High variability in reporter assays can stem from several experimental factors:
-
Pipetting Errors: Inconsistent volumes of reagents or cell cultures can lead to significant differences in results.
-
Inconsistent Cell Densities: It is crucial to start each replicate with a comparable number of cells. Variations in initial cell density will affect the time it takes to reach the quorum sensing threshold.
-
Reagent Instability: Some reagents, like the substrate for luciferase-based reporters, can be unstable. It is important to prepare them fresh and handle them according to the manufacturer's instructions.[8]
-
Edge Effects in Microplates: The outer wells of a microplate can be subject to evaporation, leading to changes in media concentration and affecting cell growth and reporter expression.
A3: A complete lack of signal can be due to a number of issues:
-
Plasmid Loss: The entire population may have lost the reporter plasmid. Verify the presence of the plasmid by performing a plasmid extraction and diagnostic digest.
-
Inactive Reporter System: The reporter protein itself (e.g., luciferase, GFP) or its substrate may be inactive. Check the integrity and activity of your reagents.[8]
Troubleshooting Guides
Issue 1: Diminishing or No Reporter Signal
This is a common problem often linked to the loss of the reporter plasmid from the bacterial population.
Caption: Troubleshooting workflow for diminishing or no reporter signal.
-
Verify Plasmid Integrity:
-
Protocol: Perform a miniprep to extract the plasmid DNA from your culture.[11] Run a diagnostic restriction digest and analyze the fragments by gel electrophoresis.
-
Expected Outcome: The band sizes should match the expected pattern for your intact reporter plasmid.
-
Interpretation: If you see no plasmid, or if the band pattern indicates a smaller, recombined plasmid, you have confirmed plasmid loss or rearrangement.[7]
-
-
Implement Best Practices for Plasmid Stability:
-
Fresh Selective Agent: Prepare fresh antibiotic stocks regularly. Ampicillin in solution, for example, has a limited shelf life.[5]
-
Start from a Single Colony: Always streak your reporter strain from a glycerol (B35011) stock onto a fresh selective plate and start your liquid cultures from a single, well-isolated colony.[6] This minimizes the chances of starting with a mixed population of plasmid-containing and plasmid-free cells.
-
Use Recombination-Deficient Strains: For plasmids with repetitive elements, use of E. coli strains engineered to reduce recombination, such as Stbl2 or Stbl3, is highly recommended.[7]
-
Optimize Growth Conditions: Lowering the incubation temperature (e.g., to 30°C) can reduce the metabolic burden on the cells and decrease the rate of plasmid loss.[7]
-
Issue 2: Inconsistent or Non-Reproducible AI-2 Assay Results
This issue often points to problems with the experimental setup of the bioassay rather than the reporter strain itself.
| Parameter | Condition 1 | Plasmid Loss Rate (% per generation) | Condition 2 | Plasmid Loss Rate (% per generation) | Reference |
| Selective Pressure | With Antibiotic | < 0.1% | Without Antibiotic | 1-5% | [1][4] |
| Plasmid Copy Number | Low Copy (~5-10) | < 0.5% | High Copy (>100) | 2-10% | [2][3] |
| Host Strain | Standard (e.g., DH5α) | Variable | Recombination-deficient (e.g., Stbl3) | Significantly Lower | [7] |
| Growth Temperature | 37°C | Higher | 30°C | Lower | [7] |
Note: These are representative values and can vary significantly depending on the specific plasmid, host strain, and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Plasmid Stability by Replica Plating
This is a straightforward method to qualitatively assess the proportion of plasmid-containing cells in a population.
-
Serial Dilution and Plating: Prepare serial dilutions of the culture and plate onto non-selective agar (B569324) plates to obtain well-isolated colonies. Incubate until colonies are visible. These are your "master plates."
-
Replica Plating: Using a sterile velvet cloth or replica-plating block, transfer the colonies from a master plate to two new plates: one non-selective and one containing the appropriate antibiotic for plasmid selection.
-
Incubation and Analysis: Incubate the replica plates. Count the number of colonies on both plates.
-
Calculation: The percentage of plasmid-containing cells is calculated as: (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100.
Protocol 2: Standard AI-2 Bioassay using a Reporter Strain
-
Incubation: Incubate the plate under appropriate conditions (e.g., 30°C with shaking).
-
Signal Measurement: At regular intervals, measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
Signaling Pathway Diagram
AI-2 Quorum Sensing and Reporter Activation in E. coli
References
- 1. biorxiv.org [biorxiv.org]
- 2. Factors Affecting the Stability of E. coli Plasmid Vectors - Enlighten Theses [theses.gla.ac.uk]
- 3. Factors affecting plasmid production in Escherichia coli from a resource allocation standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth Of Bacterial Cultures [qiagen.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. goldbio.com [goldbio.com]
- 9. Interference with AI-2-Mediated Bacterial Cell-Cell Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
Validation & Comparative
Validating the Specificity of Autoinducer-2 Inhibitors: A Comparative Guide
Comparative Performance of AI-2 Inhibitors
| Compound Class | Specific Inhibitor | Target | Reported EC50/IC50 (µM) | Reference |
| Fimbrolide (Natural Product) | Furanone 1 | LuxS/LuxR | 38.8 ± 6.4 | [1] |
| Alkyl-DPD Analogs | Hexyl-DPD | AI-2 Response System | 6.92 ± 1.82 | [1] |
| Propyl-DPD | AI-2 Response System | 18.2 ± 1.2 | [2] | |
| Thiazolidinediones | Compound 119 | AI-2 Signaling | Low micromolar | [3] |
| Cinnamaldehyde Analogs | Cinnamaldehyde | LuxR | Varies | [3] |
| LsrK Inhibitors | Y205-6768 | LsrK | 11.28 ± 0.70 | [4] |
| D135-0149 | LsrK | >100 | [4] |
Signaling Pathways and Experimental Workflow
Key Experimental Protocols for Specificity Validation
Accurate and reproducible data are paramount. The following section provides detailed methodologies for the essential experiments in the validation workflow.
AI-2 Reporter Assay (Vibrio harveyi Bioluminescence)
Methodology:
-
Prepare Reporter Strain: Grow Vibrio harveyi BB170 overnight in a suitable medium (e.g., AB medium).
-
Dilution: Dilute the overnight culture 1:5000 in fresh, sterile medium.
-
Assay Setup: In a 96-well microtiter plate, combine:
-
90 µL of the diluted reporter strain.
-
10 µL of the test inhibitor at various concentrations (dissolved in a suitable solvent like DMSO). Include a solvent-only control.
-
-
Incubation: Incubate the plate at 30°C with shaking.
-
Measurement: Measure luminescence at regular intervals (e.g., every 30 minutes for 6-8 hours) using a plate reader.
-
Data Analysis: Plot luminescence versus time. The IC50 value is the inhibitor concentration that causes a 50% reduction in the maximum luminescence observed in the control.
Bacterial Growth Inhibition Assay
This is a critical step to rule out general toxicity or bacteriostatic/bactericidal effects of the inhibitor.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, P. aeruginosa) overnight in a rich medium (e.g., LB or TSB).
-
Inoculum Preparation: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.
-
Assay Setup: In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of fresh medium with serial dilutions of the test inhibitor.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Measurement: Measure the optical density at 600 nm (OD600) every hour for 12-24 hours using a microplate reader.
-
Data Analysis: Plot OD600 versus time to generate growth curves. Compare the growth curves of the inhibitor-treated cultures to the untreated control. Significant deviation indicates a non-specific effect on bacterial growth.
Cross-Talk Assessment with Other QS Systems
Methodology:
-
Reporter Strains: Utilize reporter strains that produce a measurable output (e.g., GFP fluorescence, β-galactosidase activity) in response to specific AHLs. Examples include Agrobacterium tumefaciens NTL4(pZLR4) for long-chain AHLs or Chromobacterium violaceum CV026 for short-chain AHLs.
-
Assay Setup:
-
Grow the appropriate reporter strain overnight.
-
-
Incubation: Incubate under conditions appropriate for the reporter strain.
-
Measurement: Measure the reporter output (e.g., fluorescence or absorbance at 420 nm after adding ONPG for β-galactosidase).
Logical Relationship of a Specific Inhibitor
Conclusion
References
- 1. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation [frontiersin.org]
A Comparative Guide to Autoinducer-2 Quantification Methods for Researchers
Performance Comparison of AI-2 Quantification Methods
| Method | Principle | Limit of Quantification (LOQ) | Dynamic Range | Throughput | Cost per Sample (relative) | Key Advantages | Key Disadvantages |
| Vibrio harveyi Bioluminescence Bioassay | Genetically engineered V. harveyi reporter strain produces bioluminescence in response to AI-2.[1] | Low nM range | Narrow, non-linear response over a wide range.[2][3] | High | Low | High sensitivity, detects biologically active AI-2.[1] | Susceptible to interference from sample matrix, variability between experiments.[4] |
| FRET-Based Assay | In vitro assay using a modified AI-2 receptor protein fused to fluorescent proteins; AI-2 binding alters Fluorescence Resonance Energy Transfer.[5] | µM range | 1 µM - 60 µM | Medium to High | Medium | In vitro method, less susceptible to biological interference. | Lower sensitivity compared to bioassays, requires purified protein. |
| Colorimetric Assay | AI-2 reduces Fe(III) ions to Fe(II), which forms a colored complex with a chelating agent.[6] | Not explicitly defined, relative quantification. | Dependent on spectrophotometer linearity. | High | Low | Simple, rapid, and inexpensive.[6] | Lower sensitivity and specificity, potential for interference from other reducing agents. |
| HPLC-FLD | Chromatographic separation followed by fluorescence detection after chemical derivatization of AI-2. | Low nM range | Wide linear range. | Low to Medium | High | High reproducibility and precision. | Requires derivatization step, specialized equipment. |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry for highly specific detection and quantification.[7] | 0.58 ng/mL (approx. 4 nM)[7] | 1.0 - 1000 ng/mL[7] | Low to Medium | Very High | High selectivity and sensitivity, can be used for complex matrices.[7] | Requires derivatization, expensive equipment, and expert operation.[8][9] |
| E. coli Biosensor Assay | Engineered E. coli strain with an AI-2 responsive promoter (lsrA) fused to a reporter gene (e.g., GFP).[10] | 400 nM[10][11] | 400 nM - 100 µM[10][11] | High | Low | Inexpensive, fast, and robust.[10] | Potential for interference from sugars and other compounds in the sample.[10][11] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Vibrio harveyi Bioluminescence Bioassay
This protocol is adapted from the widely used method employing the Vibrio harveyi BB170 reporter strain.[1][12]
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Cell-free sample supernatants
-
Luminometer with 96-well plate reading capability
-
Sterile 96-well microtiter plates (white, clear bottom)
Procedure:
-
Prepare Reporter Strain: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
Dilute Reporter Strain: Dilute the overnight culture 1:5000 in fresh, pre-warmed AB medium.
-
Incubation: Incubate the plate at 30°C with shaking.
-
Measurement: Measure bioluminescence (in Relative Light Units, RLU) every hour for 6-8 hours using a luminometer.
LC-MS/MS Quantification
Materials:
-
Cell-free sample supernatants
-
4,5-dimethylbenzene-1,2-diamine (DMBDM) for derivatization
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
Procedure:
-
Sample Preparation: Centrifuge bacterial cultures and filter the supernatant through a 0.22 µm filter to obtain cell-free samples.
-
Derivatization: Mix the sample with a DMBDM solution and incubate to allow the derivatization reaction to proceed, forming a stable, detectable derivative.
E. coli Biosensor Assay
Materials:
-
E. coli biosensor strain (e.g., with a PlsrA-GFP fusion)
-
Luria-Bertani (LB) or other suitable growth medium
-
Cell-free sample supernatants
-
Fluorometer or plate reader capable of measuring fluorescence
-
Sterile 96-well microtiter plates (black, clear bottom)
Procedure:
-
Prepare Biosensor Strain: Grow the E. coli biosensor strain overnight in LB medium.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium. In a 96-well plate, mix the diluted biosensor culture with the cell-free sample supernatant.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Measurement: Measure both the optical density (OD600) and fluorescence at appropriate excitation and emission wavelengths at regular intervals.
Conclusion
References
- 1. Methods for analysis of bacterial autoinducer-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysing traces of this compound requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Vibrio harveyi bioassay used routinely to detect AI-2 quorum sensing inhibition is confounded by inconsistent normalization across marine matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and simple colorimetric method for the quantification of AI-2 produced from Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography–tandem mass spectrometry-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 10. A Simple Biosensor-Based Assay for Quantitative this compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Guide to the Cross-Reactivity of AI-2 Bioassays
For Researchers, Scientists, and Drug Development Professionals
Understanding the AI-2 Signaling Pathway in Vibrio harveyi
Quantitative Comparison of Bioassay Cross-Reactivity
| Signaling Molecule | Chemical Class | Bioassay Reporter Strain(s) | Observed Activity | Quantitative Data (EC50/IC50) |
| Autoinducer-2 (AI-2) | Furanosyl borate (B1201080) diester | V. harveyi BB170, MM30, MM32 | Agonist (Induces bioluminescence) | Not applicable (positive control) |
| (4S,5R)-dihydroxy-2,3-hexanedione ((4S,5R)-DHD) | DPD Analog | V. harveyi MM32 | Potent Agonist | EC50 = 0.65 µM[1] |
| Ethyl-DPD | DPD Analog | V. harveyi | Weak Agonist | ~50-fold less active than DPD |
| Hexyl-DPD | DPD Analog | V. harveyi BB170 | Potent Antagonist | IC50 = 9.65 ± 0.86 µM |
| Furanone C-30 | Halogenated furanone | V. harveyi BB170 | Antagonist | IC50 = 33.9 ± 5.75 µM |
| Autoinducer-3 (AI-3) | Unknown | V. harveyi | No activity | Not reported to activate bioluminescence |
| Acyl-Homoserine Lactones (AI-1 type) | Lactones | V. harveyi BB170 (luxN mutant) | No activity | Not reported to activate bioluminescence |
| Cholerae Autoinducer-1 (CAI-1) | (S)-3-hydroxytridecan-4-one | V. harveyi MM30 (AI-2 deficient) | No significant cross-reactivity | Not typically measured in AI-2 specific assays |
Note: EC50 (half maximal effective concentration) refers to the concentration of a substance that induces a response halfway between the baseline and maximum. IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by half.
Experimental Protocols
Vibrio harveyi BB170 AI-2 Bioassay Protocol
Materials:
-
Vibrio harveyi BB170 (ATCC BAA-1117)
-
Autoinducer Bioassay (AB) medium
-
Luria-Bertani (LB) medium
-
Test samples (e.g., cell-free culture supernatants)
-
Negative control (e.g., sterile growth medium)
-
96-well microtiter plates (white, clear bottom for luminescence readings)
-
Luminometer or a microplate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Procedure:
-
Preparation of V. harveyi BB170 Reporter Strain:
-
Streak V. harveyi BB170 from a frozen glycerol (B35011) stock onto an LB agar (B569324) plate and incubate at 30°C overnight.
-
Inoculate a single colony into 5 mL of AB medium and grow overnight at 30°C with shaking (200 rpm).
-
-
Preparation of the Bioassay Plate:
-
The following day, dilute the overnight culture of V. harveyi BB170 1:5000 in fresh, pre-warmed AB medium.
-
In a white, clear-bottom 96-well microtiter plate, add 180 µL of the diluted V. harveyi BB170 suspension to each well.
-
Add 20 µL of your test sample (cell-free supernatant), positive control, or negative control to the appropriate wells. It is recommended to test samples in triplicate.
-
-
Incubation and Measurement:
-
Incubate the microtiter plate at 30°C with shaking in a luminometer or a microplate reader.
-
Measure the luminescence (in relative light units, RLU) and optical density at 600 nm (OD600) every hour for at least 8-10 hours.
-
-
Data Analysis:
-
For each time point, normalize the luminescence reading by dividing the RLU by the OD600 to account for differences in cell growth.
-
Plot the normalized luminescence over time for each sample.
-
Logical Relationships in Bioassay Specificity
Conclusion
References
The Dual Identity of Autoinducer-2: A Quorum Sensing Signal or a Metabolic Byproduct?
A comprehensive guide for researchers, scientists, and drug development professionals.
The Core of the Debate: Two Sides of the LuxS Enzyme
Comparative Analysis of Experimental Evidence
The following sections present a comparative analysis of the experimental evidence supporting each hypothesis.
Evidence Supporting AI-2 as a True Signal
Key Experimental Observations:
Evidence Supporting AI-2 as a Metabolic Byproduct
Key Experimental Observations:
-
Metabolomic and Transcriptomic Shifts: Studies on luxS mutants have revealed significant alterations in the cellular metabolome and transcriptome that are consistent with metabolic disruption.[1][9] These include changes in amino acid pools, fatty acid composition, and the expression of genes involved in stress responses and central metabolism.
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating the effects of luxS mutations on gene expression and metabolite levels.
Table 1: Differential Gene Expression in luxS Mutants vs. Wild-Type
| Gene/Operon | Organism | Fold Change in luxS Mutant | Putative Function | Reference |
| cysK | Lactobacillus reuteri | +2.5 | Cysteine synthase | [1] |
| ureC | Lactobacillus reuteri | +2.1 | Urease alpha subunit | [1] |
| comDE | Streptococcus mutans | -3.0 | Competence regulation | [8] |
| brpA | Streptococcus mutans | -4.0 | Biofilm regulatory protein | [8] |
| gtfB | Streptococcus mutans | +1.6 | Glucosyltransferase | [8] |
Table 2: Altered Metabolite Levels in luxS Mutants vs. Wild-Type
| Metabolite | Organism | Change in luxS Mutant | Metabolic Pathway | Reference |
| Lactic acid | Lactobacillus reuteri | Increased | Fermentation | [1] |
| Citric acid | Lactobacillus reuteri | Increased | TCA Cycle | [1] |
| Multiple amino acids | Lactobacillus reuteri | Increased | Amino acid metabolism | [1] |
| Multiple fatty acids | Lactobacillus reuteri | Increased | Fatty acid biosynthesis | [1] |
| S-adenosylhomocysteine (SAH) | Streptococcus mutans | Increased | Activated Methyl Cycle | [10] |
| S-adenosylmethionine (SAM) | Streptococcus mutans | Increased | Activated Methyl Cycle | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Vibrio harveyi Bioluminescence Bioassay for AI-2 Quantification
Materials:
-
Vibrio harveyi BB170 reporter strain
-
AB medium
-
Bacterial culture supernatants to be tested
-
96-well microtiter plate
-
Luminometer
Protocol:
-
Grow the V. harveyi BB170 reporter strain overnight in AB medium at 30°C with shaking.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
Add 90 µL of the diluted reporter strain to each well of a 96-well microtiter plate.
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence at regular intervals (e.g., every 30 minutes) for several hours using a luminometer.
FRET-Based Biosensor for AI-2 Quantification
Materials:
-
Purified LuxP-FRET fusion protein
-
Buffer solution
-
Fluorometer capable of measuring FRET
Protocol:
-
Purify the LuxP-FRET fusion protein.
-
In a suitable microplate or cuvette, add the purified LuxP-FRET protein to a buffer solution.
-
Excite the CFP at its excitation wavelength (around 430 nm).
-
Measure the emission from both CFP (around 475 nm) and YFP (around 525 nm).
Construction of luxS Knockout Mutants
Materials:
-
Target bacterial strain
-
Plasmids for homologous recombination (e.g., suicide vectors)
-
Antibiotic resistance cassette
-
Primers for amplifying flanking regions of luxS
-
Standard molecular biology reagents and equipment (PCR, restriction enzymes, ligase, electroporator)
Protocol:
-
Construct the knockout vector:
-
Amplify the upstream and downstream regions flanking the luxS gene using PCR.
-
Clone these flanking regions into a suicide vector on either side of an antibiotic resistance cassette.
-
-
Transform the target bacteria:
-
Introduce the knockout vector into the target bacterial strain via conjugation or electroporation.
-
-
Select for homologous recombinants:
-
Select for cells that have incorporated the antibiotic resistance cassette into their genome through a double-crossover event. This will result in the replacement of the luxS gene with the resistance cassette.
-
-
Confirm the knockout:
-
Verify the deletion of the luxS gene and the insertion of the resistance cassette using PCR and DNA sequencing.
-
Conclusion: An Integrated Perspective
Future research should focus on dissecting the relative contributions of signaling and metabolism to specific phenotypes in different bacterial species and environments. This will require a multi-pronged approach, combining genetics, transcriptomics, metabolomics, and sophisticated bioassays to fully unravel the complex and fascinating biology of Autoinducer-2.
References
- 1. Transcriptional and Metabolomic Consequences of luxS Inactivation Reveal a Metabolic Rather than Quorum-Sensing Role for LuxS in Lactobacillus reuteri 100-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA-Seq reveals the quorum sensing system luxS gene contributes to the environmental fitness of Streptococcus suis type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FRET-based biosensors for the detection and quantification of AI-2 class of quorum sensing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biofilm Formation in Arcobacter butzleri and Arcobacter cryaerophilus: Phenotypic and Genotypic Characterization of Food and Environmental Isolates | MDPI [mdpi.com]
- 7. Lack of genomic evidence of AI-2 receptors suggests a non-quorum sensing role for luxS in most bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Transcriptional and metabolomic consequences of LuxS inactivation reveal a metabolic rather than quorum-sensing role for LuxS in Lactobacillus reuteri 100-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Impairment of Methyl Metabolism From luxS Mutation of Streptococcus mutans [frontiersin.org]
- 11. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptome analysis of LuxS-deficient Streptococcus mutans grown in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of AI-2 signaling across different bacterial genera.
A Guide for Researchers and Drug Development Professionals
I. Quantitative Comparison of AI-2 Signaling Components
| Bacterial Genus | Typical AI-2 Concentration | Receptor Protein | Ligand | Dissociation Constant (Kd) |
| Vibrio | 20-50 µM (stationary phase)[1] | LuxP | S-THMF-borate | ~0.16 µM[2] |
| Escherichia/Salmonella | Variable, peaks in mid-to-late exponential phase[3] | LsrB | R-THMF | ~0.19–0.81 µM[2] |
| Bacillus | Not consistently quantified in absolute terms | LsrB homolog | Presumed R-THMF | Submicromolar affinity (e.g., B. anthracis LsrB)[4] |
| Streptococcus | 0.1-10 nM effective concentration for biofilm modulation[5] | Putative, uncharacterized | Presumed R-THMF | Not determined |
| Bacterial Genus | Key Regulated Genes/Operons | Direction of Regulation | Fold Change (approx.) | Phenotypic Outcome |
| Vibrio | luxCDABE (bioluminescence) | Up-regulated | >1000-fold | Bioluminescence |
| Escherichia | lsr operon | Up-regulated | Variable | AI-2 internalization |
| Salmonella | Virulence-related genes (e.g., invA, invC) | Down-regulated | 6.8 to 11.2-fold | Modulation of invasion[6] |
| Bacillus | Genes involved in biofilm formation and swarming | Up-regulated | Not quantified | Enhanced biofilm formation and motility[7] |
| Streptococcus | rpoE (delta subunit of RNA polymerase) | Up-regulated | 147-fold | Global transcriptional changes[6] |
II. AI-2 Signaling Pathways: A Visual Comparison
References
- 1. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Rapid and simple colorimetric method for the quantification of AI-2 produced from Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoinducer-2 influences interactions amongst pioneer colonizing streptococci in oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome Analysis of Genes Controlled by luxS/Autoinducer-2 in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LuxS-Dependent Cell-to-Cell Language Regulates Social Behavior and Development in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Autoinducer-2 and Acyl-Homoserine Lactones in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Overview and Key Distinctions
Signaling Pathways
Autoinducer-2 (AI-2) Signaling
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound Quorum Sensing Inhibitor on Interspecies Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Borated and Non-Borated Autoinducer-2 in Bacterial Quorum Sensing
Introduction to Autoinducer-2 (AI-2)
Receptor Specificity and Binding Affinity
The binding affinities of these receptors for their respective ligands underscore this specificity.
| Receptor | Ligand Form | Bacterial Species (Example) | Dissociation Constant (Kd) | Reference |
| LuxP | Borated (S-THMF-borate) | Vibrio harveyi | Not explicitly quantified, but high affinity | [5][9] |
| LsrB | Non-borated (R-THMF) | Salmonella Typhimurium | Not explicitly quantified, but high affinity | [5][9] |
| PctA-LBD | Non-borated | Pseudomonas aeruginosa | ~26 nM (borate-depleted) | [5] |
| PctA-LBD | Borated | Pseudomonas aeruginosa | ~3.1 µM (borate-added) | [5] |
| AsrK | Non-borated | Vibrio furnissii | Binding affinity decreases 118-fold with boron | [12] |
Signaling Pathways and Functional Outcomes
Experimental Protocols
Methodology:
Methodology:
-
The target receptor protein (e.g., PctA-LBD) is purified and dialyzed against a borate-depleted buffer.[5]
-
The protein solution is placed in the sample cell of the ITC instrument.
-
The resulting data are fitted to a one-site binding model to calculate the dissociation constant (Kd) and binding stoichiometry (n).[5]
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Methodology:
-
The overnight culture is diluted (e.g., 1:5000) in fresh growth medium.
-
The plate is incubated at 30°C with shaking for several hours.
-
Bioluminescence is measured using a luminometer.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. works.swarthmore.edu [works.swarthmore.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Sensing of this compound by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Host-Produced this compound Mimic Activates Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Identification of Functional LsrB-Like this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound enhances the defense of Vibrio furnissii against oxidative stress and DNA damage by modulation of c-di-GMP signaling via a two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Vibrio harveyi quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transcriptome Analysis of Genes Controlled by luxS/Autoinducer-2 in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Confirming the Role of AI-2 in Bacterial Phenotypes Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Logic of a Genetic Knockout Experiment
The fundamental principle behind a genetic knockout experiment to determine gene function is straightforward. By deleting the gene of interest (in this case, luxS), scientists can observe the resulting changes in the organism's characteristics, or phenotype. If the knockout mutant exhibits a different phenotype compared to the wild-type, it strongly suggests that the deleted gene is involved in that particular trait. To confirm that the observed changes are due to the specific gene deletion and not to unintended secondary mutations, a complementation experiment is often performed. This involves reintroducing a functional copy of the gene into the mutant, which should restore the wild-type phenotype.
The AI-2 Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interference with AI-2-Mediated Bacterial Cell-Cell Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural Genome Diversity of AI-2 Quorum Sensing in Escherichia coli: Conserved Signal Production but Labile Signal Reception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
Host-Produced AI-2 Mimics: A Double-Edged Sword in Bacterial Quorum Sensing
A Comparative Guide for Researchers and Drug Development Professionals
Activation of Bacterial Quorum Sensing by Host-Produced AI-2 Mimics
Quantitative Comparison of AI-2 Mimic and Bacterial AI-2 Activity
| Compound | Source Organism/Method | Bioassay | EC50 (Effective Concentration, 50%) | Reference |
| AI-2 | Bacterial (enzymatic synthesis) | Vibrio harveyi bioluminescence | ~3 nM | Valastyan et al., 2021 |
| 4-hydroxy-5-methylfuran-3(2H)-one (MHF) | Saccharomyces cerevisiae (yeast) | Vibrio harveyi bioluminescence | ~300 nM | Valastyan et al., 2021 |
| Mammalian AI-2 Mimic | Mammalian epithelial cells (Caco-2) | Vibrio harveyi bioluminescence | Dose-dependent activation observed | Ismail et al., 2016 |
Alternative Modulators of AI-2 Quorum Sensing
Natural Compounds
| Compound | Source | Effect on AI-2 QS | IC50 (Inhibitory Concentration, 50%) | Reference |
| Ortho-vanillin | Plant-derived | Inhibition | ~25 µM (in P. aeruginosa) | Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin |
| Cinnamaldehyde | Plant-derived (Cinnamon) | Inhibition | - | Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors |
| Salicylic acid | Plant-derived | Inhibition | - | Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors |
| Quercetin | Plant-derived (Flavonoid) | Inhibition | Low micromolar range | Screening of Natural Product Derivatives Identifies Two Structurally Related Flavonoids as Potent Quorum Sensing Inhibitors against Gram-Negative Bacteria |
Synthetic Compounds
| Compound Class | Example | Effect on AI-2 QS | IC50/EC50 | Reference |
| N-sulfonyl homoserine lactones | Varies | Inhibition | 1.66 – 4.91 µM | Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication |
| Thiazolidinediones | Varies | Inhibition | Low micromolar | Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents |
| C1-substituted alkyl-DPD analogs | Propyl-DPD, Butyl-DPD | Inhibition | ~5 µM | An Unexpected Switch in the Modulation of AI-2-Based Quorum Sensing Discovered through Synthetic 4,5-Dihydroxy-2,3-pentanedione Analogues |
| 4-aminopyridine derivative | - | Inhibition | 0.14 µM (in E. coli reporter) | Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity |
| LsrK Inhibitors | Y205-6768 | Inhibition | 16.85 ± 0.76 μM | Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation |
| LsrK/HPr PPI Inhibitors | K659-0421 | Inhibition | 7.97 ± 0.38 μM | Discovery of AI-2 Quorum Sensing Inhibitors Targeting the LsrK/HPr Protein–Protein Interaction Site by Molecular Dynamics Simulation, Virtual Screening, and Bioassay Evaluation |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Vibrio harveyi bioluminescence assay.
Caption: Workflow for the Salmonella typhimurium lsrA-gfp reporter assay.
Experimental Protocols
Vibrio harveyi BB170 Bioluminescence Assay for AI-2 Detection
Materials:
-
Vibrio harveyi BB170 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Cell-free supernatant from the bacterial strain or host cell culture to be tested
-
Negative control: Sterile culture medium
-
Luminometer
Procedure:
-
Prepare the reporter strain: Inoculate V. harveyi BB170 into AB medium and grow overnight with shaking at 30°C.
-
Dilute the reporter strain: Dilute the overnight culture 1:5000 in fresh, pre-warmed AB medium.
-
Prepare the assay plate: In a 96-well microtiter plate, add 90 µL of the diluted reporter strain to each well.
-
Incubation and measurement: Incubate the plate at 30°C with shaking. Measure luminescence at regular intervals (e.g., every 30-60 minutes) for several hours using a luminometer.
-
Data analysis: Calculate the fold induction of bioluminescence by dividing the relative light units (RLU) of the sample by the RLU of the negative control at the time of peak induction.
Salmonella typhimurium lsrA-gfp Reporter Assay
Materials:
-
Salmonella typhimurium strain containing a PlsrA-gfp fusion
-
Luria-Bertani (LB) medium
-
Positive control: Synthesized DPD
-
Negative control: Unconditioned medium
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Prepare the reporter strain: Grow the S. typhimurium PlsrA-gfp reporter strain overnight in LB medium at 37°C with shaking.
-
Subculture the reporter strain: Dilute the overnight culture into fresh LB medium and grow to early- or mid-logarithmic phase.
-
Incubation: Continue to incubate the cultures at 37°C for a period sufficient to allow for GFP expression (e.g., 2-4 hours).
-
Measurement of fluorescence: Measure the GFP fluorescence of the bacterial cultures using a fluorometer (for population-level analysis), fluorescence microscope (for single-cell imaging), or flow cytometer (for single-cell quantification).
-
Data analysis: Express the results as relative fluorescence units (RFU) or the percentage of GFP-positive cells.
Conclusion
References
A Comparative Guide to AI-2 Quenching Enzymes: LsrK Kinase vs. Oxidoreductases
For Researchers, Scientists, and Drug Development Professionals
At a Glance: LsrK vs. Oxidoreductase
| Feature | LsrK (AI-2 Kinase) | Oxidoreductase (e.g., QQ-2) |
| Mechanism of Action | Phosphorylates AI-2, trapping it inside the cell and initiating a signaling cascade that can lead to AI-2 degradation. | Reduces AI-2 to inactive hydroxy-derivatives, directly eliminating the signaling molecule from the extracellular environment.[1][2] |
| Mode of Quenching | Intracellular sequestration and subsequent degradation pathway initiation. | Extracellular degradation. |
| Quantitative Efficacy | Kinetically characterized. | Primarily characterized by qualitative and semi-quantitative biofilm inhibition assays. |
Quantitative Efficacy: A Closer Look
Direct comparison of the enzymatic efficiency is challenging due to the different nature of the available data. LsrK has been kinetically characterized, while the efficacy of the described oxidoreductase, QQ-2, is primarily demonstrated through its impact on bacterial phenotypes like biofilm formation.
LsrK (from E. coli) Kinetic Parameters
The steady-state kinetic analysis of LsrK reveals a rapid equilibrium ordered mechanism where ATP binds first.
| Substrate | Km | kcat | kcat/Km (M-1s-1) |
| ATP | 150 ± 30 µM | 7.4 ± 0.6 s-1 | 4.9 x 104 |
| DPD (AI-2 precursor) | 1.0 ± 0.2 mM | 7.4 ± 0.6 s-1 | 7.4 x 103 |
Oxidoreductase (QQ-2) Efficacy
Table of Biofilm Inhibition by QQ-2
| Bacterial Species | Biofilm Inhibition |
| Escherichia coli | Efficiently inhibited |
| Pseudomonas aeruginosa | Not significantly affected |
| Bacillus subtilis | Almost completely inhibited |
| Staphylococcus aureus | Inhibited to a lower extent |
| Klebsiella oxytoca | Efficiently inhibited |
| Klebsiella pneumoniae (clinical isolates) | Efficiently inhibited |
Signaling Pathways and Experimental Workflows
AI-2 Signaling and Quenching Mechanisms
References
Validating AI-2 Regulated Genes: A Comparative Guide to RNA-Seq and qRT-PCR
Performance Comparison: RNA-Seq vs. qRT-PCR
A key aspect of validating differential gene expression is the correlation of results between a high-throughput method like RNA-Seq and a targeted method like qRT-PCR. While the absolute fold-change values may differ due to the distinct chemistries and normalization methods inherent to each technology, the direction of regulation (up- or down-regulation) is expected to be consistent.[1]
| Gene | Function | Microarray (Log2 Fold Change) | qRT-PCR (Log2 Fold Change) |
| lsrA | AI-2 transporter (periplasmic binding protein) | 1.5 | 2.1 |
| lsrC | AI-2 transporter (integral membrane protein) | 1.4 | 1.8 |
| lsrD | AI-2 transporter (integral membrane protein) | 1.3 | 1.6 |
| lsrB | AI-2 transporter (ATP-binding protein) | 1.7 | 2.5 |
| lsrK | AI-2 kinase | 1.4 | 1.9 |
| lsrR | Transcriptional repressor of the lsr operon | 1.3 | 1.7 |
| gale | UDP-glucose 4-epimerase | -1.5 | -2.2 |
Data adapted from a study on Salmonella enterica serovar Typhimurium.[1] Note: While this study used microarrays, the principle of validating high-throughput data with qRT-PCR is directly applicable to RNA-Seq.
The data illustrates a high degree of concordance in the direction of gene regulation between the two methods. As is often observed, qRT-PCR tends to show a greater dynamic range, with higher fold-change values compared to microarray/RNA-Seq.[1][2] This highlights the importance of qRT-PCR for validating the expression patterns of key genes identified in a global transcriptomic analysis.
Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental processes, we provide the following diagrams created using Graphviz (DOT language).
References
AI-2 Signaling: A Comparative Analysis of Monocultures and Mixed Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of AI-2 Signaling
| Parameter | Monoculture | Mixed Microbial Community | Supporting Experimental Evidence |
| AI-2 Concentration | Predictable accumulation kinetics, directly correlated with the growth phase of the single species. | Complex kinetics with potential for higher, lower, or fluctuating AI-2 levels due to production by multiple species and potential consumption or degradation by others.[1] | In co-cultures of Escherichia coli and Vibrio harveyi, AI-2 produced by either species can regulate gene expression in the other, demonstrating cross-species communication.[1] Studies on mixed biofilms of Enterococcus faecalis and Escherichia coli have shown elevated levels of AI-2 compared to monocultures. |
| Gene Expression Response | A defined set of genes is regulated in response to AI-2, often related to virulence, biofilm formation, and motility. | A broader and more complex range of genes can be affected, including those involved in interspecies competition, symbiosis, and metabolic cooperation. The response of a single species can be modulated by the presence of others. | In Vibrio cholerae, the presence of AI-2 alongside other autoinducers from different species can lead to a concerted and more potent regulation of virulence gene expression compared to the response to AI-2 alone. |
| Phenotypic Outcome | Regulation of behaviors such as biofilm formation, virulence factor production, and motility in a single species.[2] | Coordination of multispecies behaviors, such as the formation of robust mixed-species biofilms, symbiotic interactions, and pathogenesis in polymicrobial infections.[2] | The formation of mixed biofilms by Porphyromonas gingivalis and Streptococcus gordonii is dependent on AI-2 signaling, a process not observed in their respective monocultures.[3] |
Experimental Protocols
Protocol 1: Quantification of AI-2 Activity using the Vibrio harveyi BB170 Bioassay
Materials:
-
Vibrio harveyi BB170 reporter strain
-
AB (Autoinducer Bioassay) medium
-
Sterile, cell-free culture supernatants from monocultures and mixed communities
-
Luminometer
Procedure:
-
Grow the V. harveyi BB170 reporter strain overnight in AB medium.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
Prepare cell-free culture supernatants from the experimental monocultures and mixed cultures by centrifugation and filtration (0.2 µm filter).
-
In a 96-well microtiter plate, mix 90 µl of the diluted reporter strain with 10 µl of the cell-free supernatant. Include a negative control with sterile medium instead of supernatant.
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence and optical density (OD600) every hour for several hours using a luminometer and plate reader.
Protocol 2: Quantification of AI-2 using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Materials:
-
Sterile, cell-free culture supernatants
-
Derivatization agent (e.g., 4,5-dimethylbenzene-1,2-diamine (B154071) - DMBDM)
-
HPLC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Collect cell-free supernatants from bacterial cultures as described in Protocol 1.
-
Inject the derivatized samples and standards onto the HPLC-MS/MS system.
Mandatory Visualizations
AI-2 Signaling Pathways
Experimental Workflow: Monoculture vs. Mixed Community Analysis
Caption: Workflow for comparative analysis.
References
- 1. Quantitative determination of AI-2 quorum-sensing signal of bacteria using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Quorum Sensing Auto-Inducer 2 (AI-2) Stimulates Nitrogen Fixation and Favors Ethanol Production over Biomass Accumulation in Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative analysis of co-culture and monoculture models in simulating diabetic neurovascular dysfunction: insights into diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Autoinducer-2 in Bacterial Biofilms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AI-2 Signaling: A Tale of Two Contexts
Comparative Analysis of AI-2 Function in Biofilms
| Organism(s) | Biofilm Type | Effect of AI-2 on Biofilm Formation | Key Regulatory Mechanisms | Reference |
| Escherichia coli | Single-species | Stimulation | Increases motility via MqsR and QseBC regulation.[5] | [5] |
| Bacillus cereus | Single-species | Inhibition | Promotes the release of cells from a preformed biofilm.[7] | [7] |
| Streptococcus intermedius | Single-species | Increased formation in the presence of sub-MICs of antibiotics.[9][10] | AI-2/LuxS system is implicated in the antibiotic stress response.[9] | [9][10] |
| Streptococcus equi subsp. zooepidemicus | Single-species | Enhancement (in a luxS mutant) | A luxS mutation leads to a denser biofilm.[11] | [11] |
| Lactobacillus rhamnosus GG | Single-species | Promotion | Deletion of luxS impairs biofilm formation, which is restored by synthetic AI-2.[12][13] | [12][13] |
| Enterococcus faecalis & Escherichia coli | Multi-species | Enhanced E. coli aggregation and microcolony formation.[8] | AI-2 from E. faecalis acts as a chemoattractant for E. coli.[8] | [8] |
| Streptococcus gordonii & Porphyromonas gingivalis | Multi-species | Essential for mutualistic biofilm formation.[1][3][5] | AI-2 facilitates coaggregation and development of the mixed biofilm.[1][3][5] | [1][3][5] |
Visualizing the Pathways and Processes
Caption: Workflow for a Crystal Violet biofilm quantification assay.
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay
This method is used to quantify the total biomass of a biofilm.
Materials:
-
Bacterial strains of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well polystyrene plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol
-
Plate reader
Procedure:
-
Biofilm Formation: Add 200 µL of the diluted culture to each well of a 96-well plate. Include negative control wells containing only sterile medium. Incubate the plate at the optimal growth temperature for the bacteria for 24-48 hours without shaking.
-
Washing: Gently discard the culture medium from the wells. Wash the wells three times with 200 µL of PBS to remove planktonic and loosely attached cells.
-
Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance value is directly proportional to the biofilm biomass.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the visualization of the three-dimensional structure of biofilms.
Materials:
-
Bacterial strains, potentially engineered to express fluorescent proteins (e.g., GFP, RFP)
-
Confocal microscope with appropriate lasers and filters
-
Glass-bottom dishes or flow cells
-
Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes or in flow cells using diluted bacterial cultures as described in the Crystal Violet assay.
-
Staining (if necessary): If the bacteria do not express fluorescent proteins, stain the biofilm. For live/dead staining, use a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). Incubate in the dark according to the manufacturer's instructions.
-
Imaging: Mount the sample on the confocal microscope stage. Acquire a series of z-stack images through the depth of the biofilm using the appropriate laser excitation and emission filters.
-
Image Analysis: Use imaging software (e.g., ImageJ, Imaris) to reconstruct the 3D architecture of the biofilm. This allows for the analysis of parameters such as biofilm thickness, biovolume, and surface coverage.
The Lsr Transporter: A Key Player in AI-2 Uptake
Conclusion
References
- 1. JCI - Interspecies communication in bacteria [jci.org]
- 2. Interspecies communication in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Interspecies quorum sensing - Wikipedia [en.wikipedia.org]
- 5. Autoinducer 2 Controls Biofilm Formation in Escherichia coli through a Novel Motility Quorum-Sensing Regulator (MqsR, B3022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Autoinducer 2 Affects Biofilm Formation by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. AI-2/LuxS Is Involved in Increased Biofilm Formation by Streptococcus intermedius in the Presence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of AI-2/LuxS quorum sensing system in biofilm formation, pathogenesis of Streptococcus equi subsp. zooepidemicus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Lsr-mediated transport and processing of AI-2 in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Quorum Sensing in Escherichia coli Is Signaled by AI-2/LsrR: Effects on Small RNA and Biofilm Architecture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomics of Wild-Type vs. luxS Mutant Strains
Quantitative Transcriptomic Analysis: A Cross-Species Comparison
| Organism | Strain(s) | Up-regulated Genes | Down-regulated Genes | Key Affected Pathways and Processes | Reference |
| Streptococcus suis | HA9801 | 179 | 99 | ABC transporter systems, iron metabolism, stress response, cell division. | [4][5] |
| Streptococcus equi subsp. zooepidemicus | SEZ | 158 | 84 | Carbon metabolism, RNA binding, stress response, biofilm formation. | [6][7] |
| Streptococcus mutans | UA159 | >30 (in biofilm) | >30 (in biofilm) | Sugar transport (PTS system), F-ATPase (atp operon), DNA repair, stress tolerance. | [8] |
| Escherichia coli | K-12 (W3110) | 17 | 46 | AI-2 transport (lsr operon), methionine biosynthesis, iron uptake. | [9] |
The LuxS/AI-2 Signaling Pathway
Experimental Protocols
The following sections outline a generalized methodology for the comparative transcriptomic analysis of wild-type and luxS mutant strains, based on protocols from cited studies.[4][6][10]
Wild-type and isogenic luxS deletion mutant strains are cultured under identical conditions to ensure that observed differences are attributable to the gene deletion. For example, Streptococcus species are typically grown in Todd-Hewitt Broth (THB) at 37°C.[4][6] Cultures are harvested at a specific growth phase, often mid-to-late exponential phase, to ensure consistency in gene expression profiles.[9][10]
Total RNA is extracted from bacterial pellets using a reliable method, such as a hot phenol (B47542) protocol or a commercial kit like the TRIzol Reagent kit.[4][6][10] To prevent degradation, samples can be treated with an RNA stabilization reagent (e.g., RNAprotect). Following extraction, residual DNA is removed by treating the samples with RNase-free DNase I. The quality and integrity of the extracted RNA are then assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis or an automated system (e.g., Agilent 4200 TapeStation).[6]
For RNA-seq, ribosomal RNA (rRNA) is typically depleted from the total RNA samples to enrich for messenger RNA (mRNA).[6] The enriched mRNA is then used to construct sequencing libraries, which are subsequently sequenced on a high-throughput platform, such as the Illumina HiSeq.[4]
The resulting raw sequencing reads are subjected to quality control. High-quality reads are then mapped to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed between the wild-type and luxS mutant groups to identify genes that are significantly up- or down-regulated. A common cutoff for significance is a fold change of at least 1.5 and a P-value or False Discovery Rate (FDR) of less than 0.05.[7][8][10]
General Experimental Workflow
The process of a comparative transcriptomics study involves several key stages, from initial sample preparation to the final identification of differentially expressed genes.
Caption: A standard workflow for comparative RNA-seq analysis of bacterial strains.
Functional Implications of Altered Gene Expression
The deletion of luxS has been shown to impact a variety of cellular functions critical for bacterial survival and pathogenicity.
-
Biofilm Formation: In Streptococcus mutans, a luxS deficiency leads to the formation of loose, sporadic biofilms, in contrast to the compact biofilms of the wild-type.[8] This is linked to altered expression of genes involved in energy metabolism and stress tolerance.[8] However, in Staphylococcus epidermidis, the luxS mutant showed increased biofilm formation, indicating a repressive role for the system in that species.[11]
-
Stress Response: The luxS mutant of S. suis showed reduced survival in acidic and iron-limiting environments but displayed increased tolerance to oxidative stress from hydrogen peroxide.[4] This corresponds with the up-regulation of oxidative stress regulators and the down-regulation of genes related to cell division.[4][5] Similar complex effects on stress tolerance have been observed in S. mutans.[12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mRNA-Seq reveals the quorum sensing system luxS gene contributes to the environmental fitness of Streptococcus suis type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA-Seq reveals the quorum sensing system <i>luxS</i> gene contributes to the environmental fitness of <i>Streptococcus suis type</i> 2 - ProQuest [proquest.com]
- 6. Frontiers | Characterization of AI-2/LuxS quorum sensing system in biofilm formation, pathogenesis of Streptococcus equi subsp. zooepidemicus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome analysis of LuxS-deficient Streptococcus mutans grown in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Transcriptome analysis of LuxS-deficient Streptococcus mutans grown in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the luxS Quorum-Sensing System in Biofilm Formation and Virulence of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LuxS-Mediated Signaling in Streptococcus mutans Is Involved in Regulation of Acid and Oxidative Stress Tolerance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Interaction Between AI-2 and its Receptor Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-2 Signaling
Comparative Analysis of AI-2 Receptor Binding Affinity
| Receptor Protein | Ligand | Technique | Dissociation Constant (Kd) | Reference |
| LuxP (Vibrio harveyi) | Borated AI-2 | ITC | 0.16 µM | [4] |
| LsrB (Salmonella typhimurium) | Non-borated AI-2 | Chemotaxis Assay | ~160 µM | [1] |
| LsrB (Bacillus anthracis) | Non-borated AI-2 | ITC | 0.17 ± 0.03 µM | [10] |
| LsrB (Clostridium saccharobutylicum) | Non-borated AI-2 | ITC | 0.96 ± 0.16 µM | [10] |
| LsrB (Escherichia coli) | Non-borated AI-2 | ITC | Sub-micromolar | [9] |
| PctA-LBD (Pseudomonas aeruginosa) | Non-borated AI-2 | ITC | 0.14 ± 0.02 µM | [4] |
| TlpQ-LBD (Pseudomonas aeruginosa) | Non-borated AI-2 | ITC | 0.12 ± 0.01 µM | [4] |
AI-2 Signaling Pathways
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow:
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the receptor protein (LuxP or LsrB) to >95% purity.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and titration syringe with the dialysis buffer.
-
Set the experimental temperature (e.g., 25°C).
-
-
Experiment Execution:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time, providing kinetic data (association and dissociation rates) and affinity constants.
Experimental Workflow:
Detailed Protocol:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the purified receptor protein (e.g., LuxP or LsrB) onto the chip surface to a desired response unit (RU) level.
-
Deactivate any remaining active esters on the surface (e.g., with ethanolamine).
-
-
Analyte Preparation:
-
SPR Measurement:
-
Equilibrate the sensor chip with running buffer to establish a stable baseline.
-
Switch to flowing only the running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Pull-Down Assay
Experimental Workflow:
Detailed Protocol:
-
Bait and Prey Preparation:
-
Clone and express a tagged version of the membrane-bound component (e.g., His-tagged LuxQ or a component of the LsrACD transporter) as the "bait" protein. Purify the bait protein using affinity chromatography.
-
Prepare a cell lysate from a bacterial strain that expresses the periplasmic binding protein (e.g., LuxP or LsrB) as the "prey".
-
-
Bait Immobilization:
-
Equilibrate affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged proteins) with a suitable binding buffer.
-
Incubate the purified bait protein with the beads to allow for immobilization.
-
Wash the beads to remove any unbound bait protein.
-
-
Interaction:
-
Incubate the immobilized bait protein with the prey-containing cell lysate for a sufficient time (e.g., 1-2 hours) at 4°C with gentle agitation to allow for the interaction to occur.
-
Include a negative control with beads alone or beads with an irrelevant tagged protein to check for non-specific binding of the prey.
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bait protein and any interacting prey proteins from the beads using an appropriate elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Confirm the identity of the co-eluted prey protein by Western blotting using an antibody specific to the prey protein or by mass spectrometry.
-
Conclusion
References
- 1. Chemotaxis to the Quorum-Sensing Signal AI-2 Requires the Tsr Chemoreceptor and the Periplasmic LsrB AI-2-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Methods for analysis of bacterial autoinducer-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensing of this compound by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of genomic evidence of AI-2 receptors suggests a non-quorum sensing role for luxS in most bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Based Chemical Communication in Bacteria: Complexities of Interspecies Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ligand-Induced Asymmetry in Histidine Sensor Kinase Complex Regulates Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel this compound receptors in Clostridia reveals plasticity in the binding site of the LsrB receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. works.swarthmore.edu [works.swarthmore.edu]
Safety Operating Guide
Proper Disposal Procedures for Autoinducer-2: A Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
In Case of Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical advice. Do not induce vomiting.
-
Inhalation: If aerosols are generated and inhaled, move to an area with fresh air. If respiratory irritation occurs, seek medical attention.
Disposal Procedures for Autoinducer-2 Waste
Step 1: Waste Identification and Segregation
Step 2: Waste Accumulation and Storage
-
Container Requirements: Use containers that are in good condition, compatible with the chemical waste (e.g., high-density polyethylene (B3416737) - HDPE), and have a secure, leak-proof lid. Containers must be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (Furanosyl Borate (B1201080) Diester)," and the accumulation start date.
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to prevent spills.
Step 3: Final Disposal
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Chemical Waste (due to borate content) | General Chemical Disposal Guidelines |
| Aqueous Waste Disposal | Collect in a labeled, sealed container for EHS pickup. Do not pour down the drain without EHS approval. | [2][3] |
| Solid Waste Disposal | Collect in a labeled solid chemical waste container for EHS pickup. | [1] |
| Container Type | Chemically compatible, leak-proof, with a secure lid (e.g., HDPE). | [2] |
| Labeling Requirements | "Hazardous Waste," "this compound (Furanosyl Borate Diester)," Accumulation Start Date. | [1][4] |
| Personal Protective Equipment | Nitrile gloves, safety glasses/goggles, lab coat. | [1] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. | [3] |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
Materials:
-
This compound (solid or stock solution)
-
Appropriate solvents (e.g., sterile water, buffer)
-
Personal Protective Equipment (PPE): nitrile gloves, safety glasses, lab coat
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
Designated chemical waste containers (liquid and solid)
Procedure:
-
Dilutions: Perform any necessary dilutions of the stock solution in a sterile environment (e.g., a laminar flow hood if working with cell cultures). Use fresh, sterile pipette tips for each transfer.
-
Post-Procedure Cleanup:
-
Wipe down the work area with a suitable disinfectant or cleaning agent.
-
Remove and discard gloves properly.
-
Wash hands thoroughly with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Autoinducer-2
Autoinducer-2, a furanosyl borate (B1201080) diester, is a pivotal molecule in inter-species bacterial communication. While it is not classified as a hazardous substance, proper handling and disposal are crucial for laboratory safety and to prevent contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
Standard laboratory practices for handling non-hazardous biomolecules should be followed. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn to prevent skin contact. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety Glasses or Goggles | Provide a barrier against accidental splashes. |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient to protect clothing and skin from minor spills. |
| Foot Protection | Closed-toe Shoes | Must be worn at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling of this compound
-
Personal Protective Equipment : Put on all required PPE as outlined in the table above.
Disposal Plan: Safe and Compliant Waste Management
-
Decontamination of Waste : For added safety, it is good laboratory practice to autoclave or disinfect biological waste before final disposal.
Experimental Protocols
Chemical Synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD) - The Precursor of this compound
This protocol is adapted from a versatile synthesis method and provides a general outline. Researchers should consult the original literature for specific reaction conditions and characterization data.[1][2]
-
Starting Material : The synthesis begins with a commercially available and relatively inexpensive starting material, such as a protected form of a 4-carbon sugar derivative.
-
Introduction of the Acetonyl Group : The first key step involves the addition of an acetonyl group to the protected sugar derivative. This is typically achieved through a Grignard reaction or a similar nucleophilic addition.
-
Oxidation : The resulting secondary alcohol is then oxidized to a ketone. This can be accomplished using a variety of standard oxidizing agents.
-
Deprotection : The protecting groups on the diol are removed to yield 4,5-dihydroxy-2,3-pentanedione (DPD). This step is often performed under acidic conditions.
-
Purification : The final product is purified, typically using column chromatography, to isolate the desired DPD.
Quantification of this compound Activity using the Vibrio harveyi Bioassay
-
Assay Setup : The cell-free supernatant is added to a fresh culture of the V. harveyi BB170 reporter strain.
Visualization of the this compound Signaling Pathway in E. coli
Caption: this compound signaling pathway in E. coli.
References
- 1. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysing traces of this compound requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for analysis of bacterial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
